molecular formula C11H8ClNO2 B187766 2-Chloro-7-methoxyquinoline-3-carbaldehyde CAS No. 68236-20-4

2-Chloro-7-methoxyquinoline-3-carbaldehyde

Cat. No.: B187766
CAS No.: 68236-20-4
M. Wt: 221.64 g/mol
InChI Key: WRXZCLBKDXISQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-methoxyquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXZCLBKDXISQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366391
Record name 2-chloro-7-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68236-20-4
Record name 2-chloro-7-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-7-methoxyquinoline-3-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-7-methoxyquinoline-3-carbaldehyde: Properties, Synthesis, and Reactivity for Drug Discovery Professionals

Introduction

In the landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure," forming the core of numerous natural products, approved drugs, and clinical candidates.[1][2][3] Its rigid, bicyclic aromatic system provides a versatile framework for designing targeted therapies, particularly in oncology and infectious diseases.[1] Within this important class of heterocycles, This compound has emerged as a pivotal building block. Its strategic placement of reactive functional groups—a nucleophilically active chlorine at the C2 position and an electrophilic aldehyde at the C3 position—offers synthetic chemists a powerful tool for molecular diversification.

This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices and showcases the molecule's utility as a versatile precursor for advanced heterocyclic systems, including potent kinase inhibitors.[3]

Part 1: Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. This compound is a stable, solid compound under standard conditions, facilitating its handling and storage.

Core Chemical Data

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 68236-20-4[4][5]
Molecular Formula C₁₁H₈ClNO₂[4][6]
Molecular Weight 221.64 g/mol [4]
Appearance Solid
Topological Polar Surface Area 39.2 Ų[4][6]
Predicted pKa -1.00 ± 0.50[6]
Structural and Spectroscopic Characterization

X-ray crystallography studies reveal that the quinoline fused-ring system is essentially planar.[4][7] This planarity is a crucial feature, as it influences how the molecule and its derivatives interact with biological targets, such as the flat aromatic residues within a kinase active site.

While detailed spectroscopic data requires experimental acquisition, typical characterization values from related syntheses provide a reliable reference.[8][9]

SpectroscopyCharacteristic Peaks
¹H NMR δ 10.5-11.1 (s, 1H, -CHO), 8.6-8.8 (s, 1H, H-4), 7.1-8.1 (m, Ar-H), 3.9 (s, 3H, -OCH₃)
IR (KBr, cm⁻¹) ~2880, 2730 (aldehyde C-H stretch), ~1690 (aldehyde C=O stretch), ~1600, 1450 (Aromatic C=C)
¹³C NMR δ ~189 (-CHO)

Part 2: Synthesis via Vilsmeier-Haack Cyclization

The most efficient and widely adopted method for synthesizing 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[8] This powerful one-pot reaction transforms readily available N-arylacetamides into the desired functionalized quinoline core.[9]

Mechanism and Rationale

The reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to form the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.[10] This step is exothermic and is performed at low temperatures to ensure controlled formation.

  • Electrophilic Substitution and Cyclization: The electron-rich aromatic ring of an N-arylacetamide attacks the Vilsmeier reagent. The presence of an electron-donating group, such as the methoxy group in the meta-position of the starting acetanilide, activates the ring and directs the formylation to the ortho- and para-positions. The subsequent intramolecular cyclization, dehydration, and chlorination cascade ultimately yields the 2-chloroquinoline-3-carbaldehyde product.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization Reaction cluster_2 Workup DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Cyclization Intermediate Vilsmeier_Reagent->Intermediate Reacts with Acetanilide m-Methoxyacetanilide Acetanilide->Intermediate Electrophilic Attack Product 2-Chloro-7-methoxy- quinoline-3-carbaldehyde Intermediate->Product Dehydration & Chlorination (80-90 °C) Quench Pour onto Ice Precipitate Crude Product (Precipitate) Quench->Precipitate Purify Recrystallization Precipitate->Purify Final Pure Product Purify->Final

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a synthesized representation from established literature procedures.[8][9][11] Researchers must adhere to all institutional safety guidelines.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-Dimethylformamide (DMF, 3 molar equivalents) to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 5-15 molar equivalents) dropwise to the cooled DMF under constant stirring. Rationale: This slow, cooled addition is critical to control the exothermic reaction and prevent degradation of the reagent.

  • Substrate Addition: After the addition of POCl₃ is complete, add solid N-(3-methoxyphenyl)acetamide (1 molar equivalent) portion-wise to the reaction mixture, maintaining the low temperature.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 7-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9][11]

  • Workup: After the reaction is complete, carefully pour the warm reaction mixture onto crushed ice with vigorous stirring. Rationale: This step quenches the reactive species and hydrolyzes the intermediates, causing the organic product to precipitate out of the aqueous solution.

  • Isolation: Neutralize the acidic solution with a base (e.g., sodium bicarbonate) until the product fully precipitates. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid extensively with cold water and then purify by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/petroleum ether mixture, to yield pure this compound.[7][8]

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in its two distinct reactive handles, which can be addressed selectively or in tandem to build molecular complexity.[2][12]

G cluster_C2 Reactions at C2-Cl cluster_C3 Reactions at C3-CHO Parent 2-Chloro-7-methoxy- quinoline-3-carbaldehyde Methoxy 2-Methoxy Derivative Parent->Methoxy NaOMe/MeOH Phenyl 2-Phenyl Derivative (Suzuki Coupling) Parent->Phenyl ArB(OH)₂ Pd Catalyst Oxo 2-Oxo Derivative (Hydrolysis) Parent->Oxo NaOAc AcOH Imine Schiff Base / Imine Parent->Imine R-NH₂ Acid Carboxylic Acid (Oxidation) Parent->Acid [O] Alcohol Alcohol (Reduction) Parent->Alcohol NaBH₄

Caption: Key reaction pathways of the title compound.

Reactions at the C2-Position (Nucleophilic Aromatic Substitution)

The electron-withdrawing nature of the quinoline nitrogen and the C3-aldehyde group activates the C2-position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SₙAr) and cross-coupling reactions.

Protocol 1: Synthesis of 2-Methoxy Derivative Reacting the title compound with sodium methoxide in methanol displaces the chloride to yield 2,7-dimethoxyquinoline-3-carbaldehyde. This transformation is valuable for modulating electronic properties and improving metabolic stability in drug candidates.

Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation Palladium-catalyzed Suzuki coupling allows for the installation of aryl or heteroaryl groups at the C2-position.[13]

  • To a solution of this compound (1 mmol) in a solvent like DME, add the desired phenylboronic acid (1.2 mmol).

  • Add a palladium catalyst (e.g., Palladium acetate, 0.01 mmol), a phosphine ligand (e.g., triphenylphosphine, 0.04 mmol), and an aqueous base (e.g., K₂CO₃, 3 mmol).[13]

  • Reflux the mixture for 2-4 hours under an inert atmosphere (e.g., nitrogen).

  • After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and filter. Standard aqueous workup and purification by chromatography yield the 2-aryl product.

Reactions at the C3-Aldehyde Group

The aldehyde functionality is a versatile handle for chain extension, cyclization, and functional group interconversion.

Condensation Reactions to Form Imines (Schiff Bases) The aldehyde readily condenses with primary amines, hydrazines, and related nucleophiles to form imines, which are key intermediates for constructing larger heterocyclic systems or for use in reductive amination.[9][12]

  • Dissolve this compound in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of the desired primary amine or hydrazine.

  • The reaction can often be catalyzed by a few drops of acetic acid and may require heating to drive the condensation to completion.

  • The resulting imine product frequently precipitates upon cooling or can be isolated after solvent removal.

Oxidation to Carboxylic Acid The aldehyde can be smoothly oxidized to the corresponding 2-chloro-7-methoxyquinoline-3-carboxylic acid using standard oxidizing agents.[14] This carboxylic acid serves as a handle for amide bond formation, a critical linkage in many pharmaceutical agents.

Part 4: Applications in Medicinal Chemistry

This compound is not just a synthetic curiosity; it is a direct precursor to molecules with significant therapeutic potential. The quinoline core is a well-established pharmacophore in kinase inhibitors, designed to interact with the ATP-binding site.[3]

The synthetic pathways described above allow for a systematic exploration of the structure-activity relationship (SAR):

  • C2-Substitution: Modifying the C2 position (e.g., with methoxy or aryl groups) directly impacts the molecule's interaction with the "gatekeeper" residue of a kinase and can be tuned to achieve selectivity.[3][13]

  • C3-Derivatization: The C3-aldehyde can be elaborated into various side chains that project into the solvent-exposed region of the enzyme, allowing for optimization of potency and pharmacokinetic properties.[3] For example, reductive amination of the aldehyde introduces diverse amine side chains, a common strategy in kinase inhibitor design.

G Start 2-Chloro-7-methoxy- quinoline-3-carbaldehyde Step1 Selective Derivatization (C2 and/or C3) Start->Step1 Library Library of Quinoline Analogs Step1->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical flow from building block to drug candidate.

Derivatives of methoxy-quinolines have been successfully developed as potent inhibitors of angiokinases like VEGFR and FGFR, which are crucial targets in cancer therapy.[15] The strategic framework provided by this compound is ideally suited for the rapid synthesis of compound libraries to identify novel inhibitors in this class.

Conclusion

This compound is a high-value, multifunctional building block that provides a reliable and versatile entry point into the rich chemical space of substituted quinolines. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its chloro and aldehyde groups make it an indispensable tool for medicinal chemists. For professionals engaged in the design and synthesis of novel therapeutics, particularly kinase inhibitors, a deep understanding of this compound's properties and reactivity is essential for accelerating the drug discovery process.

References

An In-depth Technical Guide to 2-Chloro-7-methoxyquinoline-3-carbaldehyde (CAS 68236-20-4): Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of 2-Chloro-7-methoxyquinoline-3-carbaldehyde, a pivotal heterocyclic building block for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to delve into the causality behind its synthesis, the strategic utility of its functional groups, and its role in the creation of novel chemical entities.

Strategic Overview: The Value Proposition of a Dually Functionalized Quinoline

This compound is more than just a chemical intermediate; it is a carefully designed scaffold for complex molecular architecture. The quinoline core itself is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with activities ranging from antimalarial to anticancer.[1][2] The true synthetic power of this specific molecule, however, lies in the strategic placement of three key functional groups:

  • A C2-Chloro Group: This halogen acts as an excellent leaving group, opening the door for a wide array of nucleophilic aromatic substitution (SNAr) reactions or transition-metal-catalyzed cross-coupling reactions.[3]

  • A C3-Carbaldehyde Group: The aldehyde is a versatile functional handle for condensation reactions, oxidation, reduction, and the formation of countless carbon-carbon and carbon-heteroatom bonds.[1]

  • A C7-Methoxy Group: This electron-donating group influences the electronic properties of the aromatic system and can modulate the biological activity and pharmacokinetic properties of its derivatives.

The co-existence of these groups on a single scaffold allows for selective and sequential chemical transformations, making it an invaluable starting material for creating diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical properties is the foundation of its effective use in the laboratory. The key identifiers and properties for this compound are summarized below.

PropertyValueReference
CAS Number 68236-20-4[4][5]
Molecular Formula C₁₁H₈ClNO₂[4][6][7]
Molecular Weight 221.64 g/mol [4][6]
IUPAC Name This compound[6]
Appearance Solid[4]
SMILES COC1=CC2=NC(=C(C=C2C=C1)C=O)Cl[4][6]
InChI Key WRXZCLBKDXISQA-UHFFFAOYSA-N[4][6]
Topological Polar Surface Area 39.2 Ų[6][7]

Synthesis: The Vilsmeier-Haack Reaction as a Convergent Strategy

The most common and efficient method for constructing the 2-chloro-3-formylquinoline scaffold is the Vilsmeier-Haack reaction .[8][9] This reaction is a powerful tool that accomplishes formylation and cyclization in a single operational sequence, a hallmark of elegant synthetic design.

Mechanistic Rationale

The reaction proceeds by treating an N-arylacetamide (specifically, N-(3-methoxyphenyl)acetamide for this target) with the Vilsmeier reagent. The reagent, an electrophilic iminium salt, is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8]

The causality of the reaction is as follows:

  • Vilsmeier Reagent Formation: POCl₃ activates the carbonyl oxygen of DMF, which is then eliminated to form the electrophilic chloroiminium ion (the Vilsmeier reagent).

  • Electrophilic Attack: The electron-rich aromatic ring of the acetanilide attacks the Vilsmeier reagent. The presence of the electron-donating methoxy group at the meta-position of the aniline precursor directs the formylation and subsequent cyclization favorably.

  • Cyclization and Chlorination: The reaction intermediate undergoes an intramolecular cyclization, followed by dehydration and chlorination (from POCl₃) to yield the final 2-chloroquinoline-3-carbaldehyde product.

This convergent approach is highly valued because it builds the core heterocyclic system and installs two key functional groups simultaneously from a simple, readily available precursor.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Synthesis DMF DMF (Dimethylformamide) Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Precursor N-(3-methoxyphenyl)acetamide Intermediate Cyclization Intermediate Precursor->Intermediate + Vilsmeier Reagent Product 2-Chloro-7-methoxyquinoline- 3-carbaldehyde Intermediate->Product Cyclization & Chlorination

Caption: Synthesis via the Vilsmeier-Haack reaction.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Materials:

  • N-(3-methoxyphenyl)acetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Sodium carbonate solution (e.g., 10% w/v)

  • Ethyl acetate or Ethanol (for recrystallization)

Procedure:

  • Reagent Preparation (0-5 °C): In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a drying tube (CaCl₂), place anhydrous DMF (3 molar equivalents). Cool the flask in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.5-2 molar equivalents) dropwise via the dropping funnel to the cooled DMF with vigorous stirring.[10] The addition should be slow to maintain the temperature below 10 °C. Stir the resulting mixture for 30 minutes in the cold. A pale yellow, viscous reagent should form.

  • Substrate Addition: Add N-(3-methoxyphenyl)acetamide (1 molar equivalent) portion-wise to the Vilsmeier reagent. Ensure the temperature does not rise significantly during the addition.

  • Reaction Progression (80-90 °C): After the addition is complete, remove the ice bath and heat the reaction mixture in a pre-heated oil bath at 80-90 °C for 7-10 hours.[9][10]

    • Process Control: Monitor the reaction using Thin Layer Chromatography (TLC) (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting acetanilide spot indicates completion.

  • Work-up and Isolation: Carefully pour the cooled reaction mixture into a large beaker containing a substantial amount of crushed ice with stirring.[8] This step hydrolyzes the reaction intermediates and quenches excess reagent.

  • Precipitation: Neutralize the acidic aqueous solution by slowly adding sodium carbonate solution until the pH is ~7-8. A solid precipitate should form.

  • Purification: Filter the crude product using a Büchner funnel, wash thoroughly with cold water, and air dry. For final purification, recrystallize the solid from a suitable solvent like ethanol or ethyl acetate to yield the pure this compound.[8][10]

Synthetic Utility: A Hub for Molecular Diversification

The true value of this compound is realized in its subsequent reactions. The aldehyde and chloro groups can be targeted selectively or in concert to produce a vast array of more complex structures.

G cluster_C3 Reactions at C3-Aldehyde cluster_C2 Reactions at C2-Chloro cluster_Fused Fused Systems Core 2-Chloro-7-methoxy- quinoline-3-carbaldehyde SchiffBase Schiff Bases / Hydrazones Core->SchiffBase R-NH₂ Alcohol C3-Methanol Derivative Core->Alcohol Reduction (e.g., NaBH₄) Acid C3-Carboxylic Acid Core->Acid Oxidation SNAr Nucleophilic Substitution (e.g., Amines, Alkoxides) Core->SNAr Nu:⁻ Suzuki Suzuki Coupling (e.g., Phenylboronic Acid) Core->Suzuki Pd Catalyst, Base Pyrazolo Pyrazolo[3,4-b]quinolines SchiffBase->Pyrazolo Intramolecular Cyclization

Caption: Key reaction pathways from the title compound.

Transformations at the C3-Aldehyde
  • Condensation Reactions: This is the most widely used transformation. The aldehyde readily condenses with primary amines, hydrazines, and hydroxylamines to form Schiff bases (imines) and hydrazones.[1][11] These products are not merely derivatives; they are key intermediates for building fused heterocyclic systems. For example, reaction with hydrazine followed by intramolecular cyclization can yield pyrazolo[3,4-b]quinolines, a class of compounds with significant biological interest.[1]

Transformations at the C2-Chloro Group
  • Nucleophilic Aromatic Substitution (SNAr): The chloro group is susceptible to displacement by a variety of nucleophiles. This allows for the introduction of amines, alcohols, and thiols at the C2 position, which is a common strategy for tuning the pharmacological profile of quinoline-based drug candidates.

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. For instance, a Suzuki coupling with an arylboronic acid can replace the chlorine with an aryl group, creating C-C bonds and adding significant molecular complexity.[3]

Tandem and Sequential Reactions

The power of this building block is fully realized when both functional groups are utilized. A researcher might first perform a Suzuki coupling at the C2 position and then use the C3-aldehyde for a condensation reaction, or vice-versa. This modular approach provides access to an immense chemical space from a single starting material.

Applications in Research and Drug Discovery

  • Scaffold for Medicinal Chemistry: As established, the quinoline nucleus is a cornerstone of drug design. This compound serves as a versatile starting point for synthesizing novel derivatives to be tested for various therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][12]

  • Development of Chemosensors: The conjugated system of the quinoline ring, combined with the reactive aldehyde, makes its derivatives suitable for creating chemosensors. Specific derivatives have been designed to act as "turn-on" fluorescent sensors for detecting biologically and environmentally important metal ions like Fe³⁺ and Hg²⁺.[6]

Safety and Handling

Proper handling is crucial for laboratory safety. The compound is classified as hazardous, and all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

GHS ClassificationCodeDescriptionReference
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4]
Hazard Statements H302Harmful if swallowed.[4][13]
H319Causes serious eye irritation.[4][13]
Precautionary Statements P280Wear protective gloves/eye protection.[13]
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[13]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
Storage Keep container tightly closed in a dry, well-ventilated place.[13]

Conclusion

This compound (CAS 68236-20-4) is a testament to strategic synthetic design. Its efficient synthesis via the Vilsmeier-Haack reaction and the presence of two distinct, highly versatile reactive centers—the C2-chloro and C3-carbaldehyde groups—make it an exceptionally powerful platform for organic synthesis. For researchers in drug discovery and materials science, this compound is not just a reagent but a gateway to novel molecular architectures with significant functional potential. Its intelligent application enables the rapid diversification and optimization of the privileged quinoline scaffold, accelerating the discovery of new chemical entities.

References

An In-Depth Technical Guide to 2-Chloro-7-methoxyquinoline-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-7-methoxyquinoline-3-carbaldehyde is a pivotal heterocyclic compound that serves as a versatile scaffold in the synthesis of a diverse array of biologically active molecules. Its unique structural features, comprising a reactive chlorine atom at the 2-position and an aldehyde group at the 3-position of the quinoline core, make it a valuable precursor for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the compound's nomenclature, physicochemical properties, detailed synthesis protocols, chemical reactivity, and its significant applications in medicinal chemistry, with a particular focus on its role in the development of anticancer and antibacterial agents. This document is intended to be a critical resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.

Compound Identification and Nomenclature

The unequivocally established IUPAC name for the compound is This compound .[1] This name is systematically derived from the fundamental quinoline ring structure, with substituents indicated by their respective locants.

Systematic IUPAC Name Breakdown:

  • Quinoline : The parent heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyridine ring.

  • -3-carbaldehyde : This suffix indicates the presence of an aldehyde group (-CHO) at the 3-position of the quinoline ring. The aldehyde functional group has a higher priority in IUPAC nomenclature than the chloro and methoxy substituents.

  • 2-Chloro : A chlorine atom is substituted at the 2-position of the quinoline ring.

  • 7-Methoxy : A methoxy group (-OCH₃) is attached at the 7-position of the quinoline ring.

The numbering of the quinoline ring system commences from the nitrogen atom and proceeds through the heterocyclic ring before continuing to the carbocyclic ring.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₂[2]
Molecular Weight 221.64 g/mol [3]
CAS Number 68236-20-4[2][4]
Appearance Yellow solid[5]
Melting Point 195-197 °C[5]
Solubility Soluble in organic solvents such as DMSO and DMF.
¹H NMR (CDCl₃) δ 10.54 (1H, s, CHO), 8.70 (1H, s, H4), 7.89 (1H, d, J = 9.0 Hz, H5), 7.42 (1H, d, J = 2.5 Hz, H8), 7.32 (1H, dd, J = 2.5, 9.0 Hz, H6), 4.00 (3H, s, OMe)[5]
Computed XLogP3 2.6[1]
Topological Polar Surface Area 39.2 Ų[1][2]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3[2]

Synthesis and Mechanistic Insights

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction involves the formylation and cyclization of an appropriately substituted acetanilide.

Overall Synthetic Scheme:

Vilsmeier_Haack_Synthesis Acetanilide m-Methoxyacetanilide Intermediate Iminium Salt Intermediate Acetanilide->Intermediate Formylation & Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Intermediate Product This compound Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack synthesis of this compound.

Causality Behind Experimental Choices

The Vilsmeier-Haack reaction is the preferred synthetic route due to its high efficiency and regioselectivity. The choice of m-methoxyacetanilide as the starting material is critical as the electron-donating methoxy group at the meta position directs the electrophilic aromatic substitution to the para position, leading to the desired 7-methoxy substitution pattern in the final quinoline product. Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are used to generate the Vilsmeier reagent in situ, which is a potent electrophile responsible for both formylation and subsequent cyclization.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound:

Step 1: Preparation of the Vilsmeier Reagent

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 4.5 equivalents) dropwise to the cooled DMF with constant stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

Step 2: Vilsmeier-Haack Cyclization

  • To the freshly prepared Vilsmeier reagent, add m-methoxyacetanilide (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol or ethyl acetate, to obtain pure this compound as a yellow solid.[5]

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the aldehyde group and the susceptibility of the chloro group to nucleophilic substitution. This dual reactivity makes it an exceptionally versatile building block for the synthesis of a wide range of heterocyclic compounds.

Key Reaction Pathways:

Reactivity_Diagram cluster_aldehyde Reactions at the Aldehyde Group cluster_chloro Reactions at the Chloro Group Start This compound Condensation Condensation Reactions (e.g., with hydrazines, amines) Start->Condensation Formation of Schiff bases, hydrazones, etc. Reduction Reduction to Alcohol Start->Reduction NaBH₄, LiAlH₄ Oxidation Oxidation to Carboxylic Acid Start->Oxidation KMnO₄, PCC Nucleophilic_Substitution Nucleophilic Substitution (e.g., with amines, thiols) Start->Nucleophilic_Substitution Displacement of Cl⁻ Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Start->Cross_Coupling C-C bond formation

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Development

The quinoline scaffold is a well-established pharmacophore found in numerous clinically approved drugs.[7] Derivatives of this compound have shown significant promise as anticancer and antibacterial agents.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines.[5] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[8]

Signaling Pathway Involvement:

While the precise signaling pathways are often compound-specific, quinoline derivatives have been shown to interfere with critical cellular processes in cancer cells, including:

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway can lead to decreased cell proliferation and survival.[8]

  • Tubulin Polymerization: Some quinoline-chalcone hybrids act as tubulin polymerization inhibitors, leading to G2/M phase cell cycle arrest and apoptosis.[8]

  • Topoisomerase Inhibition: Certain quinoline derivatives can inhibit topoisomerases, enzymes crucial for DNA replication and repair, leading to DNA damage and cell death.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 2.5 x 10⁴ cells/mL in 90 µL of complete culture medium per well.[9]

  • Incubation: Incubate the plate overnight at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound (a derivative of this compound) in culture medium. Add 10 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.[9]

  • Incubation: Incubate the plate for 24-48 hours.[9]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 4 hours at 37 °C to allow for the formation of formazan crystals.[9]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., a 1:1 solution of 50% isopropanol and 10% sodium dodecyl sulfate) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with quinoline derivative Incubate1->Treat Incubate2 Incubate for 24-48h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add solubilizing agent Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate cell viability and IC₅₀ Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Conclusion

This compound is a compound of significant interest to the medicinal chemistry community. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with its versatile reactivity, provides access to a vast chemical space of novel quinoline derivatives. The demonstrated anticancer and antibacterial potential of these derivatives underscores the importance of this scaffold in the ongoing search for new and effective therapeutic agents. This guide has provided a detailed overview of the essential technical aspects of this compound, from its fundamental properties to its practical applications, and is intended to serve as a valuable resource for researchers in the field.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde, a pivotal intermediate in the development of novel pharmaceutical agents. The document details a robust and optimized synthetic protocol centered around the Vilsmeier-Haack reaction, offering insights into the reaction mechanism, experimental setup, purification, and characterization of the target compound. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, aiming to provide a practical and scientifically grounded resource for the laboratory synthesis of this valuable quinoline derivative.

Introduction: The Significance of Quinoline Scaffolds in Medicinal Chemistry

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic drugs with a wide spectrum of biological activities.[1] The inherent versatility of the quinoline ring system allows for functionalization at various positions, leading to a diverse array of compounds with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.

This compound, in particular, is a highly valuable synthetic intermediate. The presence of three distinct reactive sites—the chloro, aldehyde, and methoxy groups—provides a versatile platform for further molecular elaboration. The chloro group at the 2-position is susceptible to nucleophilic substitution, the aldehyde at the 3-position is a gateway for the formation of Schiff bases, heterocycles, and other functional groups, and the methoxy group at the 7-position can be a key pharmacophoric element or a site for further modification. This trifecta of reactivity makes it an ideal building block for the synthesis of complex polycyclic and heterocyclic systems with potential therapeutic applications.

The Synthetic Strategy: Vilsmeier-Haack Cyclization of m-Methoxyacetanilide

The most efficient and widely adopted method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an electron-rich aromatic precursor.[3] In the case of this compound, the starting material is the readily available m-methoxyacetanilide.

The electron-donating nature of the methoxy group at the meta position of the acetanilide directs the cyclization to afford the 7-methoxyquinoline regioisomer. The Vilsmeier-Haack approach is favored for its operational simplicity, good yields, and the direct installation of both the chloro and formyl functionalities in a single synthetic operation.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). Subsequent elimination of a dichlorophosphate anion generates the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Attack and Cyclization: The electron-rich aromatic ring of m-methoxyacetanilide attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by an intramolecular cyclization, where the nitrogen of the acetamido group attacks the newly formed iminium ion.

  • Dehydration and Chlorination: The resulting cyclic intermediate undergoes dehydration and subsequent chlorination, facilitated by the reaction conditions, to yield the aromatic quinoline ring system.

  • Hydrolysis: The reaction mixture is quenched with water, which hydrolyzes the iminium salt intermediate at the 3-position to afford the final aldehyde product.

Figure 1: Simplified workflow of the Vilsmeier-Haack synthesis.

Experimental Protocol

This protocol is optimized for the synthesis of this compound from m-methoxyacetanilide.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
m-Methoxyacetanilide588-16-9C₉H₁₁NO₂165.19[4][5][6]
Phosphorus oxychloride (POCl₃)10025-87-3Cl₃OP153.33
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Saturated Sodium Bicarbonate Solution-NaHCO₃84.01
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04
Ethyl Acetate141-78-6C₄H₈O₂88.11
Hexane110-54-3C₆H₁₄86.18
Equipment
  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, place N,N-dimethylformamide (DMF, 5 equivalents).

  • Formation of Vilsmeier Reagent: Cool the flask in an ice bath to 0-5 °C. Add phosphorus oxychloride (POCl₃, 12 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 15 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

  • Addition of Substrate: To the freshly prepared Vilsmeier reagent, add m-methoxyacetanilide (1 equivalent) portion-wise over 20 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 90 °C and maintain this temperature for 4-6 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction cluster_2 Work-up and Purification a 1. Add DMF to flask b 2. Cool to 0-5 °C a->b c 3. Add POCl₃ dropwise b->c d 4. Add m-methoxyacetanilide c->d Add substrate to reagent e 5. Warm to RT, then heat to 90 °C d->e f 6. Monitor by TLC e->f g 7. Quench with ice f->g Upon completion h 8. Neutralize with NaHCO₃ g->h i 9. Extract with DCM h->i j 10. Dry and concentrate i->j k 11. Purify by column chromatography j->k

Figure 2: Step-by-step experimental workflow.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₁H₈ClNO₂[8][9]
Molecular Weight 221.64 g/mol [9]
Appearance Off-white to pale yellow solid
CAS Number 68236-20-4[8][9]
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, the aldehyde proton, and the methoxy group protons. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically δ 9.5-10.5 ppm). The methoxy protons will appear as a singlet around δ 3.9-4.1 ppm. The aromatic protons will exhibit a complex splitting pattern in the aromatic region (δ 7.0-8.5 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group in the downfield region (around δ 185-195 ppm). The carbons of the quinoline ring will appear in the aromatic region (δ 110-160 ppm), and the methoxy carbon will be observed around δ 55-60 ppm.

  • Mass Spectrometry (ESI-MS): The mass spectrum will show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak.

Safety Precautions and Handling

  • Phosphorus oxychloride (POCl₃): is a highly corrosive and toxic substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • N,N-Dimethylformamide (DMF): is a combustible liquid and a potential skin and eye irritant. It should be handled in a fume hood.

  • Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. It should be used in a well-ventilated area.

  • The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent the reaction of POCl₃ with atmospheric moisture.

  • The quenching of the reaction mixture with ice should be done slowly and carefully, as the reaction can be exothermic.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and reliable method for the synthesis of this compound from m-methoxyacetanilide. This technical guide offers a detailed and optimized protocol, along with insights into the reaction mechanism and characterization of the product. The versatility of the synthesized compound as a building block in medicinal chemistry underscores the importance of this synthetic procedure. By following the guidelines outlined in this document, researchers can confidently and safely produce this valuable intermediate for their drug discovery and development endeavors.

References

The Vilsmeier-Haack Synthesis of Substituted Quinolines: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials. Its prevalence in medicinal chemistry is particularly noteworthy, with quinoline derivatives exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted quinolines remains a critical endeavor for researchers in academia and the pharmaceutical industry. Among the various synthetic strategies, the Vilsmeier-Haack reaction has emerged as a powerful and reliable tool for the construction of highly functionalized quinoline scaffolds, offering a direct route to valuable intermediates. This guide provides a comprehensive technical overview of the Vilsmeier-Haack synthesis of substituted quinolines, with a focus on practical application, mechanistic understanding, and troubleshooting for researchers at the forefront of chemical synthesis and drug discovery.

The Vilsmeier-Haack Reaction: A Gateway to Functionalized Quinolines

The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich substrate.[1][2] In the context of quinoline synthesis, this reaction takes on a broader role, facilitating not just formylation but also cyclization to construct the quinoline ring system itself. The most prevalent and well-documented application is the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[3] These products are highly versatile synthetic intermediates, amenable to a wide range of subsequent transformations at the 2-chloro and 3-formyl positions.[3]

The Vilsmeier Reagent: The Engine of the Reaction

The heart of the Vilsmeier-Haack reaction is the Vilsmeier reagent, a chloroiminium salt, which acts as the key electrophile.[1][2] Its formation from DMF and POCl₃ is the initial and crucial step of the synthesis.

The generally accepted mechanism for the formation of the Vilsmeier reagent is as follows:

Vilsmeier_Reagent_Formation DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl3 POCl3 POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent(Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - PO2Cl2- Byproduct PO2Cl2-

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

The electrophilicity of the chloroiminium ion is the driving force for the subsequent reactions with the nucleophilic N-arylacetamide.

The Core Synthesis: From N-Arylacetamides to 2-Chloro-3-formylquinolines

The reaction of N-arylacetamides with the Vilsmeier reagent provides a direct and efficient route to 2-chloro-3-formylquinolines. This transformation involves a sequence of electrophilic attack, cyclization, and subsequent aromatization.

Mechanistic Insights: A Step-by-Step Dissection

Understanding the reaction mechanism is paramount for optimizing reaction conditions and predicting the outcome with different substrates. The proposed mechanism for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines from N-arylacetamides is as follows:

VH_Quinoline_Mechanism cluster_start Reactants cluster_intermediates Reaction Intermediates cluster_product Product Acetanilide N-Arylacetamide Intermediate1 Iminium Adduct Acetanilide->Intermediate1 Electrophilic attack by Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Intermediate1 Intermediate2 Enamine Intermediate Intermediate1->Intermediate2 Deprotonation Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Electrophilic Cyclization Intermediate4 Aromatized Iminium Salt Intermediate3->Intermediate4 Dehydration & Aromatization Product 2-Chloro-3-formylquinoline Intermediate4->Product Hydrolysis

Caption: Proposed mechanism for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.

The initial attack of the enol form of the N-arylacetamide on the Vilsmeier reagent is followed by an intramolecular electrophilic aromatic substitution (cyclization). Subsequent elimination of water and hydrolysis of the resulting iminium salt during workup yields the final 2-chloro-3-formylquinoline.

The Influence of Substituents: Predicting Reactivity and Regioselectivity

The electronic nature of the substituents on the aryl ring of the N-arylacetamide starting material significantly influences the reaction outcome.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring of the acetanilide generally facilitate the cyclization step by increasing the nucleophilicity of the ring. This often leads to higher yields and shorter reaction times. The position of the EDG also dictates the regioselectivity of the cyclization. For instance, a meta-substituted acetanilide will lead to a specific regioisomer of the substituted quinoline.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) and cyano (-CN) deactivate the aromatic ring, making the intramolecular electrophilic substitution more difficult.[4] This can result in significantly lower yields or even complete failure of the reaction. In some cases, harsher reaction conditions (higher temperatures, longer reaction times) may be required, but this can also lead to increased side product formation.[4]

Experimental Protocols: A Practical Guide to Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of substituted 2-chloro-3-formylquinolines.

General Procedure for the Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines

This general procedure can be adapted for a variety of substituted N-arylacetamides.

Materials:

  • Substituted N-arylacetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (3-5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve the substituted N-arylacetamide (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C. The reaction time will vary depending on the substrate (typically 4-16 hours).[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash thoroughly with cold water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography.[6]

Tabulated Data for the Synthesis of Substituted 2-Chloro-3-formylquinolines

The following table summarizes the reaction conditions and yields for the synthesis of various substituted 2-chloro-3-formylquinolines from their corresponding N-arylacetamides.

Substituent on AcetanilideMolar Ratio (Substrate:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)Reference
H1:3:12904-660-70
8-Methyl1:3:1280-906-863[7]
6-Bromo1:2:2 (in MeCN with CTAB)Reflux0.7590[4]
8-Nitro1:3:1280-90-65[7]
6-Chloro1:3:12906-865-75
6-Methoxy1:3:12902-475-85

Note: The yields are highly dependent on the specific reaction conditions and the purity of the reagents. The use of a phase-transfer catalyst like CTAB in acetonitrile has been reported to significantly improve yields and reduce reaction times, especially for substrates with electron-withdrawing groups.[4]

Troubleshooting and Field-Proven Insights

Even with a well-defined protocol, challenges can arise during the synthesis. Here are some common issues and their solutions:

  • Low or No Yield:

    • Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure that DMF is anhydrous and POCl₃ is freshly distilled.[8]

    • Incomplete Vilsmeier Reagent Formation: Allow sufficient time for the formation of the Vilsmeier reagent at low temperature before adding the substrate.

    • Substrate Deactivation: For substrates with strong electron-withdrawing groups, consider using harsher conditions (higher temperature, longer reaction time) or a modified procedure, such as the use of a phase-transfer catalyst.[4]

    • Improper Work-up: Ensure complete hydrolysis of the intermediate iminium salt by careful neutralization. The pH should be brought to neutral or slightly basic.[6]

  • Formation of Side Products:

    • Overheating: Excessive temperatures can lead to decomposition of the starting material or product. Maintain the recommended temperature range and monitor the reaction closely.

    • Cannizzaro Reaction: In the presence of a strong base during work-up, the aldehyde product can undergo a Cannizzaro reaction, leading to the corresponding alcohol and carboxylic acid.[6][9] It is advisable to use a mild base like sodium bicarbonate for neutralization.[6]

  • Purification Challenges:

    • The crude product may contain unreacted starting material or side products. Recrystallization is often an effective purification method. If this fails, silica gel column chromatography is a reliable alternative.[6]

Spectroscopic Characterization of 2-Chloro-3-formylquinolines

The synthesized products can be characterized using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will typically show a characteristic singlet for the aldehyde proton (CHO) in the range of δ 10.4-10.5 ppm.[7] The aromatic protons of the quinoline ring will appear in the aromatic region (δ 7.4-8.9 ppm).[7]

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group at approximately δ 189 ppm.[7]

  • IR Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde at around 1690 cm⁻¹.

Conclusion and Future Outlook

The Vilsmeier-Haack synthesis of substituted quinolines, particularly the conversion of N-arylacetamides to 2-chloro-3-formylquinolines, stands as a robust and versatile methodology in the synthetic chemist's toolkit. Its operational simplicity, coupled with the high value of the resulting functionalized products, ensures its continued relevance in both academic research and industrial drug development. The insights provided in this guide, from mechanistic details to practical troubleshooting, are intended to empower researchers to confidently and successfully employ this powerful reaction in their pursuit of novel quinoline-based molecules with therapeutic potential. Future advancements in this area may focus on the development of even milder and more environmentally benign reaction conditions, as well as the expansion of the substrate scope to include more complex and diverse starting materials.

References

Introduction: A Versatile Gateway to Functionalized Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Meth-Cohn Quinoline Synthesis

The quinoline ring system is a foundational scaffold in medicinal chemistry and materials science, present in a multitude of natural products and synthetic drugs.[1][2][3] Its unique electronic and structural properties make it a privileged core for developing agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][4] Among the numerous methods developed for its synthesis, the Meth-Cohn quinoline synthesis stands out as a powerful and versatile strategy for creating highly functionalized quinoline derivatives.[5][6]

Developed by Otto Meth-Cohn and his collaborators in 1978, this reaction utilizes the principles of the Vilsmeier-Haack reaction to convert readily available acylanilides into 2-chloro-3-substituted quinolines.[5] The reaction involves treating an acylanilide with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), under heated conditions.[5][7] The resulting products, particularly 2-chloro-3-formylquinolines, are exceptionally valuable intermediates, as the chloro and formyl groups serve as reactive handles for extensive downstream modifications, enabling the generation of diverse molecular libraries for drug discovery and development.[2][8]

This guide provides a comprehensive overview of the Meth-Cohn synthesis, detailing its underlying mechanism, a field-proven experimental protocol, troubleshooting insights, and its strategic applications for researchers in organic synthesis and drug development.

Pillar 1: The Reaction Mechanism – A Vilsmeier-Driven Cyclization

The scientific integrity of any protocol rests on a deep understanding of its reaction mechanism. The Meth-Cohn synthesis is a cascade of well-understood organochemical transformations initiated by the formation of the electrophilic Vilsmeier reagent.

  • Formation of the Vilsmeier Reagent: The process begins with the reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The lone pair on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to an intermediate that eliminates a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This reagent is the key formylating agent in the subsequent steps.[5]

  • Activation of the Acylanilide: The oxygen atom of the N-arylacetamide (the acylanilide) acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.

  • Intramolecular Electrophilic Cyclization: This step is the core of the quinoline ring formation. The activated intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the newly installed carbon atoms. This cyclization is generally favored at the ortho-position of the aniline ring.

  • Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration, driven by the reaction conditions, to form a dihydroquinoline derivative.

  • Chlorination and Final Product Formation: The presence of excess POCl₃ in the reaction medium facilitates the chlorination at the C2 position of the ring, while subsequent aromatization yields the final 2-chloro-3-substituted quinoline product. Yields are generally good, particularly when the starting anilide contains electron-donating groups.[8]

The mechanistic pathway is illustrated below.

Meth_Cohn_Mechanism Mechanism of the Meth-Cohn Quinoline Synthesis cluster_vilsmeier 1. Vilsmeier Reagent Formation cluster_reaction 2. Quinoline Formation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Acetanilide Acetanilide Intermediate1 Activated Intermediate Acetanilide->Intermediate1 + Vilsmeier Rgt. Cyclized Cyclized Intermediate (Dihydroquinoline) Intermediate1->Cyclized Intramolecular Cyclization Product 2-Chloro-3-formylquinoline Cyclized->Product Dehydration & Aromatization (+ POCl₃)

Caption: The reaction pathway of the Meth-Cohn synthesis.

Pillar 2: A Self-Validating Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-chloro-3-formyl-8-methylquinoline, a representative example of the Meth-Cohn reaction. The causality behind each step is explained to ensure reproducibility and safety.

Experimental Workflow

Caption: Step-by-step workflow for the Meth-Cohn synthesis.

Materials and Reagents
  • Substrate: o-Methylacetanilide (4.0 g)

  • Vilsmeier Reagents: N,N-Dimethylformamide (DMF, 5 mL), Phosphorus oxychloride (POCl₃, 18 mL)[9]

  • Work-up: Crushed ice, deionized water

  • Purification: Ethanol (or other suitable recrystallization solvent)

  • Equipment: 250 mL round-bottom flask, dropping funnel, magnetic stirrer, heating mantle, reflux condenser with drying tube (CaCl₂), ice bath, Buchner funnel, and filtration apparatus.

Step-by-Step Methodology
  • Preparation of the Vilsmeier Reagent (Causality: Controlled formation of the electrophile):

    • Place 5 mL of DMF in a 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube.[9]

    • Cool the flask in an ice-salt bath to 0°C. This cooling is critical as the reaction between DMF and POCl₃ is highly exothermic.

    • Slowly add 18 mL of POCl₃ dropwise to the cold DMF via a dropping funnel over 30-40 minutes, ensuring the internal temperature does not rise above 5°C.[9] Stirring must be vigorous to ensure proper mixing and heat dissipation. The mixture will become a thick, pale-yellow solid or slurry.

  • Reaction with Acetanilide (Causality: Nucleophilic attack and initiation of cyclization):

    • Once the Vilsmeier reagent has formed, add 4.0 g of o-methylacetanilide in small portions to the cold, stirring mixture.[9]

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Cyclization and Ring Formation (Causality: Thermal energy to overcome activation barrier):

    • Fit the flask with a reflux condenser (with a drying tube) and heat the reaction mixture in a heating mantle to 80-90°C.[9]

    • Maintain this temperature and continue refluxing for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10] Reaction times can vary significantly (4-10 hours) depending on the reactivity of the acetanilide substrate.[9]

  • Reaction Quenching and Work-up (Causality: Hydrolysis of excess reagents and product precipitation):

    • After the reaction is complete, allow the mixture to cool slightly.

    • In a separate large beaker (e.g., 1 L), prepare a slurry of crushed ice.

    • Perform this step in a well-ventilated fume hood. Carefully and slowly pour the hot reaction mixture onto the crushed ice with stirring. This quenching process is highly exothermic and will generate HCl gas as excess POCl₃ and Vilsmeier reagent are hydrolyzed.

    • A solid precipitate (the crude product) should form. Stir the mixture for another 30 minutes to ensure complete precipitation.

  • Isolation and Purification (Causality: Separation of pure product from soluble impurities):

    • Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid thoroughly with several portions of cold water to remove any remaining acids and water-soluble byproducts.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or aqueous acetic acid, to yield pure 2-chloro-3-formyl-8-methylquinoline.[9][10]

  • Characterization:

    • Dry the purified crystals and determine the yield.

    • Confirm the identity and purity of the product using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, IR spectroscopy, and melting point determination.[9][10] For 2-chloro-3-formyl-8-methylquinoline, the expected yield is approximately 63%, with a melting point of 138°C.[9]

Pillar 3: Authoritative Grounding and Field-Proven Insights

Substrate Scope and Yield Optimization

The success of the Meth-Cohn synthesis is highly dependent on the electronic nature of the starting acetanilide. This understanding is crucial for planning and optimizing the reaction.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) on the aniline ring activate it towards electrophilic substitution. This results in faster reaction times and significantly higher yields of the quinoline product.[8]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens deactivate the ring, making the intramolecular cyclization step more difficult. Consequently, these substrates often require longer reaction times, higher temperatures, and typically result in lower yields.

  • Reagent Stoichiometry: The molar ratio of POCl₃ to the substrate can be a critical optimization parameter. Studies have shown that increasing the molar equivalents of POCl₃ (up to 12 moles) can maximize the product yield for certain substrates.

The following table summarizes representative examples from the literature, showcasing the versatility of the synthesis.

Starting AcetanilideProductYield (%)M.P. (°C)Reference
Acetanilide2-Chloro-3-formylquinoline68%143[5][9]
o-Methylacetanilide2-Chloro-3-formyl-8-methylquinoline63%138[9]
p-Chloroacetanilide2,6-Dichloro-3-formylquinoline69%138[10]
o-Nitroacetanilide2-Chloro-3-formyl-8-nitroquinoline65%124[9]
Troubleshooting Common Issues

A robust protocol anticipates potential failures. Below are common challenges and their evidence-based solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive reagents (moisture contamination).2. Insufficient reaction temperature or time.3. Highly deactivated substrate (strong EWGs).1. Use freshly distilled POCl₃ and anhydrous DMF. Conduct the reaction under an inert (N₂ or Ar) atmosphere.[11]2. Gradually increase reaction temperature and extend the time, monitoring by TLC.[11]3. Consider using a higher molar excess of POCl₃ or a different synthetic route.
Formation of Byproducts 1. Incomplete cyclization.2. Side reactions due to excessive heat, leading to decomposition.1. Ensure sufficient reaction time and temperature for the specific substrate.2. Maintain careful temperature control (80-90°C); avoid overheating.
Difficult Purification 1. Oily product that does not solidify.2. Product is highly soluble in the work-up mixture.1. After quenching, attempt to extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) instead of filtration.2. Use column chromatography for purification if recrystallization fails.

Applications in Drug Development and Medicinal Chemistry

The primary value of the Meth-Cohn synthesis lies in its ability to produce 2-chloro-3-formylquinolines, which are versatile synthons for further chemical elaboration.

  • The 2-Chloro Group: This position is an excellent site for nucleophilic aromatic substitution (SNAr). It can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to install diverse functionalities. This is a key strategy for building libraries of potential drug candidates.

  • The 3-Formyl Group: The aldehyde functionality is a gateway to numerous transformations. It can undergo condensation reactions to form imines, be oxidized to a carboxylic acid, reduced to an alcohol, or used in Wittig-type reactions to extend the carbon chain.[10]

This dual functionality allows for the rapid diversification of the quinoline core, which is essential in structure-activity relationship (SAR) studies during the lead optimization phase of drug discovery. The quinoline scaffold itself is a component of many approved drugs, and methods like the Meth-Cohn synthesis provide a reliable and efficient route to novel analogues with potential therapeutic applications.[1][2]

References

2-Chloro-7-methoxyquinoline-3-carbaldehyde starting material

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-7-methoxyquinoline-3-carbaldehyde: Synthesis, Reactivity, and Applications as a Core Starting Material

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal starting material for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, elucidate its chemical properties and reactivity, and showcase its utility in the creation of complex, pharmacologically active molecules. The information presented herein is grounded in established scientific literature to ensure technical accuracy and provide actionable insights for laboratory applications.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Compounds incorporating this nucleus exhibit a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[2] this compound stands out as a particularly valuable building block due to the orthogonal reactivity of its functional groups: a nucleophilic substitution-prone chloro group at the 2-position and a versatile carbaldehyde at the 3-position. This dual functionality allows for sequential and site-selective modifications, making it an ideal precursor for constructing diverse molecular architectures.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 68236-20-4[3][4][5][6]
Molecular Formula C₁₁H₈ClNO₂[3][4]
Molecular Weight 221.64 g/mol [4]
Appearance Beige to off-white solid[6]
Topological Polar Surface Area 39.2 Ų[3][4]
Hydrogen Bond Acceptor Count 3[3][4]
Rotatable Bond Count 2[3][4]

Synthesis of this compound

The most prevalent and efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[7][8] This reaction utilizes a substituted acetanilide as the precursor and a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[9][10][11] The reaction proceeds through the formation of a highly electrophilic chloromethyliminium salt (the Vilsmeier reagent), which then acts as the formylating agent.

The synthesis of this compound begins with the reaction of m-methoxyacetanilide with the Vilsmeier reagent. The electron-donating nature of the methoxy group directs the electrophilic attack and facilitates the subsequent cyclization to form the quinoline ring system.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Ring Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate1 Iminium Intermediate Vilsmeier_Reagent->Intermediate1 Acetanilide m-Methoxyacetanilide Acetanilide->Intermediate1 Electrophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Chloro-7-methoxy- quinoline-3-carbaldehyde Intermediate2->Product Hydrolysis

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol for Synthesis

This protocol is a synthesized representation based on common procedures described in the literature.[7][8][12]

Materials:

  • m-Anisidine

  • Acetic anhydride

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Ice

  • Ethanol (for recrystallization)

Step 1: Preparation of m-Methoxyacetanilide

  • In a round-bottom flask, dissolve m-anisidine in a suitable solvent (e.g., water or acetic acid).

  • Slowly add acetic anhydride to the solution while stirring.

  • Continue stirring for 1-2 hours at room temperature.

  • The resulting m-methoxyacetanilide can be isolated by precipitation in water and filtration. Dry the product thoroughly.

Step 2: Vilsmeier-Haack Cyclization

  • In a three-necked flask equipped with a dropping funnel and a condenser, add N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • To this mixture, add the previously synthesized m-methoxyacetanilide portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 80-90 °C and maintain this temperature for 4-10 hours.[7][8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[13]

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • A precipitate will form. Filter the solid, wash it thoroughly with cold water, and dry it.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its chloro and aldehyde functionalities.

Reactions at the Aldehyde Group (C3-Position)

The carbaldehyde group is a versatile handle for various transformations:

  • Condensation Reactions: It readily undergoes condensation with primary amines and hydrazines to form Schiff bases and hydrazones, respectively.[1] These reactions are often the first step in the synthesis of more complex heterocyclic systems.

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid. For instance, treatment with silver nitrate in an alkaline medium yields 2-chloro-7-methoxyquinoline-3-carboxylic acid, a key intermediate for protein kinase CK2 inhibitors.[14]

  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

Reactions at the Chloro Group (C2-Position)

The 2-chloro substituent is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups:

  • Hydrolysis: Heating in acetic acid and water can replace the chloro group with a hydroxyl group, yielding the corresponding 2-oxo-1,2-dihydroquinoline-3-carbaldehyde.[1][14]

  • Amination: Reaction with amines can introduce amino substituents at the C2 position.

  • Azide Substitution: Treatment with sodium azide can lead to the formation of tetrazolo[1,5-a]quinolines, a class of compounds with potential biological activity.[14]

Application in the Synthesis of Bioactive Molecules

This compound is a crucial starting material in the synthesis of kinase inhibitors.[15][16] The general strategy involves modification at the C3-aldehyde followed by nucleophilic substitution at the C2-chloro position to build the final complex molecule. For example, it is a precursor for the synthesis of 3-quinoline carboxylic acids, which have been investigated as inhibitors of protein kinase CK2.[14]

Synthetic_Utility cluster_C3 Reactions at C3-Aldehyde cluster_C2 Reactions at C2-Chloro Start This compound Oxidation Oxidation (e.g., AgNO3) Start->Oxidation Condensation Condensation (e.g., R-NH2) Start->Condensation Reduction Reduction (e.g., NaBH4) Start->Reduction Hydrolysis Hydrolysis (e.g., AcOH/H2O) Start->Hydrolysis Azide_Sub Azide Substitution (e.g., NaN3) Start->Azide_Sub Carboxylic_Acid 3-Carboxylic Acid Derivative Oxidation->Carboxylic_Acid Schiff_Base Schiff Base / Hydrazone Condensation->Schiff_Base Alcohol 3-Hydroxymethyl Derivative Reduction->Alcohol Kinase_Inhibitors Kinase Inhibitors Carboxylic_Acid->Kinase_Inhibitors Fused_Heterocycles Fused Heterocycles Schiff_Base->Fused_Heterocycles Quinolinone 2-Oxo-1,2-dihydroquinoline Hydrolysis->Quinolinone Tetrazole Tetrazolo[1,5-a]quinoline Azide_Sub->Tetrazole Bioactive_Agents Other Bioactive Agents Tetrazole->Bioactive_Agents

Caption: Synthetic pathways from the core starting material.

Characterization and Analytical Data

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is crucial for confirming the structure. Expected signals would include those for the methoxy group, the aldehyde proton, and the aromatic protons on the quinoline ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the aldehyde C=O stretch (around 1690-1715 cm⁻¹) and C-Cl bond vibrations.[11]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an acute toxicant (oral) and an eye irritant. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a high-value, versatile starting material in organic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the differential reactivity of its chloro and aldehyde groups provide a robust platform for the development of novel heterocyclic compounds, particularly in the realm of kinase inhibitor drug discovery. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this important chemical building block.

References

An In-depth Technical Guide to 2-Chloro-7-methoxyquinoline-3-carbaldehyde: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 2-Chloro-7-methoxyquinoline-3-carbaldehyde, a key heterocyclic intermediate with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its core physical and chemical properties, a detailed synthesis protocol, and an exploration of its versatile reactivity.

Core Molecular Attributes and Physicochemical Properties

This compound, with the empirical formula C₁₁H₈ClNO₂, is a solid, crystalline compound at room temperature.[1][2] Its molecular structure, featuring a quinoline backbone substituted with a chloro group at the 2-position, a carbaldehyde at the 3-position, and a methoxy group at the 7-position, makes it a valuable scaffold for further chemical elaboration.

Structural and Identification Data
PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 68236-20-4[1][2][3]
Molecular Formula C₁₁H₈ClNO₂[1][3][4]
Molecular Weight 221.64 g/mol [1][2][3]
Canonical SMILES COC1=CC2=NC(=C(C=C2C=C1)C=O)Cl[3]
InChI Key WRXZCLBKDXISQA-UHFFFAOYSA-N[3]
Predicted Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, computational models provide valuable insights into its properties.

PropertyPredicted ValueSource(s)
XLogP3-AA 2.6[3][4]
Hydrogen Bond Donor Count 0[3][4]
Hydrogen Bond Acceptor Count 3[3][4]
Rotatable Bond Count 2[4]
Topological Polar Surface Area 39.2 Ų[3][4]
Melting Point Estimated ~145-155 °CBased on related compounds[5][6]

Note on Solubility: Quinoline derivatives are generally characterized as being sparingly soluble in water but exhibit good solubility in a range of organic solvents.[1] For this compound, solvents such as dichloromethane, chloroform, ethyl acetate, and dimethylformamide (DMF) are expected to be effective for dissolution and reaction.

Synthesis via the Vilsmeier-Haack Reaction: A Mechanistic Approach

The most efficient and widely adopted synthetic route to 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[7][8] This powerful formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an intramolecular cyclization of an N-arylacetamide.

The choice of the Vilsmeier-Haack reaction is predicated on its ability to introduce a formyl group and concurrently facilitate the cyclization to the quinoline core, with the chlorine atom at the 2-position being a direct consequence of the reagent used. The reaction is particularly effective for N-arylacetamides bearing electron-donating groups, such as the methoxy group in the precursor to our target molecule.[7]

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_cyclization Cyclization and Formylation DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Acetanilide m-Methoxy- acetanilide Intermediate Electrophilic Attack Acetanilide->Intermediate + Vilsmeier Reagent Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product 2-Chloro-7-methoxyquinoline- 3-carbaldehyde Cyclized->Product Hydrolysis

Figure 1: A simplified workflow of the Vilsmeier-Haack synthesis of this compound.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from established procedures for the synthesis of analogous 2-chloro-3-formylquinolines.[4][7]

Materials:

  • m-Methoxyacetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃), freshly distilled

  • Crushed ice

  • Ethyl acetate for recrystallization

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

  • Standard laboratory glassware for workup and filtration

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (3 molar equivalents relative to the acetanilide). Cool the flask in an ice bath to 0-5 °C.

  • Addition of POCl₃: Add freshly distilled POCl₃ (at least 4 molar equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. The formation of the Vilsmeier reagent is an exothermic process.

  • Addition of Acetanilide: Once the addition of POCl₃ is complete, add m-methoxyacetanilide (1 molar equivalent) portion-wise to the reaction mixture, ensuring the temperature remains controlled.

  • Reaction: After the addition of the acetanilide, remove the ice bath and heat the reaction mixture to 80-90 °C. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with stirring. This will hydrolyze the reaction intermediates and precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate or a mixture of petroleum ether and ethyl acetate, to yield the pure this compound as a crystalline solid.[4][7]

Spectroscopic Characterization

Due to the limited availability of published spectra for this specific isomer, the following characterization data is based on closely related analogs and predicted values. Researchers should perform their own analytical characterization to confirm the structure.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present:

  • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850 cm⁻¹ and ~2750 cm⁻¹: Aldehydic C-H stretching (Fermi doublets).

  • ~1690-1710 cm⁻¹: A strong C=O stretching vibration from the aldehyde.

  • ~1580-1600 cm⁻¹ and ~1470-1500 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.

  • ~1250 cm⁻¹ and ~1030 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy group.

  • ~750-850 cm⁻¹: C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide key structural information. Based on the structure and data from similar compounds[4], the expected chemical shifts (in ppm, relative to TMS) are:

  • ~10.5 ppm (singlet, 1H): Aldehydic proton (-CHO).

  • ~8.8 ppm (singlet, 1H): Proton at the 4-position of the quinoline ring.

  • ~7.2-8.0 ppm (multiplets, 3H): Protons on the benzene ring of the quinoline system (H-5, H-6, and H-8).

  • ~3.9 ppm (singlet, 3H): Protons of the methoxy group (-OCH₃).

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom:

  • ~190 ppm: Carbonyl carbon of the aldehyde.

  • ~160 ppm: Carbon attached to the methoxy group (C-7).

  • ~110-150 ppm: Aromatic and quinoline ring carbons.

  • ~56 ppm: Methoxy carbon.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, which is characteristic of a molecule containing one chlorine atom. Fragmentation patterns would likely involve the loss of CO, Cl, and CH₃ radicals.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound, with its reactive chloro and aldehyde groups, makes it a highly versatile building block in organic synthesis.

Reactivity cluster_aldehyde Reactions at the Aldehyde Group cluster_chloro Reactions at the Chloro Group Start 2-Chloro-7-methoxyquinoline- 3-carbaldehyde Schiff Schiff Base Formation (Imines) Start->Schiff R-NH₂ Reduction Reduction to Alcohol Start->Reduction NaBH₄ Suzuki Suzuki Coupling (C-C Bond Formation) Start->Suzuki Ar-B(OH)₂ Pd Catalyst, Base Nucleophilic Nucleophilic Substitution Start->Nucleophilic Nu⁻

Figure 2: Key reaction pathways for this compound.

Suzuki Cross-Coupling Reactions

The chloro group at the 2-position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9][10] This allows for the introduction of various aryl and heteroaryl substituents, creating a library of novel compounds with potential biological activities.

Generalized Protocol for Suzuki Coupling:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), an arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base.

  • Reaction: Heat the mixture to 80-100 °C and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Workup and Purification: After cooling, the reaction is typically worked up by extraction with an organic solvent (e.g., ethyl acetate), followed by washing with water and brine. The crude product is then purified by column chromatography on silica gel.

Schiff Base Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases.[11] These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[12]

Generalized Protocol for Schiff Base Formation:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Amine Addition: Add the primary amine (1.0-1.1 eq.) to the solution. A catalytic amount of glacial acetic acid is often added to facilitate the reaction.

  • Reaction: Reflux the reaction mixture for 1-4 hours. The formation of the Schiff base can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the product can be purified by recrystallization.

Safety and Handling

This compound is classified as a hazardous substance.[1][2]

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[1][2]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a pivotal synthetic intermediate with a rich and versatile chemistry. Its facile synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its chloro and aldehyde functionalities provide a robust platform for the development of a diverse array of more complex heterocyclic systems. This guide serves as a foundational resource for researchers aiming to leverage the synthetic potential of this valuable compound in their drug discovery and materials science endeavors.

References

2-Chloro-7-methoxyquinoline-3-carbaldehyde discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this compound, a key heterocyclic building block in medicinal chemistry and materials science. We delve into the foundational chemistry of the quinoline scaffold, tracing its origins from 19th-century coal tar distillates to the development of sophisticated synthetic methodologies. The core of this guide is a detailed exploration of the Vilsmeier-Haack reaction, the principal route for the regioselective synthesis of this class of compounds. Through mechanistic explorations, detailed experimental protocols, and an analysis of the compound's reactivity, this document serves as an essential resource for researchers, scientists, and professionals in drug development.

Introduction: The Quinoline Scaffold - A Privileged Structure in Chemistry

The story of this compound begins with its parent heterocycle, quinoline. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring.[1][2] For decades, its structure remained a puzzle until August Kekulé proposed the correct fused-ring system in 1869.[1]

The true value of the quinoline core was unlocked with the discovery of its medicinal properties. Quinine, a natural alkaloid from the cinchona tree bark, was a revolutionary treatment for malaria.[3] This discovery spurred chemists to synthesize quinoline-based compounds, leading to the development of potent antimalarial drugs like Chloroquine in the 1930s.[1][3] Today, the quinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with diverse activities, including antibacterial, anticancer, anti-inflammatory, and anti-HIV properties.[4][5] The functionalization of this scaffold is paramount, and this compound stands out as a particularly versatile and powerful intermediate for creating novel chemical entities.

The Genesis of a Synthon: The Vilsmeier-Haack Reaction

The discovery of this compound is not a tale of a single "eureka" moment but rather the result of the application of a powerful and elegant synthetic transformation: the Vilsmeier-Haack reaction. This reaction provides a direct and regioselective pathway to introduce both a chloro group at the 2-position and a formyl (carbaldehyde) group at the 3-position of the quinoline ring system in a single, elegant step.

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic compound using a "Vilsmeier reagent."[6][7] This reagent, a substituted chloroiminium ion, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7]

The synthesis of 2-chloro-3-formylquinolines begins not with a quinoline, but with a readily available N-arylacetamide (an acetanilide). For the specific synthesis of the title compound, the required starting material is N-(3-methoxyphenyl)acetamide . The reaction proceeds through a cyclization and formylation cascade, a testament to the versatility of the Vilsmeier reagent.

Reaction Mechanism Explained

The causality behind this transformation is a multi-step electrophilic process. Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes with different substrates.

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[6] This species is the key electrophile for both formylation and cyclization.

  • Electrophilic Attack and Cyclization: The N-(3-methoxyphenyl)acetamide attacks the Vilsmeier reagent. The reaction proceeds through a series of intermediates, leading to the formation of the quinoline ring. The electron-donating methoxy group on the acetanilide ring facilitates this electrophilic substitution.

  • Formylation and Chlorination: The reaction cascade inherently installs the formyl group at the 3-position and the chloro group at the 2-position of the newly formed quinoline ring.

  • Hydrolysis: The final step involves quenching the reaction mixture in an aqueous medium (typically poured onto ice), which hydrolyzes the remaining iminium intermediates to yield the final aldehyde product.[7][8]

References

A Technical Guide to the Cyclization of Acetanilide Analogs for the Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and opportunities for diverse functionalization have made it a "privileged scaffold" in drug discovery. First isolated from coal tar in 1834, quinoline's true potential was unlocked with the discovery of the potent antimalarial properties of quinine, an alkaloid from Cinchona bark.[3][4] This discovery spurred over a century of research, leading to a vast library of synthetic quinoline-based drugs with a wide range of therapeutic applications. These include antimalarials (e.g., Chloroquine, Mefloquine), antibacterials (e.g., Fluoroquinolones like Ciprofloxacin), anticancer agents (e.g., Camptothecin), and anti-inflammatory drugs.[3][5][6] The continued prevalence of diseases and the rise of drug resistance necessitate the ongoing development of novel, efficient, and scalable synthetic routes to functionalized quinoline derivatives.[1]

Core Synthetic Strategies: From Anilines to Quinolines

The synthesis of the quinoline core has been a subject of extensive study since the 19th century, resulting in a rich collection of named reactions. Classical methods such as the Skraup, Doebner-von Miller, Friedländer, Combes, and Conrad-Limpach syntheses form the bedrock of quinoline chemistry.[6][7] Many of these foundational methods utilize aniline or its derivatives as the key starting material. This guide provides an in-depth examination of the thermal cyclization strategies starting from aniline and acetanilide analogs, with a primary focus on the Conrad-Limpach synthesis, a robust method for producing medicinally relevant 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).

The Conrad-Limpach Synthesis: A Primary Route to 4-Hydroxyquinolines

Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction remains a highly effective method for synthesizing 4-hydroxyquinolines from anilines and β-ketoesters.[8][9] The overall transformation is a two-stage process involving an initial condensation followed by a high-temperature thermal cyclization.[10]

Mechanism Deep Dive: Causality in Action

Understanding the mechanism is critical for optimizing reaction conditions and predicting outcomes. The process involves several key equilibria and a decisive, high-energy cyclization step.

  • Initial Condensation (Kinetic vs. Thermodynamic Control): The reaction begins with the nucleophilic attack of the aniline nitrogen on one of the two electrophilic carbonyl carbons of the β-ketoester (e.g., ethyl acetoacetate).

    • At lower temperatures (e.g., room temperature) , the reaction is under kinetic control. The more electrophilic and sterically accessible keto group is preferentially attacked. This leads to the formation of a stable β-aminoacrylate (an enamine), the key intermediate for the Conrad-Limpach pathway.[8][11]

    • At higher temperatures (e.g., ~140 °C) , the reaction shifts towards thermodynamic control. The attack occurs at the less reactive ester group , which, while slower, forms a more stable β-keto anilide. This intermediate is the entry point to the related Knorr quinoline synthesis , which ultimately yields 2-hydroxyquinolines.[8][9][12]

  • Formation of the β-Aminoacrylate: The initial attack on the ketone forms a tetrahedral intermediate which rapidly dehydrates, often with mild acid catalysis, to yield the conjugated enamine intermediate.[8][9]

  • Thermal Annulation (The Rate-Determining Step): This is the crux of the synthesis and requires significant thermal energy (~250 °C).[8] The β-aminoacrylate undergoes an electrocyclic ring closure onto the benzene ring. This step is energetically demanding as it temporarily disrupts the aromaticity of the aniline ring to form a non-aromatic bicyclic intermediate.[13]

  • Rearomatization and Tautomerization: The bicyclic intermediate rapidly eliminates a molecule of alcohol (e.g., ethanol) to restore aromaticity, forming the stable 4-quinolone ring system.[8] The final product exists as a tautomeric mixture of the 4-quinolone (keto form) and the 4-hydroxyquinoline (enol form), with the keto form generally predominating.[8]

Visualizing the Conrad-Limpach Mechanism

Conrad_Limpach_Mechanism Conrad-Limpach Reaction Mechanism cluster_info Key Steps Aniline Aniline Intermediate1 Tetrahedral Intermediate Aniline->Intermediate1 + Ketoester (Kinetic Path) Ketoester β-Ketoester Ketoester->Intermediate1 Enamine β-Aminoacrylate (Kinetic Product) Intermediate1->Enamine - H₂O Cyclized Cyclized Intermediate (Non-aromatic) Enamine->Cyclized ~250 °C (Thermal Annulation) Quinolone 4-Quinolone (Keto Form) Cyclized->Quinolone - EtOH (Rearomatization) Hydroxyquinoline 4-Hydroxyquinoline (Enol Form) Quinolone->Hydroxyquinoline Tautomerization Hydroxyquinoline->Quinolone k1 Condensation k2 Cyclization k3 Aromatization

Caption: The Conrad-Limpach mechanism proceeds via condensation to an enamine followed by thermal cyclization.

Regioselectivity: Conrad-Limpach vs. Knorr Synthesis

The choice between forming a 4-hydroxyquinoline or a 2-hydroxyquinoline is a classic example of kinetic versus thermodynamic control. This choice is primarily dictated by the reaction temperature during the initial condensation step.

ParameterConrad-Limpach SynthesisKnorr Synthesis
Reactants Aniline + β-KetoesterAniline + β-Ketoester
Initial Condensation Temp. Low (e.g., Room Temp)High (e.g., >100 °C)
Control KineticThermodynamic
Site of Initial Attack Keto CarbonylEster Carbonyl
Key Intermediate β-Aminoacrylateβ-Ketoanilide
Final Product 4-Hydroxyquinoline2-Hydroxyquinoline
Reference [8][9][8][12]

Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline

This protocol provides a representative, two-step procedure for the Conrad-Limpach synthesis. Safety Note: This experiment involves high temperatures and requires appropriate personal protective equipment (PPE) and a well-ventilated fume hood.

Step 1: Synthesis of Ethyl 3-anilinocrotonate (Intermediate)
  • Reagents & Setup: To a 100 mL round-bottom flask, add aniline (0.1 mol) and ethyl acetoacetate (0.1 mol). Add a magnetic stir bar.

  • Reaction: Stir the mixture at room temperature. A catalytic amount (2-3 drops) of glacial acetic acid can be added to accelerate the dehydration. The reaction is typically complete within 1-2 hours, often evidenced by the separation of water.

  • Work-up: The reaction mixture can often be used directly in the next step. For isolation, the water can be removed under reduced pressure. The resulting oil, ethyl 3-anilinocrotonate, is sufficiently pure for the cyclization.

Step 2: Thermal Cyclization to 4-Hydroxy-2-methylquinoline
  • Reagents & Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer reaching at least 300 °C, and a reflux condenser, place a high-boiling inert solvent such as mineral oil or diphenyl ether (approx. 100 mL).

  • Heating: Heat the solvent to 250 °C with vigorous stirring.

  • Reaction: Slowly add the ethyl 3-anilinocrotonate from Step 1 dropwise to the hot solvent over a period of 30 minutes. Maintain the temperature at 250-255 °C during the addition and for an additional 30 minutes after the addition is complete. Ethanol will distill from the reaction mixture.

  • Work-up & Purification:

    • Allow the reaction mixture to cool to below 100 °C.

    • Add petroleum ether or hexane (100 mL) to the cooled mixture. This will cause the product to precipitate while the solvent remains dissolved.

    • Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove the high-boiling solvent.

    • The crude product can be purified by recrystallization from ethanol or a similar suitable solvent to yield 4-hydroxy-2-methylquinoline as a crystalline solid.

Visualizing the Experimental Workflow

Workflow Conrad-Limpach Experimental Workflow Start Start: Aniline + Ethyl Acetoacetate Step1 Step 1: Condensation (Room Temp, cat. Acid) Start->Step1 Intermediate Isolate/Use Directly: Ethyl 3-anilinocrotonate Step1->Intermediate Step2 Step 2: Thermal Cyclization (Add to hot solvent, ~250 °C) Intermediate->Step2 Workup Work-up: Cool, Precipitate, Filter Step2->Workup Purify Purification: Recrystallization Workup->Purify Product Final Product: 4-Hydroxy-2-methylquinoline Purify->Product

Caption: A typical two-step laboratory workflow for the Conrad-Limpach synthesis.

Field-Proven Insights: Optimizing for Success

  • The Critical Role of the Solvent: The single most important factor for achieving high yields in the cyclization step is the use of a high-boiling, inert solvent. Early attempts by heating the intermediate neat (without solvent) gave very moderate yields, often below 30%.[8] Limpach later reported that using an inert solvent like mineral oil could dramatically increase yields, often to 95%.[8] The solvent ensures uniform heat transfer, prevents localized overheating and decomposition (charring), and facilitates the removal of the ethanol byproduct, driving the reaction to completion.

  • Temperature is Paramount: The ~250 °C temperature is a "sweet spot." Below this temperature, the cyclization rate is impractically slow. Significantly above it, the risk of thermal decomposition of the starting materials and the quinolone product increases, leading to lower yields and the formation of tarry byproducts. Precise temperature control is key.

  • Substituent Effects: The electronic nature of substituents on the aniline ring influences the reaction. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the aniline nitrogen, which can speed up the initial condensation. However, they can also activate the aniline ring towards unwanted side reactions. Conversely, strong electron-withdrawing groups (e.g., -NO₂) decrease the aniline's nucleophilicity, slowing the condensation step and may require more forcing conditions for the cyclization.

Alternative Cyclization Strategies from Aniline Precursors

While the Conrad-Limpach synthesis is powerful, other classical methods provide access to different substitution patterns on the quinoline core.

  • Skraup Synthesis: This is one of the oldest methods, involving the reaction of aniline, glycerol, concentrated sulfuric acid, and an oxidizing agent (like nitrobenzene).[7][14] The glycerol first dehydrates to form acrolein, which then undergoes a Michael addition with aniline, followed by acid-catalyzed cyclization and oxidation. The reaction is notoriously exothermic and can be violent, though modifications using ferrous sulfate or boric acid can moderate it.[14][15][16]

  • Doebner-von Miller Reaction: This is a more versatile and generally milder variation of the Skraup synthesis. It uses α,β-unsaturated aldehydes or ketones in place of glycerol, reacting with an aniline in the presence of an acid catalyst (e.g., HCl or Lewis acids).[7][17] This allows for the synthesis of a wider variety of substituted quinolines.[17][18]

  • Friedländer Synthesis: This powerful method offers excellent control over the substitution pattern but starts from a different precursor. It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., a ketone or ester).[19][20][21][22] While it doesn't start from acetanilide directly, it is a key strategy in quinoline synthesis.

Conclusion

The cyclization of aniline derivatives remains a fundamental and highly relevant strategy for the construction of the quinoline scaffold. The Conrad-Limpach synthesis, in particular, offers a reliable and high-yielding pathway to 4-hydroxyquinolines, which are valuable intermediates in medicinal chemistry. A thorough understanding of the underlying mechanism, especially the principles of kinetic versus thermodynamic control and the critical parameters of temperature and solvent choice, empowers researchers to troubleshoot and optimize these classical reactions for modern drug discovery programs. While contemporary research continues to pursue milder and more atom-economical methods,[4][23] the robustness and scalability of these foundational syntheses ensure their enduring place in the synthetic chemist's toolkit.

References

Preliminary Biological Screening of Quinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

<

Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, represents a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its unique chemical architecture, characterized by a fused benzene and pyridine ring, imparts a range of pharmacological properties, making it a focal point for the development of novel therapeutic agents.[2][3][4] Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antimicrobial, and antioxidant effects.[2][3][4][5] This guide provides an in-depth technical overview of the preliminary biological screening assays crucial for evaluating the therapeutic potential of newly synthesized quinoline compounds. The focus is on providing not just the protocols but the underlying scientific rationale to empower researchers in making informed decisions during the early stages of drug development.

Anticancer Activity Screening: Unraveling Cytotoxic Potential

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy through diverse mechanisms of action.[5][6][7] These include the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and interference with key signaling pathways crucial for tumor growth and survival.[5][6][7] Preliminary screening is designed to identify compounds with potent and selective cytotoxicity against cancer cells.

Core Mechanism of Action: Targeting the Machinery of Cell Proliferation

The anticancer effects of many quinoline-based compounds stem from their ability to interfere with fundamental cellular processes. A primary mechanism is the inhibition of topoisomerases, enzymes that are critical for DNA replication and repair.[5][8][9] By intercalating into DNA or stabilizing the enzyme-DNA cleavage complex, these compounds introduce DNA strand breaks, ultimately leading to programmed cell death (apoptosis).[8][10]

Several quinoline derivatives also function as inhibitors of protein kinases, such as tyrosine kinases, which are often dysregulated in cancer and play a central role in cell signaling pathways that control growth and proliferation.[3][6] Inhibition of tubulin polymerization is another key mechanism, disrupting the formation of the mitotic spindle and arresting cells in mitosis.[3][8][9]

Workflow for Anticancer Screening

cluster_0 Initial Screening cluster_1 Hit Confirmation & Preliminary Mechanism A Synthesized Quinoline Compounds B MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) A->B Dose-response C IC50 Determination B->C Identify 'Hits' D Flow Cytometry (Cell Cycle Analysis, Apoptosis) C->D Prioritize Potent Compounds E Topoisomerase Inhibition Assay C->E Prioritize Potent Compounds F Kinase Inhibition Assay C->F Prioritize Potent Compounds

Caption: Workflow for Preliminary Anticancer Screening of Quinoline Compounds.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell viability and screen for cytotoxic effects.[11]

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11] Incubate for 48-72 hours.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity
Compound IDCancer Cell LineIC50 (µM)[12][13]
Quinoline-A MCF-7 (Breast)7.05[12]
A549 (Lung)15.2
BGC-823 (Gastric)10.8
Quinoline-B MCF-7 (Breast)3.35[13]
A549 (Lung)8.9
BGC-823 (Gastric)5.1
Doxorubicin MCF-7 (Breast)0.5
(Positive Control)A549 (Lung)0.8
BGC-823 (Gastric)0.6

Note: IC50 values are hypothetical and for illustrative purposes. Actual values will vary based on the specific compound and experimental conditions.

Antimicrobial Activity Screening: Combating Pathogens

The quinoline scaffold is the foundation for many successful antibacterial drugs.[14] Preliminary screening aims to identify compounds with potent activity against a panel of clinically relevant bacterial and fungal strains.

Core Mechanism of Action: Disrupting Bacterial Survival

A primary target for quinolone antibiotics is DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[10][15] These enzymes are essential for DNA replication, recombination, and repair.[10] Quinolones inhibit the ligase activity of these enzymes, leading to the accumulation of double-strand DNA breaks and subsequent cell death.[10]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow bacterial or fungal strains overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of the quinoline compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Antimicrobial Spectrum
Compound IDS. aureus (Gram+) MIC (µg/mL)[14][16]E. coli (Gram-) MIC (µg/mL)[14][16]C. albicans (Fungus) MIC (µg/mL)[16]
Quinoline-C 6.25[14]12.525
Quinoline-D 3.12[16]6.2512.5
Ciprofloxacin 10.5>64
(Positive Control)
Amphotericin B >64>640.5
(Positive Control)

Note: MIC values are hypothetical and for illustrative purposes.

Antimalarial Activity Screening: A Legacy of Quinolines

Quinolines, such as quinine and chloroquine, have a long history as cornerstone antimalarial drugs.[17][18] Screening new derivatives is critical, especially in the face of growing drug resistance.

Core Mechanism of Action: Targeting Heme Detoxification

During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests hemoglobin, releasing large quantities of toxic free heme.[19][20][21] The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[18][19][20][21] Quinolines are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process.[17][21] The resulting buildup of free heme is toxic to the parasite, leading to its death.[17][18][21]

Antimalarial Screening Workflow

cluster_0 In Vitro Assay cluster_1 Data Analysis cluster_2 In Vivo Validation (for promising compounds) A Quinoline Compounds B SYBR Green I-based Fluorescence Assay (P. falciparum) A->B C IC50 Determination (Drug Concentration vs. Parasite Growth) B->C D Mouse Model (e.g., P. berghei) C->D Select Hits E Evaluation of Parasitemia Suppression D->E

Caption: Workflow for Antimalarial Screening of Quinoline Compounds.

Experimental Protocol: SYBR Green I-based Fluorescence Assay

This is a widely used high-throughput assay for assessing the in vitro antiplasmodial activity of compounds.

Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasitic DNA, thus indicating parasite proliferation.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (chloroquine-sensitive and/or resistant strains) in human red blood cells.

  • Compound Plating: Prepare serial dilutions of the quinoline compounds in a 96-well black plate.

  • Infection: Add the parasitized red blood cell suspension to each well. Include uninfected red blood cells as a background control and infected, untreated cells as a positive control for growth.

  • Incubation: Incubate the plates for 72 hours under standard parasite culture conditions.

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC50 values.

Antioxidant Activity Screening: Mitigating Oxidative Stress

Some quinoline derivatives have shown the ability to act as antioxidants, which is relevant for diseases associated with oxidative stress.[22]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.[22][23]

Principle: DPPH is a stable free radical with a deep violet color.[22] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance at 517 nm.[22][23]

Step-by-Step Methodology:

  • Compound Preparation: Prepare various concentrations of the quinoline compounds in a suitable solvent like ethanol.[23]

  • Reaction Mixture: Mix the test compound solutions with a freshly prepared solution of DPPH in ethanol.[23]

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.[23]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Visible spectrophotometer.[23]

  • Calculation: Determine the percentage of radical scavenging activity for each concentration and calculate the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

This guide outlines the foundational preliminary biological screening assays for evaluating the therapeutic potential of novel quinoline compounds. The data generated from these in vitro assays are critical for identifying lead compounds for further optimization and more extensive preclinical testing. For promising "hit" compounds, subsequent studies should focus on elucidating the precise mechanism of action, evaluating in vivo efficacy and safety in animal models, and establishing a comprehensive structure-activity relationship (SAR) to guide the design of next-generation quinoline-based therapeutics. The versatility of the quinoline scaffold ensures its continued prominence in the quest for new and effective treatments for a wide range of human diseases.

References

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-7-methoxyquinoline-3-carbaldehyde is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of a variety of more complex molecules, particularly in the field of medicinal chemistry and drug discovery.[1][2][3] Its unique structure, featuring a reactive aldehyde group and a labile chlorine atom on the quinoline core, makes it a versatile synthon for constructing novel molecular architectures. However, these same reactive functionalities necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the safety and handling procedures for this compound, grounded in established safety principles and an understanding of its chemical properties.

Chemical and Physical Properties

A foundational element of safe handling is a clear understanding of the substance's physical and chemical identity. This data informs storage conditions, appropriate personal protective equipment (PPE), and emergency response procedures.

PropertyValueSource
CAS Number 68236-20-4[4]
Molecular Formula C₁₁H₈ClNO₂[4][5]
Molecular Weight 221.64 g/mol [4]
Appearance Solid, beige to off-white powder
SMILES COC1=CC=C2C=C(C(Cl)=NC2=C1)C=O
InChI Key WRXZCLBKDXISQA-UHFFFAOYSA-N
Storage Temperature 2-8°C, under an inert atmosphere[6]

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary routes of occupational exposure are inhalation of the powder, skin contact, eye contact, and ingestion.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationGHS07 (Exclamation Mark)

Source:[4]

Toxicological Insights

The aldehyde functionality can react with biological macromolecules, and the chlorinated quinoline core is a common feature in biologically active molecules, suggesting that the compound could interfere with physiological processes if absorbed. The serious eye irritation potential is a common hazard for many fine chemical powders, which can cause mechanical irritation and chemical burns to the cornea and conjunctiva.

Reactivity and Stability

Understanding the chemical reactivity of this compound is paramount to preventing hazardous situations in a laboratory setting.

  • Stability: The compound should be stored in a cool, dry place away from direct sunlight and moisture to prevent degradation.[6] It is supplied as a stable solid.

  • Hazardous Decomposition Products: Upon combustion, this compound may release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

  • Incompatible Materials: To prevent potentially vigorous or explosive reactions, avoid contact with strong oxidizing agents. Also, avoid strong bases, which can react with the chlorinated quinoline system.

  • Chemical Reactivity Explained: The 2-chloro substituent on the quinoline ring is susceptible to nucleophilic substitution reactions. This reactivity is a key aspect of its utility in synthesis but also a potential hazard.[2] The aldehyde group can undergo a wide range of reactions, including oxidation, reduction, and condensation. For instance, it readily reacts with amines and hydrazines to form Schiff bases.[2] This inherent reactivity underscores the need for careful handling and segregation from incompatible chemicals.

Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls, supplemented by administrative controls and, as the final line of defense, personal protective equipment (PPE).

Engineering Controls

The primary objective of engineering controls is to isolate the researcher from the hazardous material.

  • Ventilation: All handling of this compound powder, including weighing and transferring, must be conducted in a properly functioning chemical fume hood or a ventilated balance enclosure.[8] This prevents the inhalation of airborne particles.

  • Designated Area: Establish a designated area within the laboratory specifically for working with this and other particularly hazardous substances.[8][9] This area should be clearly marked with appropriate hazard signage.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

PPE TypeSpecificationRationale
Hand Protection Nitrile gloves. Consider double-gloving for extensive work.Provides a barrier against skin contact. Check manufacturer's compatibility charts. Change gloves immediately if contaminated.[9]
Eye and Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Goggles provide a seal against airborne powder, and a face shield protects the entire face from splashes or unexpected reactions.
Skin and Body Protection A fully fastened laboratory coat, preferably a chemical-resistant one.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood. If engineering controls are not feasible or fail, a NIOSH-approved respirator with an appropriate particulate filter should be used.A fume hood is the primary means of respiratory protection. Respirator use requires a formal respiratory protection program, including fit-testing.

Diagram: Hierarchy of Controls

The following diagram illustrates the preferred order of control measures to minimize exposure risk.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Chemical Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: A diagram showing the hierarchy of safety controls.

Detailed Experimental Protocols

Adherence to well-defined Standard Operating Procedures (SOPs) is critical for ensuring safety and experimental reproducibility.

Protocol for Weighing and Handling Solid Powder

Objective: To safely and accurately weigh a specific quantity of this compound powder.

Materials:

  • This compound

  • Appropriate PPE (as defined in Section 4.2)

  • Ventilated balance enclosure or chemical fume hood

  • Anti-static gun

  • Spatula

  • Weighing paper or container with a lid

  • Labeled receiving flask or reaction vessel

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood or ventilated enclosure is operating correctly.

  • Decontamination: Wipe down the work surface and the analytical balance with 70% ethanol to remove any potential contaminants.

  • Static Reduction: Use an anti-static gun on the weighing container and spatula to prevent the fine powder from dispersing due to static electricity.[9]

  • Tare the Container: Place the empty, lidded container on the balance and tare its weight.

  • Transfer the Powder: Inside the fume hood, carefully use the spatula to transfer the desired amount of this compound into the tared container. Perform this action slowly and deliberately to minimize dust generation.

  • Seal and Weigh: Securely close the lid of the container.[9]

  • Final Weighing: Move the sealed container back to the balance to obtain the final, accurate weight.

  • Cleanup: Promptly clean the spatula and any residual powder from the work surface using a solvent-moistened wipe. Dispose of all contaminated materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

Protocol for Accidental Spill Response

Objective: To safely contain, clean up, and decontaminate a small-scale spill of this compound powder.

Materials:

  • Spill kit containing:

    • Appropriate PPE (gloves, goggles, lab coat)

    • Absorbent pads or inert absorbent material (e.g., vermiculite, sand)

    • Plastic dustpan and scoop (do not use brushes that can aerosolize powder)

    • Sealable, labeled hazardous waste bags or containers

  • Wet paper towels or wipes

  • 70% ethanol or other appropriate decontamination solution

Procedure:

  • Immediate Actions: Alert all personnel in the immediate vicinity of the spill.[10] Evacuate the area if the spill is large or if there is a risk of significant aerosolization.

  • Assess the Situation: From a safe distance, assess the extent of the spill. This protocol is intended for small, manageable spills (typically less than 5 grams). For larger spills, evacuate and contact the institutional Environmental Health & Safety (EHS) office.

  • Secure the Area: Restrict access to the spill area to prevent cross-contamination.[11]

  • Don PPE: Before beginning cleanup, don the appropriate PPE as specified in the spill kit.

  • Containment: Gently cover the spill with absorbent pads or a layer of inert absorbent material.[12] This prevents the powder from becoming airborne.

  • Cleanup: Carefully scoop the absorbed material from the outside in, using a plastic scoop and dustpan.[10] Avoid sweeping motions that create dust. Place the collected material into a labeled hazardous waste bag.[13]

  • Decontamination: Wipe the spill area with wet paper towels to remove any remaining residue.[12] Follow with a wipe-down using 70% ethanol. Place all contaminated wipes and towels into the hazardous waste bag.

  • Disposal: Seal the hazardous waste bag and place it in the designated hazardous waste collection area for your laboratory.

  • Reporting: Report the incident to your laboratory supervisor and complete any required institutional incident report forms.

Diagram: Spill Response Workflow

This workflow outlines the decision-making process for responding to a chemical spill.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Is it a large spill? Is there immediate danger? Start->Assess Evacuate Evacuate Area Call EHS/Emergency Services Assess->Evacuate Yes Secure Secure Area Alert Others Restrict Access Assess->Secure No Report Report Incident Inform Supervisor Evacuate->Report PPE Don Appropriate PPE (Gloves, Goggles, etc.) Secure->PPE Contain Contain Spill Cover with inert absorbent PPE->Contain Cleanup Clean Up Spill Scoop into waste container Contain->Cleanup Decontaminate Decontaminate Area Wet wipe surface Cleanup->Decontaminate Dispose Dispose of Waste Properly labeled hazardous waste Decontaminate->Dispose Dispose->Report End Response Complete Report->End

Caption: A workflow for responding to a chemical spill.

Disposal Considerations

Chemical waste must be managed in a way that protects human health and the environment.

  • Waste Classification: this compound and any materials contaminated with it (e.g., gloves, wipes, absorbent materials) must be disposed of as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container made of a compatible material. The label should include the chemical name and associated hazards.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[13] The primary recommended disposal method for chlorinated organic compounds is high-temperature incineration at a licensed chemical destruction facility.[14] This process ensures the complete destruction of the hazardous molecule. All disposal activities must be conducted in strict accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable tool in synthetic chemistry, but its safe use is contingent upon a robust understanding of its hazards and the diligent application of safety protocols. By prioritizing engineering controls, utilizing appropriate personal protective equipment, adhering to detailed handling procedures, and planning for emergencies, researchers can mitigate the risks associated with this compound. This guide serves as a technical resource to foster a culture of safety and responsibility in the laboratory, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.

References

Methodological & Application

The Strategic Utility of 2-Chloro-7-methoxyquinoline-3-carbaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Versatile Quinoline Intermediate

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2][3][4] Its rigid, bicyclic aromatic structure provides a unique framework for interacting with a multitude of biological targets, leading to a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Within the diverse family of quinoline derivatives, 2-Chloro-7-methoxyquinoline-3-carbaldehyde stands out as a particularly valuable and versatile pharmaceutical intermediate.[6] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic applications and detailed protocols involving this key building block.

The reactivity of this compound is centered around two key functional groups: the chloro group at the 2-position and the carbaldehyde (formyl) group at the 3-position. The electron-withdrawing nature of the quinoline ring system, coupled with the activating effect of the adjacent nitrogen atom, renders the 2-chloro substituent susceptible to nucleophilic aromatic substitution.[7] Simultaneously, the aldehyde functionality provides a reactive handle for a wide array of chemical transformations, including condensations, oxidations, and reductions.[8] This dual reactivity allows for the construction of complex, fused heterocyclic systems with significant potential for biological activity.

This application note will delve into the synthesis of this compound, its key physicochemical properties, and its application in the synthesis of medicinally relevant compounds, with a particular focus on the construction of pyrazolo[3,4-b]quinoline derivatives, a class of compounds known for their potent anticancer activities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction design and optimization. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₂[9][10]
Molecular Weight 221.64 g/mol [9][10]
CAS Number 68236-20-4[9][10]
Appearance Solid[9]
IUPAC Name This compound[10]
Canonical SMILES COC1=CC2=NC(=C(C=C2C=C1)C=O)Cl[10]
InChI Key WRXZCLBKDXISQA-UHFFFAOYSA-N[9][10]

Synthetic Protocol: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of 2-chloro-3-formylquinolines, including the 7-methoxy derivative, is the Vilsmeier-Haack reaction.[7][11] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an appropriate N-arylacetamide.[7][11]

Conceptual Workflow of the Vilsmeier-Haack Synthesis

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Quinoline Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Acetanilide N-(3-methoxyphenyl)acetamide Vilsmeier_Reagent->Acetanilide Electrophilic Attack Cyclization Cyclization & Formylation Acetanilide->Cyclization Reacts with Product 2-Chloro-7-methoxy- quinoline-3-carbaldehyde Cyclization->Product Followed by hydrolysis

Caption: Vilsmeier-Haack synthesis workflow.

Step-by-Step Laboratory Protocol for the Synthesis of this compound

This protocol is adapted from established procedures for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.[7][11][12][13]

Materials:

  • N-(3-methoxyphenyl)acetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool anhydrous DMF (3 equivalents) to 0-5 °C in an ice bath. To this, add freshly distilled POCl₃ (7 equivalents) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with Acetanilide: Add N-(3-methoxyphenyl)acetamide (1 equivalent) portion-wise to the prepared Vilsmeier reagent. An exothermic reaction may be observed.

  • Reaction Progression: After the addition of the acetanilide, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. A solid precipitate of the product should form. Filter the crude product and wash it with cold water. If a significant amount of product remains in the aqueous layer, extract it with ethyl acetate (3 x 50 mL).

  • Purification: Combine the filtered solid with the organic extracts (if any) and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield this compound as a solid.

Application in Pharmaceutical Synthesis: The Gateway to Pyrazolo[3,4-b]quinolines

A significant application of this compound is in the synthesis of pyrazolo[3,4-b]quinolines. This fused heterocyclic system is of great interest in medicinal chemistry due to its potent and diverse biological activities, particularly as anticancer agents.[2][13] The synthesis typically proceeds via a two-step sequence: condensation with a hydrazine to form a hydrazone intermediate, followed by an intramolecular cyclization.

Synthetic Workflow for Pyrazolo[3,4-b]quinoline Derivatives

Pyrazoloquinoline_Synthesis Start 2-Chloro-7-methoxy- quinoline-3-carbaldehyde Condensation Condensation Start->Condensation Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Hydrazine->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Product Pyrazolo[3,4-b]quinoline Derivative Cyclization->Product

Caption: Synthesis of Pyrazolo[3,4-b]quinolines.

Step-by-Step Protocol for the Synthesis of 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline

This protocol is based on established methods for the synthesis of similar pyrazolo[3,4-b]quinoline derivatives.[14]

Materials:

  • This compound

  • Phenylhydrazine

  • Nitrobenzene

  • Pyridine (catalytic amount)

  • Ethanol

Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. Add phenylhydrazine (1.1 equivalents) to the solution. Reflux the mixture for 2-3 hours. The formation of the corresponding Schiff base (hydrazone) can be monitored by TLC.

  • Isolation of Intermediate (Optional): Upon cooling, the hydrazone intermediate may precipitate. It can be filtered, washed with cold ethanol, and dried for use in the next step, or the reaction can proceed directly.

  • Intramolecular Cyclization: To the hydrazone intermediate, add nitrobenzene as a high-boiling solvent and a catalytic amount of pyridine. Heat the mixture to reflux for 4-6 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the nitrobenzene under reduced pressure (e.g., by vacuum distillation or steam distillation). The remaining crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline.

Mechanism of Action of Pyrazolo[3,4-b]quinoline Derivatives as Anticancer Agents

Several pyrazolo[3,4-b]quinoline derivatives have demonstrated potent anticancer activity by inducing apoptosis and causing cell cycle arrest in cancer cells.[2] One of the proposed mechanisms of action involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway. The FAK (Focal Adhesion Kinase) signaling pathway is also a critical target in cancer therapy, and while a direct link to pyrazolo[3,4-b]quinolines is an area of ongoing research, FAK inhibitors like GSK2256098, which share a heterocyclic core, highlight the importance of targeting such pathways.[8][15][16]

Illustrative Signaling Pathway: Inhibition of a Pro-Survival Pathway

Signaling_Pathway cluster_pathway Pro-Survival Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Promotes Apoptosis Apoptosis Inhibitor Pyrazolo[3,4-b]quinoline Derivative Inhibitor->Akt Inhibits

Caption: Inhibition of a pro-survival pathway by a pyrazolo[3,4-b]quinoline derivative.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its dual reactivity allows for the efficient construction of complex heterocyclic systems, most notably pyrazolo[3,4-b]quinolines, which are a promising class of compounds with significant therapeutic potential, particularly in the development of novel anticancer agents. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this key building block in their drug discovery and development endeavors.

References

The Strategic Utility of 2-Chloroquinoline-3-carbaldehydes in the Genesis of Fused Heterocyclic Systems: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2-chloroquinoline-3-carbaldehyde scaffold represents a cornerstone in synthetic organic chemistry, serving as a highly versatile and reactive building block for the construction of a diverse array of fused heterocyclic systems. The strategic positioning of the chloro, aldehyde, and quinoline core functionalities provides a unique platform for a multitude of chemical transformations, including cycloadditions, multicomponent reactions, and transition-metal-catalyzed couplings. This technical guide provides an in-depth exploration of the synthesis of these valuable intermediates and their subsequent elaboration into intricate polycyclic structures of significant interest to the pharmaceutical and materials science sectors. We will delve into the mechanistic underpinnings of these transformations, providing field-proven insights and detailed, self-validating protocols to empower researchers in their synthetic endeavors.

Introduction: The Privileged Scaffold

Quinoline derivatives are a prominent class of nitrogen-containing heterocycles, widely recognized for their prevalence in natural products and their broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1] The introduction of a chloro group at the 2-position and a carbaldehyde at the 3-position of the quinoline ring dramatically enhances its synthetic utility. The electron-withdrawing nature of the quinoline nitrogen and the aldehyde group activates the C2-chloro substituent for nucleophilic aromatic substitution, while the aldehyde group itself is a versatile handle for condensation and cycloaddition reactions. This dual reactivity allows for a programmed and often sequential construction of fused ring systems.

The Vilsmeier-Haack reaction is a cornerstone for the synthesis of 2-chloroquinoline-3-carbaldehydes from readily available acetanilides, making this scaffold highly accessible.[2][3] This accessibility has been a significant driver in the exploration of its synthetic potential.

Foundational Synthesis: The Vilsmeier-Haack Reaction

The reliable and scalable synthesis of the 2-chloroquinoline-3-carbaldehyde starting material is paramount. The Vilsmeier-Haack reaction provides a robust and widely adopted method for this purpose.

Mechanistic Rationale

The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, typically phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich aromatic ring of an acetanilide. A subsequent intramolecular cyclization, followed by dehydration and hydrolysis of the resulting iminium salt, affords the 2-chloroquinoline-3-carbaldehyde. The choice of reaction conditions, particularly temperature and the molar ratio of reagents, is critical for optimizing the yield and minimizing side-product formation.

General Experimental Workflow: Vilsmeier-Haack Synthesis

Vilsmeier_Haack_Workflow Acetanilide Substituted Acetanilide Reaction_Mixture Reaction with Acetanilide Acetanilide->Reaction_Mixture DMF DMF Vilsmeier_Reagent Formation of Vilsmeier Reagent (0-5°C) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Reaction_Mixture Heating Heating (e.g., 80-90°C) Reaction_Mixture->Heating Hydrolysis Aqueous Work-up (Ice-water) Heating->Hydrolysis Purification Purification (Recrystallization) Hydrolysis->Purification Product 2-Chloroquinoline- 3-carbaldehyde Purification->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.

Detailed Protocol: Synthesis of 2-chloroquinoline-3-carbaldehyde

Reagents:

  • Acetanilide (1.0 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (12.0 eq)

  • Crushed ice

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of acetanilide (5 mmol) in dry DMF (15 mmol) at 0-5°C, add phosphorus oxychloride (60 mmol) dropwise with stirring.

  • After the addition is complete, stir the reaction mixture at 80-90°C for 4-16 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol to afford 2-chloroquinoline-3-carbaldehyde as a crystalline solid.

Table 1: Representative Yields for the Vilsmeier-Haack Synthesis of Substituted 2-Chloroquinoline-3-carbaldehydes

Acetanilide SubstituentReaction Time (h)Yield (%)Reference
H485
4-Methyl682
4-Methoxy588
4-Chloro875
2-Methyl1078[3]
3-Methoxy490

Synthesis of Fused Pyrazole Systems: The Pyrazolo[3,4-b]quinolines

Pyrazolo[3,4-b]quinolines are a class of fused heterocycles that have garnered significant attention due to their diverse biological activities, including antiviral and antitumor properties.[4] The synthesis of these compounds from 2-chloroquinoline-3-carbaldehydes is a facile and efficient process.

Mechanistic Pathway

The reaction typically proceeds through a condensation reaction between the aldehyde functionality of the 2-chloroquinoline-3-carbaldehyde and a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine). This is followed by an intramolecular nucleophilic aromatic substitution where the newly formed pyrazole ring nitrogen displaces the chloro group at the 2-position of the quinoline ring, leading to the fused pyrazolo[3,4-b]quinoline system.

Pyrazoloquinoline_Mechanism Start 2-Chloroquinoline- 3-carbaldehyde Condensation Condensation Start->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Intermediate Hydrazone Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization (SNAr) Intermediate->Cyclization Product Pyrazolo[3,4-b]quinoline Cyclization->Product

Caption: Mechanistic pathway for the synthesis of pyrazolo[3,4-b]quinolines.

Detailed Protocol: Synthesis of 1H-Pyrazolo[3,4-b]quinoline

Reagents:

  • 2-Chloroquinoline-3-carbaldehyde (1.0 eq)

  • Hydrazine hydrate (80%) (excess)

  • Absolute ethanol

  • Triethylamine (catalytic amount)

Procedure:

  • In a round-bottomed flask, dissolve 2-chloroquinoline-3-carbaldehyde (0.002 mol) in absolute ethanol.

  • Add an excess of 80% hydrazine hydrate and a few drops of triethylamine.

  • Reflux the reaction mixture on a water bath for 15 hours.

  • After completion of the reaction (monitored by TLC), distill off the excess hydrazine hydrate and ethanol under reduced pressure.

  • Pour the residue into cold water.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or benzene-methanol) to obtain pure 1H-pyrazolo[3,4-b]quinoline.[5]

Table 2: Synthesis of Substituted Pyrazolo[3,4-b]quinolines

2-Chloroquinoline-3-carbaldehyde SubstituentHydrazine DerivativeYield (%)Reference
HHydrazine hydrate85[5]
6-Methylp-Methylphenylhydrazine78[4]
8-MethoxyHydrazine hydrate82[4]
HPhenylhydrazine80[6]

Multicomponent Reactions: The Power of Pyrimido[4,5-b]quinolines

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules in a single step. 2-Chloroquinoline-3-carbaldehydes can participate in MCRs to generate fused pyrimido[4,5-b]quinoline systems, which are of interest for their potential biological activities.

General Strategy

A common MCR strategy involves the reaction of a 2-chloroquinoline-3-carbaldehyde, a 1,3-dicarbonyl compound (such as dimedone), and an amino-substituted pyrimidine (like 6-amino-1,3-dimethyluracil) in the presence of a catalyst. The reaction proceeds through a series of condensations and cyclizations to afford the fused pyrimido[4,5-b]quinoline core.

Detailed Protocol: Trityl Chloride Catalyzed Synthesis of Pyrimido[4,5-b]quinolines

Reagents:

  • Aromatic aldehyde (e.g., 2-chloroquinoline-3-carbaldehyde) (1.0 mmol)

  • Dimedone (1.0 mmol)

  • 6-Amino-1,3-dimethyluracil (1.0 mmol)

  • Trityl chloride (TrCl) (10 mol%)

  • Chloroform (10 mL)

  • Aqueous ethanol (70%) for recrystallization

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and trityl chloride (10 mol%).

  • Add chloroform (10 mL) as the solvent.

  • Reflux the reaction mixture for the appropriate time (monitored by TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the desired product by recrystallization from 70% aqueous ethanol.[7][8][9]

Table 3: Substrate Scope for the Synthesis of Pyrimido[4,5-b]quinolines

Aromatic AldehydeTime (min)Yield (%)Reference
4-Chlorobenzaldehyde12094[7][9]
4-Nitrobenzaldehyde11096[7][9]
4-Methylbenzaldehyde14089[7][9]
2,4-Dichlorobenzaldehyde13092[7][9]

Synthesis of Sulfur-Containing Fused Systems: The Thieno[2,3-b]quinolines

Thieno[2,3-b]quinolines are another important class of fused heterocycles with a range of biological activities. Their synthesis from 2-chloroquinoline-3-carbaldehydes often involves the reaction with a sulfur-containing nucleophile and a source of active methylene.

General Approach

A common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with a reagent that can provide a sulfur atom and a two-carbon unit with appropriate functionality for cyclization. For instance, reaction with sodium sulfide can generate the 2-mercaptoquinoline-3-carbaldehyde in situ, which can then react with an α-halo ketone or a similar species to build the thiophene ring.

Detailed Protocol: Synthesis of 2-Acyl-thieno[2,3-b]quinolines

Reagents:

  • 2-Chloroquinoline-3-carbaldehyde (1.0 eq)

  • Sodium sulfide (Na₂S)

  • α-Halo ketone (e.g., phenacyl bromide)

  • Solvent (e.g., DMF)

Plausible Reaction Sequence:

  • Reaction of 2-chloroquinoline-3-carbaldehyde with sodium sulfide in a suitable solvent like DMF to generate the corresponding 2-mercaptoquinoline-3-carbaldehyde.

  • Subsequent reaction of the in situ generated mercaptan with an α-halo ketone.

  • Intramolecular condensation and cyclization to form the fused thieno[2,3-b]quinoline system.[10]

Conclusion and Future Perspectives

The 2-chloroquinoline-3-carbaldehyde scaffold has proven to be an exceptionally valuable and versatile platform for the synthesis of a wide range of fused heterocyclic systems. The methodologies outlined in this guide, from the foundational Vilsmeier-Haack synthesis to the construction of complex polycyclic structures through cyclization and multicomponent reactions, highlight the power and adaptability of this starting material. The continued exploration of novel catalysts, including biocatalysts and nanomaterials, is expected to further enhance the efficiency and sustainability of these synthetic routes.[6] As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the strategic application of 2-chloroquinoline-3-carbaldehydes is poised to remain a vibrant and productive area of research.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and biologically active compounds.[1] The functionalization of this privileged heterocycle is paramount for the development of novel therapeutic agents.[2][3] Among the various synthetic strategies, nucleophilic substitution reactions on 2-chloroquinolines represent a powerful and versatile approach for introducing molecular diversity. This guide provides a comprehensive overview of the key mechanistic principles, detailed experimental protocols, and practical insights for performing nucleophilic substitution reactions on 2-chloroquinolines. Tailored for researchers, scientists, and professionals in drug development, these notes aim to elucidate the causality behind experimental choices and provide self-validating protocols for the synthesis of a wide array of 2-substituted quinoline derivatives.

Introduction: The Significance of the 2-Quinoline Scaffold

The quinoline ring system is a recurring motif in a vast number of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[2][4] The ability to strategically modify the quinoline core is a critical aspect of modern drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

2-Chloroquinoline serves as a versatile and reactive intermediate, where the chlorine atom at the C2-position is susceptible to displacement by a variety of nucleophiles.[5][6] This reactivity is attributed to the electron-deficient nature of the pyridine ring within the quinoline system, which facilitates nucleophilic aromatic substitution (SNAr).[7][8] The resulting 2-substituted quinolines are valuable precursors for the synthesis of more complex molecules and have been identified as promising candidates in the development of treatments for diseases like leishmaniasis.[9][10]

Mechanistic Overview: Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic substitution on 2-chloroquinolines predominantly proceeds via the SNAr mechanism. This two-step process involves the addition of a nucleophile to the electron-deficient quinoline ring, followed by the elimination of the chloride leaving group.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the C2-carbon of the quinoline ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The negative charge is delocalized over the aromatic system, with the nitrogen atom playing a key role in its stabilization.

Step 2: Elimination of the Leaving Group

In the second step, the aromaticity of the quinoline ring is restored by the departure of the chloride ion, yielding the 2-substituted quinoline product. The stability of the leaving group is a crucial factor for the reaction to proceed efficiently.

Below is a diagram illustrating the general workflow for a nucleophilic aromatic substitution on 2-chloroquinoline.

sn_ar_workflow sub 2-Chloroquinoline reaction Reaction Mixture sub->reaction nuc Nucleophile (e.g., R-NH₂, R-OH, R-SH) nuc->reaction solvent_base Solvent & Base (e.g., DMF, K₂CO₃) solvent_base->reaction heating Heating (e.g., 80-150 °C) reaction->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product 2-Substituted Quinoline purification->product

Caption: General SNAr Experimental Workflow.

Key Classes of Nucleophilic Substitution Reactions

Amination: Synthesis of 2-Aminoquinolines

The introduction of an amino group at the 2-position of the quinoline ring is a common and highly valuable transformation in medicinal chemistry.[12] While traditional SNAr with ammonia or amines can be effective, modern palladium-catalyzed methods like the Buchwald-Hartwig amination offer broader substrate scope and milder reaction conditions.[12][13]

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[12][14] This method is particularly useful for coupling a wide range of primary and secondary amines with 2-chloroquinolines, often with high yields and excellent functional group tolerance.[15]

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below.

buchwald_hartwig_cycle pd0 Pd(0)L₂ pd_complex [Pd(II)(Ar)(X)L₂] pd0->pd_complex Oxidative Addition (Ar-X) amido_complex [Pd(II)(Ar)(NR₂)L₂] pd_complex->amido_complex Amine Coordination & Deprotonation (HNR₂, Base) product_complex [Pd(0)L₂(ArNR₂)] amido_complex->product_complex Reductive Elimination product_complex->pd0 product Ar-NR₂ product_complex->product

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Chloroquinoline

Materials:

  • 2-Chloroquinoline

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine ligand[16]

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloroquinoline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and BINAP (0.04 mmol, 4 mol%).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the amine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminoquinoline derivative.

Alkoxylation and Thiolation: Synthesis of 2-Alkoxy- and 2-Alkylthioquinolines

The displacement of the 2-chloro substituent with oxygen and sulfur nucleophiles provides access to 2-alkoxy- and 2-alkylthioquinolines, respectively. These reactions typically proceed under classical SNAr conditions.

Protocol 2: General Procedure for Alkoxylation of 2-Chloroquinoline

Materials:

  • 2-Chloroquinoline

  • Alcohol (R-OH)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.5 mmol) and anhydrous DMF (5 mL).

  • Cool the solution to 0 °C and add sodium hydride (1.8 mmol) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to form the sodium alkoxide.

  • Add a solution of 2-chloroquinoline (1.0 mmol) in anhydrous DMF (2 mL) dropwise.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 2-alkoxyquinoline.

Factors Influencing Nucleophilic Substitution on 2-Chloroquinolines

The success and selectivity of nucleophilic substitution reactions on 2-chloroquinolines are influenced by several key parameters. A systematic understanding of these factors is crucial for reaction optimization.

FactorInfluence on the ReactionRationale and Key Considerations
Nucleophile The nature of the nucleophile dictates the reaction rate and, in some cases, the feasibility of the reaction. Stronger nucleophiles generally lead to faster reactions.[17][18]For SNAr, nucleophilicity is influenced by basicity, polarizability, and steric hindrance. For instance, thiols are generally more nucleophilic than alcohols.
Solvent The choice of solvent can significantly impact the reaction rate by stabilizing the charged intermediates.[18]Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used as they effectively solvate cations while leaving the nucleophile relatively unsolvated and highly reactive.
Temperature Higher temperatures generally increase the reaction rate.SNAr reactions often require elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex.
Base A base is often required to deprotonate the nucleophile (e.g., alcohols, thiols, and secondary amines) or to neutralize the acid generated during the reaction.Common bases include sodium hydride, potassium carbonate, and sodium tert-butoxide. The strength of the base should be matched to the pKa of the nucleophile.
Catalyst/Ligand For cross-coupling reactions like the Buchwald-Hartwig amination, the choice of palladium precursor and phosphine ligand is critical.[16]Different ligands can influence the reactivity and selectivity of the catalyst. For example, sterically hindered ligands can promote reductive elimination.[13]

Applications in Drug Development

The synthetic versatility of 2-chloroquinolines has been extensively leveraged in the discovery and development of new drugs. The quinoline core is present in a number of FDA-approved medications for a range of therapeutic areas.[1] For example, the 4-aminoquinoline derivative, chloroquine, and the 8-aminoquinoline, primaquine, are well-known antimalarial drugs.[2] The ability to readily introduce diverse functionalities at the 2-position via nucleophilic substitution allows for the generation of large compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[19]

Conclusion

Nucleophilic substitution reactions of 2-chloroquinolines are a cornerstone of synthetic strategies aimed at the functionalization of this medicinally important scaffold. A thorough understanding of the underlying SNAr mechanism and the factors that govern these transformations is essential for the rational design and execution of synthetic routes. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel quinoline-based compounds for drug discovery and development.

References

Synthesizing Novel Anticancer Agents: A Guide to Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Paradigm Shift in Oncology Drug Discovery

The landscape of cancer therapy has undergone a profound transformation, moving from the indiscriminate cytotoxicity of traditional chemotherapy to the precision of targeted treatments.[1][2] A revolutionary approach within this new paradigm is the development of agents that, instead of merely inhibiting oncogenic proteins, co-opt the cell's own machinery to eliminate them entirely. This guide focuses on one of the most promising classes of such agents: Proteolysis-Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2] This catalytic mechanism offers the potential for a more profound and sustained therapeutic effect compared to traditional inhibitors.[1][3] This document provides an in-depth exploration of the synthesis, mechanism of action, and preclinical evaluation of novel PROTACs, with a specific focus on targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in various cancers.[1][4]

The Target: BRD4's Role in Oncogenesis

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which play a critical role in regulating the transcription of key oncogenes, including c-Myc.[1][4] By binding to acetylated histones, BRD4 recruits transcriptional machinery to super-enhancers, driving the expression of genes essential for cancer cell proliferation and survival.[4] The overexpression and aberrant activity of BRD4 have been linked to a variety of malignancies, making it a high-value therapeutic target.[4][5]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

BRD4-targeting PROTACs execute their function through a catalytic cycle that results in the selective degradation of the BRD4 protein.[1] This process can be broken down into three key steps:

  • Ternary Complex Formation: The PROTAC molecule acts as a molecular bridge, simultaneously binding to a bromodomain of the BRD4 protein and an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)).[1] The stability and conformation of this ternary complex are critical for degradation efficiency.[1][6]

  • Ubiquitination of BRD4: Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of BRD4.[7]

  • Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, a cellular machine responsible for protein catabolism. The PROTAC molecule is then released to target another BRD4 protein, enabling its catalytic action.[3][7]

The degradation of BRD4 leads to the downregulation of its target genes, most notably c-Myc, which in turn induces cell cycle arrest and apoptosis in cancer cells.[1][8]

PROTAC_Mechanism cluster_0 cluster_1 BRD4 BRD4 Protein Ternary_Complex Ternary Complex (BRD4-PROTAC-E3 Ligase) BRD4->Ternary_Complex PROTAC BRD4-PROTAC PROTAC->BRD4 Binds to E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Targeting Degraded_BRD4 Degraded BRD4 Peptides Proteasome->Degraded_BRD4 Degradation Downstream_Effects Downregulation of c-Myc Cell Cycle Arrest Apoptosis Degraded_BRD4->Downstream_Effects Leads to

Caption: Catalytic cycle of PROTAC-mediated BRD4 degradation.

Synthesizing a Novel BRD4-Targeting PROTAC: A Step-by-Step Protocol

The synthesis of a PROTAC is a modular process involving the preparation of a warhead that binds the target protein, a ligand for the E3 ligase, and a linker to connect them.[1][9] This protocol outlines the synthesis of a representative BRD4-targeting PROTAC, MZ1, which utilizes the well-characterized BRD4 inhibitor JQ1 and a VHL E3 ligase ligand.[10]

Materials and Reagents:
  • JQ1 precursor with a suitable functional group for linker attachment

  • VHL ligand precursor (e.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)

  • Polyethylene glycol (PEG) linker with appropriate terminal functional groups (e.g., amine and carboxylic acid)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Synthetic Protocol:
  • Synthesis of the JQ1-Linker Intermediate:

    • Dissolve the JQ1 precursor in an appropriate solvent (e.g., DMF).

    • Add the PEG linker with a protected terminal amine and an activated carboxylic acid.

    • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to facilitate amide bond formation.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Purify the JQ1-linker intermediate using column chromatography.

  • Deprotection of the Linker's Terminal Amine:

    • Dissolve the purified JQ1-linker intermediate in a suitable solvent (e.g., DCM).

    • Add a deprotection reagent (e.g., TFA for a Boc-protected amine).

    • Stir the reaction at room temperature until the deprotection is complete.

    • Remove the solvent and deprotection reagent under reduced pressure.

  • Coupling of the JQ1-Linker to the VHL Ligand:

    • Dissolve the deprotected JQ1-linker and the VHL ligand precursor in DMF.

    • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature until the final PROTAC molecule is formed.

  • Purification and Characterization of the Final PROTAC:

    • Purify the final PROTAC molecule using preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

In Vitro Evaluation of Novel Anticancer Agents: Protocols

Protocol 1: Western Blot Analysis for BRD4 Degradation

This protocol is used to quantify the reduction in cellular BRD4 protein levels following treatment with a novel PROTAC.[7][8]

Materials and Reagents:

  • Cancer cell line expressing BRD4 (e.g., MDA-MB-231, HeLa)[8]

  • PROTAC stock solution in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Protein Lysate Preparation:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the loading control (GAPDH).

    • Calculate the percentage of BRD4 degradation relative to the vehicle control.

Western_Blot_Workflow A Cell Culture & Treatment (PROTAC or Vehicle) B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation (anti-BRD4, anti-GAPDH) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Detection (ECL) & Imaging G->H I Data Analysis (Densitometry) H->I

Caption: Experimental workflow for Western blot analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the novel anticancer agent on cancer cells.

Materials and Reagents:

  • Cancer cell line

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel anticancer agent for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Evaluation in Preclinical Models

Promising novel anticancer agents are further evaluated in animal models to assess their efficacy and safety.[11] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[2][12]

Protocol: Xenograft Mouse Model for Efficacy Studies

Materials and Reagents:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line

  • Matrigel

  • Novel anticancer agent formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the novel anticancer agent according to the planned dosing schedule and route.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Pharmacodynamic Analysis: Analyze tumor tissues for target engagement (e.g., BRD4 degradation by Western blot) and downstream effects (e.g., c-Myc expression by immunohistochemistry).

Data Presentation and Interpretation

The efficacy of novel anticancer agents is quantified by several key parameters.

Table 1: In Vitro Degradation and Antiproliferative Activity of BRD4-Targeting PROTACs

CompoundTarget E3 LigaseCell LineDC50 (nM)Dmax (%)IC50 (nM)
MZ1 VHLHeLa~10>95~50
ARV-825 CRBN22Rv11>953
dBET6 CRBNTHP-1<1>90~10

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration. Data is representative and compiled from published literature.[1][13]

Table 2: In Vivo Efficacy of a BRD4-Targeting PROTAC in a Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control Daily, i.p.1500 ± 2000
PROTAC (10 mg/kg) Daily, i.p.450 ± 10070
PROTAC (30 mg/kg) Daily, i.p.150 ± 5090

Data is illustrative and based on typical results from preclinical studies.[11][12]

Conclusion and Future Directions

The synthesis and application of novel anticancer agents, particularly targeted protein degraders like PROTACs, represent a significant advancement in oncology research.[2] The ability to specifically eliminate disease-driving proteins offers a powerful therapeutic strategy with the potential for improved efficacy and reduced resistance compared to traditional inhibitors.[1][3] The protocols and methodologies outlined in this guide provide a framework for the rational design, synthesis, and evaluation of these next-generation cancer therapeutics. As our understanding of the ubiquitin-proteasome system and E3 ligase biology deepens, we can anticipate the development of even more sophisticated and effective anticancer agents that will continue to reshape the future of cancer treatment.

References

Application Notes and Protocols: Leveraging 2-Chloro-7-methoxyquinoline-3-carbaldehyde in Modern Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold as a Cornerstone in Antimalarial Chemotherapy

The quinoline ring system is a privileged scaffold in medicinal chemistry, most notably as the foundation for some of the most impactful antimalarial drugs in history, including quinine and chloroquine.[1] These agents historically function by disrupting the detoxification of heme, a toxic byproduct of hemoglobin digestion by the intraerythrocytic Plasmodium parasite.[1][2][3] The parasite polymerizes heme into an inert crystalline structure called hemozoin; quinoline drugs are thought to accumulate in the parasite's acidic food vacuole and inhibit this process, leading to a buildup of toxic heme and parasite death.[2][4][5] However, the rise of widespread drug resistance, particularly to chloroquine, necessitates the development of novel quinoline-based compounds that can circumvent these resistance mechanisms.[4][6][7]

2-Chloro-7-methoxyquinoline-3-carbaldehyde (CMQC) emerges as a highly valuable and versatile starting material in this endeavor. Its structure combines the core quinoline pharmacophore with reactive handles—a chloro group at the 2-position and a carbaldehyde (formyl) group at the 3-position. These sites allow for extensive chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) to develop next-generation antimalarial candidates. This guide provides a detailed overview of the synthesis, derivatization, and biological evaluation of compounds originating from this key intermediate.

Part 1: Synthesis of the Core Scaffold

The Vilsmeier-Haack Reaction: A Robust Route to 2-Chloro-3-formylquinolines

The synthesis of this compound is efficiently achieved via the Vilsmeier-Haack reaction.[8][9] This powerful formylation and cyclization reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to transform activated aromatic compounds. In this case, the starting material is an appropriately substituted N-arylacetamide.[10]

The causality behind this choice of reaction is its efficiency and regioselectivity, providing the desired 2-chloro-3-formylquinoline scaffold in good yields.[8] The reaction proceeds through the formation of a reactive electrophilic iminium species (the Vilsmeier reagent) which attacks the electron-rich aromatic ring of the acetanilide, leading to cyclization and subsequent formylation.

Protocol 1: Synthesis of this compound

Materials:

  • m-Anisidine

  • Acetic anhydride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Ice

  • Sodium carbonate solution

  • Ethanol for recrystallization

Step-by-Step Methodology:

  • Preparation of the Acetanilide Precursor:

    • React m-anisidine with acetic anhydride in an aqueous medium or in the presence of acetic acid.

    • Reflux the mixture for approximately 60 minutes at 80-90°C.[8][9]

    • Cool the reaction mixture and isolate the resulting N-(3-methoxyphenyl)acetamide precipitate. Wash with cold water and dry.

  • Vilsmeier-Haack Cyclization:

    • In a flask equipped with a dropping funnel and stirrer, cool anhydrous DMF (3 mmol) in an ice bath (0-5°C).[8][10]

    • Slowly add POCl₃ (15 mmol) dropwise to the DMF with continuous stirring to form the Vilsmeier reagent.[10] Maintain the temperature below 5°C.

    • Stir the resulting reagent for an additional 30 minutes at room temperature.

    • Add the prepared N-(3-methoxyphenyl)acetamide (1 mmol) to the Vilsmeier reagent.

    • Allow the reaction mixture to return to room temperature, then heat to 80-90°C and reflux for 7-10 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the cooled reaction mixture onto crushed ice.[10]

    • Neutralize the mixture with a sodium carbonate solution, which will cause the product to precipitate.

    • Filter the solid precipitate, wash thoroughly with cold water, and dry.[10]

    • Recrystallize the crude product from ethanol to yield pure this compound.[10]

Part 2: Strategic Derivatization for Antimalarial Activity

The power of CMQC lies in its potential for derivatization at two key positions, allowing for the generation of large compound libraries for screening.

  • The C3-Carbaldehyde: This group is a prime site for forming Schiff bases through condensation reactions with various amines and hydrazines.[11] This strategy allows for the introduction of diverse chemical moieties, which can influence the compound's lipophilicity, basicity, and ability to interact with biological targets.

  • The C2-Chloro Group: This position is susceptible to nucleophilic substitution, enabling the introduction of different functional groups, such as methoxy or amino groups, which can significantly alter the electronic properties and binding capabilities of the quinoline core.

The diagram below illustrates the workflow from the core scaffold to diverse derivatives ready for biological screening.

G cluster_synthesis Scaffold Synthesis cluster_derivatization Derivatization Pathways cluster_screening Biological Evaluation m_Anisidine m_Anisidine Acetylation Acetylation m_Anisidine->Acetylation N_Arylacetamide N_Arylacetamide Acetylation->N_Arylacetamide Vilsmeier_Haack Vilsmeier_Haack N_Arylacetamide->Vilsmeier_Haack CMQC This compound Vilsmeier_Haack->CMQC Schiff_Base Schiff Base Formation (C3-Aldehyde) CMQC->Schiff_Base Nucleophilic_Sub Nucleophilic Substitution (C2-Chloro) CMQC->Nucleophilic_Sub Library Diverse Compound Library Schiff_Base->Library Nucleophilic_Sub->Library Antiplasmodial In Vitro Antiplasmodial Assay (IC50) Library->Antiplasmodial Hemozoin Hemozoin Inhibition Assay Library->Hemozoin Cytotoxicity Cytotoxicity Assay (CC50) Library->Cytotoxicity Hit_Compound Hit Compound(s) Antiplasmodial->Hit_Compound

Caption: Workflow from CMQC synthesis to biological evaluation.

Part 3: Biological Evaluation Protocols

A rigorous, multi-step screening cascade is essential to identify promising antimalarial candidates. This involves determining the compound's efficacy against the parasite, elucidating its potential mechanism of action, and assessing its toxicity to mammalian cells.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay is a cornerstone for determining the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum. It quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasitic DNA.[12]

Protocol 2: SYBR Green I-Based Antiplasmodial Assay

Materials:

  • P. falciparum culture (e.g., Chloroquine-sensitive 3D7 or Chloroquine-resistant Dd2 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, Albumax II, and gentamicin)

  • Test compounds and control drugs (e.g., Chloroquine) dissolved in DMSO

  • SYBR Green I lysis buffer

  • 96-well microplates

  • Microplate reader with fluorescence detection

Step-by-Step Methodology:

  • Plate Preparation:

    • Prepare serial dilutions of the test compounds and control drugs in the complete culture medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[12]

    • Add 100 µL of the drug dilutions to the wells of a 96-well plate. Include wells with culture medium only (negative control) and a known antimalarial drug (positive control).[12]

  • Parasite Addition:

    • Prepare a synchronized ring-stage parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium.

    • Add 100 µL of this parasite suspension to each well, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.[12]

  • Incubation:

    • Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

  • Lysis and Staining:

    • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

    • Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.[12]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Subtract the background fluorescence from negative control wells.

    • Normalize the fluorescence values to the untreated control (100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.[12]

Mechanism of Action: Hemozoin Inhibition Assay

Given the known mechanism of quinoline drugs, assessing a new derivative's ability to inhibit hemozoin formation is a critical step. This colorimetric assay quantifies the formation of β-hematin (synthetic hemozoin).[13]

Protocol 3: Heme Polymerization Inhibitory Activity (HPIA) Assay

Materials:

  • Hematin solution (1 mM in 0.2 M NaOH)

  • Test compounds at various concentrations

  • Glacial acetic acid

  • Distilled water (negative control)

  • Chloroquine diphosphate (positive control)

  • DMSO

  • Microtubes or 96-well plate

  • Microplate reader

Step-by-Step Methodology:

  • Reaction Setup:

    • In a microtube or well, add 100 µL of the 1 mM hematin solution.

    • Add 50 µL of the test compound at the desired concentration (in triplicate). Use distilled water or DMSO as a negative control and chloroquine as a positive control.[13]

  • Initiation of Polymerization:

    • To start the reaction, add 50 µL of glacial acetic acid. The acidic condition mimics the parasite's food vacuole and is necessary for polymerization.[13][14]

    • Incubate the mixture at 37°C for 24 hours to allow for optimal β-hematin crystal formation.[14]

  • Washing and Solubilization:

    • After incubation, centrifuge the microtubes to pellet the β-hematin.

    • Remove the supernatant and wash the pellet three times with 200 µL of DMSO to remove unreacted monomeric heme.[13]

    • Dissolve the final, washed pellet in 200 µL of 0.1 M NaOH to solubilize the β-hematin.[13]

  • Quantification:

    • Transfer 100 µL of the solution to a new 96-well plate and read the optical density (OD) at 405 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of inhibition based on the reduction in β-hematin formation compared to the negative control. Determine IC₅₀ values through regression analysis.

In Vitro Cytotoxicity Assay (MTT Method)

To ensure that the antimalarial activity is specific to the parasite and not due to general toxicity, a cytotoxicity assay against a mammalian cell line is mandatory. The MTT assay measures cell viability by the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16]

Protocol 4: MTT-Based Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2, or Vero cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and control (e.g., doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Addition:

    • Prepare serial dilutions of the test compound in the complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).[15]

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[12]

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution to each well and incubate for 3 hours.[15][16]

    • Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement:

    • Measure the optical density at 570 nm on a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against the log of the compound concentration.

Part 4: Data Interpretation and Hit Prioritization

The ultimate goal is to identify compounds with high potency against the parasite and low toxicity to host cells. This is quantified by the Selectivity Index (SI) .

Selectivity Index (SI) = CC₅₀ (Cytotoxicity) / IC₅₀ (Antiplasmodial Activity)

A higher SI value indicates greater selectivity for the parasite and is a key criterion for prioritizing "hit" compounds for further development.[12]

The logical relationship for hit selection is visualized below.

G Input Test Compound IC50_Assay Antiplasmodial IC50 (High Potency = Low IC50) Input->IC50_Assay CC50_Assay Cytotoxicity CC50 (Low Toxicity = High CC50) Input->CC50_Assay SI_Calc Calculate Selectivity Index (SI) SI = CC50 / IC50 IC50_Assay->SI_Calc CC50_Assay->SI_Calc Decision High SI Value? SI_Calc->Decision Hit Prioritized Hit Compound Decision->Hit Yes Discard Discard or Deprioritize Decision->Discard No

Caption: Decision-making flowchart for hit prioritization.

Data Summary Table

All quantitative data should be organized for clear comparison. Researchers can use the following template to summarize their findings.

Compound IDStructure/ModificationIC₅₀ (µM) vs. 3D7IC₅₀ (µM) vs. Dd2CC₅₀ (µM) vs. HEK293TSelectivity Index (SI) vs. 3D7Selectivity Index (SI) vs. Dd2
CMQC Parent ScaffoldValueValueValueValueValue
Deriv-01 Schiff Base (Aniline)ValueValueValueValueValue
Deriv-02 Schiff Base (Hydrazine)ValueValueValueValueValue
CQ ControlValueValueValueValueValue

Conclusion

This compound is a powerful and synthetically accessible platform for the discovery of novel antimalarial agents. Its dual reactive sites permit the creation of extensive and diverse chemical libraries. By employing the systematic protocols for synthesis, derivatization, and a tiered biological evaluation cascade—assessing antiplasmodial potency, mechanism of action, and cytotoxicity—researchers can efficiently identify and prioritize new quinoline-based compounds. This structured approach is critical in the global effort to overcome antimalarial drug resistance and develop the next generation of effective therapies.

References

Application Notes and Protocols: Derivatization of the Formyl Group in Quinoline-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Quinoline-3-carbaldehydes in Medicinal Chemistry

Quinoline scaffolds are a cornerstone in the architecture of pharmacologically active molecules, renowned for their presence in drugs with a wide array of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The quinoline-3-carbaldehyde motif, in particular, serves as a highly versatile synthetic intermediate.[3] The electrophilic formyl group at the C3 position is a reactive handle that allows for a diverse range of chemical transformations. This reactivity enables the strategic diversification of the quinoline core, facilitating the exploration of structure-activity relationships (SAR) crucial for the development of novel therapeutic agents.[4]

This guide provides an in-depth exploration of key derivatization strategies for the formyl group of quinoline-3-carbaldehydes, offering both mechanistic insights and detailed, field-proven protocols for researchers in organic synthesis and drug discovery.

Core Derivatization Strategies: A Mechanistic Overview

The chemical reactivity of the formyl group is dominated by its susceptibility to nucleophilic attack. This fundamental principle underpins a variety of powerful transformations that allow for the construction of more complex molecular architectures. Key derivatization strategies include:

  • Condensation Reactions: Formation of C=N double bonds through reaction with primary amines and related compounds to yield imines (Schiff bases), oximes, and hydrazones.

  • Carbon-Carbon Bond Forming Reactions: Including the Knoevenagel condensation and Wittig reaction to generate α,β-unsaturated systems.

  • Reductive Amination: A two-step or one-pot process that converts the formyl group into a secondary or tertiary amine.

These transformations are not merely academic exercises; they are routinely employed to synthesize libraries of compounds for biological screening, leading to the discovery of new drug candidates.[5]

Section 1: Formation of Imines (Schiff Bases), Oximes, and Hydrazones

The condensation of quinoline-3-carbaldehydes with primary amines and their derivatives is a facile and efficient method for introducing diverse functionalities. These reactions proceed via a nucleophilic addition-elimination mechanism, typically under mild, acid-catalyzed conditions.[6][7]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the formyl group. Acid catalysis is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[6][8] The resulting hemiaminal intermediate then undergoes dehydration to form the C=N double bond of the imine, oxime, or hydrazone. The optimal pH for this reaction is typically mildly acidic (around 5), as a lower pH would lead to non-nucleophilic protonated amines, while a higher pH would not sufficiently activate the carbonyl group.[9]

Experimental Protocols

Protocol 1.2.1: General Procedure for Imine (Schiff Base) Synthesis

This protocol describes the condensation of a substituted quinoline-3-carbaldehyde with an aniline derivative.[1]

  • Reactant Preparation: In a round-bottom flask, dissolve the quinoline-3-carbaldehyde (1.0 eq.) in a suitable solvent such as ethanol or dichloromethane.

  • Amine Addition: Add the primary amine (1.0-1.2 eq.) to the solution.

  • Catalysis: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Protocol 1.2.2: Synthesis of Oximes

Oximes are typically synthesized by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base.[10]

  • Reactant Preparation: Dissolve the quinoline-3-carbaldehyde (1.0 eq.) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1 eq.) and a base such as sodium acetate or pyridine (1.2 eq.) to the solution.

  • Reaction Conditions: The mixture is typically stirred at room temperature or gently heated under reflux until the reaction is complete, as monitored by TLC.

  • Isolation: The reaction mixture is often poured into water to precipitate the oxime, which is then collected by filtration, washed with water, and dried.

Protocol 1.2.3: Synthesis of Hydrazones

Hydrazones are formed by the reaction of an aldehyde with hydrazine or its derivatives (e.g., phenylhydrazine).[11][12][13]

  • Reactant Preparation: Dissolve the quinoline-3-carbaldehyde (1.0 eq.) in a suitable solvent like ethanol.

  • Reagent Addition: Add the hydrazine derivative (1.0 eq.), often with a catalytic amount of acetic acid.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

  • Product Isolation: The hydrazone product often precipitates from the reaction mixture and can be isolated by filtration.

Data Presentation
Derivative TypeReagentTypical ConditionsYield RangeReference
Imine (Schiff Base)Substituted AnilinesEthanol, Acetic Acid (cat.), RTGood to Excellent[1]
OximeHydroxylamine HCl, NaOAcEthanol, RefluxHigh
HydrazoneHydrazine HydrateEthanol, Acetic Acid (cat.), RefluxGood[11]

Section 2: Carbon-Carbon Bond Formation via Knoevenagel and Wittig Reactions

These reactions are instrumental in extending the carbon framework of the quinoline-3-carbaldehyde, typically leading to the formation of α,β-unsaturated derivatives, which are themselves valuable synthetic intermediates.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst like piperidine or an amine salt.[14][15] The reaction proceeds through a nucleophilic addition followed by dehydration.[14]

Protocol 2.1.1: Knoevenagel Condensation with Malononitrile

  • Reactant Mixture: To a solution of quinoline-3-carbaldehyde (1.0 eq.) in ethanol, add malononitrile (1.0 eq.).

  • Catalyst Addition: Add a catalytic amount of piperidine.

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux. The product often precipitates upon formation or after cooling.

  • Purification: The solid product is collected by filtration and can be purified by recrystallization.

Diagram of Knoevenagel Condensation Workflow

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product Quinoline_CHO Quinoline-3-carbaldehyde Reaction Stirring at RT or Reflux Quinoline_CHO->Reaction Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Reaction Solvent Ethanol Solvent->Reaction Catalyst Piperidine (cat.) Catalyst->Reaction Unsaturated_Product α,β-Unsaturated Derivative Reaction->Unsaturated_Product

Caption: Workflow for the Knoevenagel Condensation.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high stereochemical control.[16] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[16][17] The stereochemical outcome (E or Z alkene) is dependent on the nature of the ylide (stabilized or non-stabilized).[17]

Protocol 2.2.1: Wittig Olefination

  • Ylide Generation: The phosphonium ylide is typically prepared in situ by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent like THF or ether.

  • Aldehyde Addition: The quinoline-3-carbaldehyde, dissolved in the same solvent, is added to the ylide solution, often at low temperature.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion.

  • Work-up: The reaction is quenched, and the product is extracted. The by-product, triphenylphosphine oxide, can often be removed by crystallization or chromatography.

Diagram of Wittig Reaction Mechanism

Wittig_Reaction Reactants Quinoline-3-carbaldehyde + Phosphorus Ylide Oxaphosphetane [2+2] Cycloaddition Oxaphosphetane Intermediate Reactants->Oxaphosphetane Formation Products Alkene Derivative + Triphenylphosphine Oxide Oxaphosphetane->Products Decomposition

Caption: Simplified mechanism of the Wittig Reaction.

Section 3: Reductive Amination

Reductive amination is a highly valuable method for synthesizing secondary and tertiary amines from aldehydes.[18] The process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ or in a subsequent step.[19] A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and its derivatives being common choices.[1][18]

Mechanistic Considerations

The reaction can be performed in one pot by mixing the aldehyde, amine, and a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde. Sodium triacetoxyborohydride [NaB(OAc)₃H] is a particularly effective reagent for this purpose. Alternatively, a two-step procedure can be followed where the imine is pre-formed and then reduced.

Experimental Protocol

Protocol 3.2.1: One-Pot Reductive Amination

  • Reactant Solution: Dissolve the quinoline-3-carbaldehyde (1.0 eq.) and the desired primary or secondary amine (1.0-1.5 eq.) in a suitable solvent such as dichloroethane or methanol.

  • pH Adjustment: If necessary, add a small amount of acetic acid to facilitate iminium ion formation.

  • Reducing Agent Addition: Add the reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Quench the reaction with an aqueous basic solution (e.g., saturated NaHCO₃). Extract the product with an organic solvent, dry the organic layer, and concentrate it. The crude product is then purified by column chromatography.

Conclusion

The derivatization of the formyl group in quinoline-3-carbaldehydes offers a rich and diverse chemical landscape for the synthesis of novel compounds with potential therapeutic applications. The methodologies outlined in this guide—imine formation, Knoevenagel condensation, Wittig reaction, and reductive amination—represent robust and versatile tools in the arsenal of the medicinal chemist. By understanding the underlying mechanisms and employing these detailed protocols, researchers can effectively explore the chemical space around the quinoline core, paving the way for the discovery of next-generation pharmaceuticals.

References

One-Pot Synthesis of Quinoline-Based Dihydropyridines: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, offering a deep dive into the one-pot synthesis of quinoline-based dihydropyridines. This class of heterocyclic compounds is of significant interest due to its broad spectrum of pharmacological activities, including potential applications as anticancer, antimicrobial, and cardioprotective agents.[1][2][3] This document provides not only a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring a thorough understanding of the synthesis.

Introduction: The Significance of Quinoline-Based Dihydropyridines

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, found in numerous natural products and synthetic drugs.[2][4] Their fusion with the dihydropyridine (DHP) core, a privileged structure in drug discovery renowned for its role in calcium channel blockers, creates hybrid molecules with significant therapeutic potential.[5][6][7] The one-pot synthesis approach, particularly through multicomponent reactions like the Hantzsch reaction, offers an efficient, atom-economical, and often environmentally friendly route to these complex molecules.[8][9][10] This method's elegance lies in its ability to construct intricate molecular architectures from simple precursors in a single synthetic operation, minimizing waste and purification steps.[11]

The Hantzsch Reaction: A Cornerstone of Dihydropyridine Synthesis

The Hantzsch dihydropyridine synthesis, first reported in 1882, remains a robust and widely used method for preparing 1,4-dihydropyridines.[5][9][10] The classical reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[5][10] For the synthesis of quinoline-based dihydropyridines, a quinoline aldehyde is typically used as the aldehyde component.

Reaction Mechanism

The generally accepted mechanism for the Hantzsch reaction involves a series of condensation and addition reactions:

  • Knoevenagel Condensation: The aldehyde (a quinoline carbaldehyde in this case) reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate.[5]

  • Enamine Formation: The second equivalent of the β-ketoester reacts with the ammonia source (e.g., ammonium acetate) to form a β-enamino ester.[5]

  • Michael Addition & Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. Subsequent cyclization and dehydration yield the final 1,4-dihydropyridine ring.[5]

Below is a visual representation of this mechanistic pathway.

Hantzsch_Mechanism Figure 1: Hantzsch Dihydropyridine Synthesis Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product Quinoline_Aldehyde Quinoline Aldehyde Knoevenagel_Product α,β-Unsaturated Carbonyl Quinoline_Aldehyde->Knoevenagel_Product Knoevenagel Condensation Beta_Ketoester1 β-Ketoester (1 eq.) Beta_Ketoester1->Knoevenagel_Product Beta_Ketoester2 β-Ketoester (1 eq.) Enamine β-Enamino Ester Beta_Ketoester2->Enamine Enamine Formation Ammonia_Source Ammonia Source Ammonia_Source->Enamine DHP_Product Quinoline-Based 1,4-Dihydropyridine Knoevenagel_Product->DHP_Product Michael Addition & Cyclization Enamine->DHP_Product

Experimental Protocol: A General One-Pot Synthesis

This protocol outlines a general procedure for the one-pot synthesis of quinoline-based dihydropyridines via a Hantzsch-type reaction. The specific reagents and conditions can be adapted based on the desired substitution pattern of the final product.

Materials and Reagents
  • Substituted 2-chloroquinoline-3-carbaldehyde (or other quinoline aldehyde)

  • β-ketoester (e.g., ethyl acetoacetate, methyl acetoacetate)

  • Ammonium acetate (or other ammonia source)

  • Catalyst (optional, see Table 1 for examples)

  • Solvent (e.g., ethanol, water, or solvent-free)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer/hotplate

Step-by-Step Procedure

The following diagram illustrates the general experimental workflow.

Experimental_Workflow Figure 2: Experimental Workflow for One-Pot Synthesis Start 1. Reagent Preparation Mix 2. Combine Reactants - Quinoline Aldehyde - β-Ketoester (2 eq.) - Ammonium Acetate - Catalyst (optional) - Solvent (optional) Start->Mix React 3. Reaction - Stir at specified temperature - Monitor by TLC Mix->React Workup 4. Work-up - Cool reaction mixture - Pour into ice water - Filter the precipitate React->Workup Purify 5. Purification - Wash with water and ethanol - Recrystallization or  Column Chromatography Workup->Purify Characterize 6. Characterization - NMR, IR, Mass Spectrometry Purify->Characterize

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the quinoline aldehyde (1 mmol), the β-ketoester (2 mmol), and ammonium acetate (1.5 mmol).

  • Addition of Catalyst and Solvent (if applicable): Add the chosen catalyst (e.g., 5 mol% melamine trisulfonic acid) and solvent (e.g., 5 mL ethanol).[11][12] Some protocols may be performed under solvent-free conditions.[10][11]

  • Reaction: Stir the mixture at the specified temperature (ranging from room temperature to reflux) for the required time (typically 2-9 hours).[12] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[1][4][7]

Variations and Optimization

The versatility of the one-pot synthesis allows for considerable variation to optimize yields and accommodate different substrates.

Parameter Variations and Considerations References
Catalyst - Acid Catalysts: Melamine trisulfonic acid, p-TSA.[11][13] - Base Catalysts: Triethylamine, Potassium carbonate.[1][14] - Nanoparticle Catalysts: Nano-cerium oxide, Polyaniline supported ZnO.[6][12] - Green Catalysts: Alginic acid, Chitosan nanoparticles.[10] - Catalyst-free: Some reactions proceed efficiently without a catalyst, especially at elevated temperatures.[15][1][6][10][11][12][13][14][15]
Solvent - Protic Solvents: Ethanol, Water.[14][15] - Solvent-free: Heating the neat reaction mixture can be highly efficient and environmentally friendly.[10][11][10][11][14][15]
Energy Source - Conventional Heating: Refluxing the reaction mixture.[15] - Microwave Irradiation: Can significantly reduce reaction times and improve yields.[7][9][7][9][15]
Reactants - Four-component reactions: Involving an additional component like an arylamine or malononitrile can lead to highly functionalized dihydropyridines.[1][16][1][16]

Data Analysis and Expected Outcomes

The successful synthesis of quinoline-based dihydropyridines will yield crystalline solids. The expected yields can range from moderate to excellent, depending on the specific substrates and reaction conditions employed.

Typical Characterization Data:

  • ¹H NMR: Look for characteristic peaks for the dihydropyridine ring protons, including a singlet for the N-H proton (if unsubstituted) and signals for the C4-H and methyl groups. Aromatic protons from the quinoline ring will also be present.

  • ¹³C NMR: Will show signals for the carbonyl carbons of the ester groups, the sp³ carbon at the C4 position, and the carbons of the quinoline and dihydropyridine rings.

  • IR Spectroscopy: Expect to see characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the ester groups (around 1680-1700 cm⁻¹), and C=C stretching of the aromatic and dihydropyridine rings.[7]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Troubleshooting

Problem Possible Cause Suggested Solution
Low or no product yield - Inactive catalyst. - Inappropriate reaction temperature or time. - Steric hindrance from bulky substituents.- Use a fresh or different catalyst. - Optimize temperature and reaction time. - Consider a more reactive set of starting materials.
Formation of multiple byproducts - Side reactions such as oxidation of the dihydropyridine to the corresponding pyridine. - Knoevenagel condensation product as a major impurity.- Perform the reaction under an inert atmosphere (e.g., nitrogen). - Optimize the stoichiometry of the reactants. - Adjust the reaction temperature and time.
Difficulty in purification - Product and starting materials have similar polarities. - Oily product.- Use a different solvent system for recrystallization or column chromatography. - Try to induce crystallization by scratching the flask or adding a seed crystal.

Conclusion

The one-pot synthesis of quinoline-based dihydropyridines via the Hantzsch reaction and its modifications is a powerful and versatile tool for medicinal and organic chemists. The operational simplicity, high atom economy, and the ability to generate molecular diversity make it an attractive strategy for the rapid assembly of potential drug candidates. By understanding the underlying mechanism and the influence of various reaction parameters, researchers can effectively apply and adapt these protocols to synthesize novel compounds for further biological evaluation.

References

Synthesis of Novel Schiff Bases from 2-Chloro-7-methoxyquinoline-3-carbaldehyde: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel Schiff bases derived from 2-Chloro-7-methoxyquinoline-3-carbaldehyde. This class of compounds holds significant promise in the development of new therapeutic agents, owing to the diverse biological activities associated with the quinoline scaffold.[1][2] This document emphasizes the underlying chemical principles, provides field-proven experimental procedures, and outlines robust characterization methodologies to ensure scientific integrity and reproducibility.

Introduction: The Quinoline Scaffold and the Versatility of Schiff Bases

The quinoline ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The introduction of a Schiff base (azomethine) linkage (–C=N–) to the quinoline core further enhances its therapeutic potential by providing an additional site for biological interactions and coordination with metal ions.[1][5]

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[5] The resulting imine bond is a key structural feature responsible for the diverse biological activities observed in these compounds.[1] This guide focuses on the synthesis of Schiff bases starting from this compound, a versatile precursor for generating a library of novel compounds for biological screening.

Mechanistic Insights: The Rationale Behind the Synthesis

The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.[6]

The Role of Catalysis: Why Glacial Acetic Acid is Employed

The reaction is typically catalyzed by a mild acid, such as glacial acetic acid.[7] The acid plays a dual role in this process. Initially, it protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the primary amine.[8]

However, a strongly acidic medium can be detrimental to the reaction. In a highly acidic environment, the primary amine, being basic, would be protonated to form an ammonium salt. This protonation deactivates the amine, rendering it non-nucleophilic and thus inhibiting the initial addition step.[6] Therefore, a weak acid like glacial acetic acid provides the optimal pH range (typically 4-5) to facilitate both the nucleophilic attack and the subsequent dehydration step without deactivating the amine nucleophile.[8]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Aldehyde 2-Chloro-7-methoxy- quinoline-3-carbaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Carbinolamine Protonation Protonation of -OH group (Acid-Catalyzed) Carbinolamine->Protonation Water_Elimination Elimination of Water Protonation->Water_Elimination Schiff_Base Schiff Base Product Water_Elimination->Schiff_Base

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of Schiff bases from this compound. Researchers should optimize the reaction conditions based on the specific primary amine used.

General Protocol for Schiff Base Synthesis

This protocol outlines the standard condensation reaction.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable volume of absolute ethanol.

  • To this solution, add 1 to 1.1 equivalents of the desired primary amine.

  • Add a few drops (typically 2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.[7]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction time can vary from 2 to 6 hours, depending on the reactivity of the amine.[9]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[9]

  • Dry the purified Schiff base in a vacuum oven.

  • For further purification, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) can be performed.

G Start Dissolve Aldehyde and Amine in Ethanol Add_Catalyst Add Catalytic Acetic Acid Start->Add_Catalyst Reflux Reflux for 2-6 hours Add_Catalyst->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor TLC_Monitor->Reflux Reaction Incomplete Cool Cool to Room Temperature TLC_Monitor->Cool Reaction Complete Filter Filter the Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Characterize Characterize the Product Dry->Characterize

Characterization of Synthesized Schiff Bases

Thorough characterization is crucial to confirm the identity and purity of the synthesized Schiff bases. The following analytical techniques are recommended:

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the formation of the Schiff base by identifying the characteristic stretching vibration of the azomethine group (C=N).

Functional GroupExpected Wavenumber (cm⁻¹)Significance
C=N (Azomethine)1600 - 1650Appearance of this band confirms Schiff base formation.[9]
C=O (Aldehyde)~1700Disappearance of this band indicates consumption of the starting aldehyde.
N-H (Primary Amine)3300 - 3500Disappearance of these bands indicates consumption of the starting amine.
C-Cl~750Presence confirms the chloro-substituent on the quinoline ring.
C-O-C (Methoxy)~1250 and ~1050Presence confirms the methoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of the synthesized Schiff bases.

  • ¹H NMR: The most characteristic signal in the ¹H NMR spectrum of a Schiff base is the singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the downfield region (δ 8.0-9.5 ppm).[9][10] The disappearance of the aldehyde proton signal (around δ 10.0-10.5 ppm) from the starting material is another key indicator of a successful reaction. The signals for the aromatic protons of the quinoline ring and the substituent on the amine will also be present in their expected regions. A singlet corresponding to the methoxy group protons (-OCH₃) is expected around δ 3.9-4.0 ppm.[10]

  • ¹³C NMR: The formation of the Schiff base is confirmed by the appearance of a signal for the azomethine carbon (-C=N-) in the range of δ 140-160 ppm.[11] The disappearance of the aldehyde carbonyl carbon signal (around δ 190 ppm) is also a crucial confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base and to confirm its elemental composition. Electrospray ionization (ESI) is a commonly used technique for the analysis of these compounds, often showing the molecular ion peak [M+H]⁺.[12]

Applications in Drug Discovery and Development

Schiff bases derived from the 2-chloroquinoline-3-carbaldehyde scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.

  • Antimicrobial and Antifungal Activity: The imine group is a critical structural feature for the antimicrobial properties of Schiff bases.[1] These compounds have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[1] The presence of the quinoline nucleus is known to contribute to these activities.[3]

  • Anticancer Activity: Numerous quinoline-based Schiff bases and their metal complexes have exhibited potent cytotoxic effects against a variety of cancer cell lines.[1] The planar quinoline ring can intercalate with DNA, while the azomethine group can coordinate with metal ions that are vital for the proliferation of tumor cells.[1]

  • Anti-inflammatory and Antioxidant Properties: Certain Schiff base derivatives have been reported to possess anti-inflammatory and antioxidant activities, suggesting their potential as novel therapeutic agents for inflammatory diseases and conditions associated with oxidative stress.[2][4]

Conclusion

The synthesis of Schiff bases from this compound provides a versatile and efficient route to a diverse library of novel compounds with significant potential in medicinal chemistry. The protocols and characterization methods detailed in this guide offer a robust framework for researchers to explore this promising area of drug discovery. A thorough understanding of the reaction mechanism and careful optimization of the experimental conditions are key to the successful synthesis and evaluation of these compounds.

References

Application Notes and Protocols: Leveraging 2-Chloro-7-methoxyquinoline-3-carbaldehyde for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The quinoline nucleus is a cornerstone in the architecture of numerous therapeutic agents, demonstrating a remarkable breadth of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] Within the realm of infectious diseases, quinoline derivatives have emerged as a critical class of antimicrobial agents, with many exhibiting potent activity against a wide spectrum of bacterial and fungal pathogens.[1][2][3] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.

This application note focuses on a highly versatile and reactive synthon, 2-Chloro-7-methoxyquinoline-3-carbaldehyde , as a pivotal starting material for the development of new antimicrobial compounds. The strategic placement of the chloro, methoxy, and carbaldehyde groups offers a trifecta of reactive sites, paving the way for the synthesis of diverse heterocyclic systems. The electron-withdrawing nature of the quinoline nitrogen and the aldehyde group, combined with the reactive chlorine atom at the 2-position, makes this molecule an ideal precursor for constructing novel molecular architectures with enhanced antimicrobial potential.[4]

Herein, we provide detailed protocols for the synthesis of three distinct classes of antimicrobial compounds derived from this compound: Schiff Bases, Pyrazoles, and Chalcones. We will delve into the rationale behind these synthetic strategies and present a workflow for evaluating their antimicrobial efficacy.

Part 1: Synthesis of the Core Synthon

The foundational step in this synthetic endeavor is the preparation of the 2-chloroquinoline-3-carbaldehyde core structure. The Vilsmeier-Haack reaction is the most efficient and widely adopted method for this transformation, involving the formylation and cyclization of an appropriate N-arylacetamide.[5][6]

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes the synthesis of the title compound from N-(3-methoxyphenyl)acetamide. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating and cyclizing agent.[4]

Materials:

  • N-(3-methoxyphenyl)acetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool anhydrous DMF (0.15 mol) to 0 °C in an ice bath.

  • Slowly add freshly distilled POCl₃ (0.35 mol) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, add N-(3-methoxyphenyl)acetamide (0.05 mol) portion-wise to the reaction mixture.

  • Once the addition is complete, heat the reaction mixture at 80-90 °C for 15-16 hours.[7]

  • After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product and purify by recrystallization from an ethyl acetate/petroleum ether mixture to afford this compound as a solid.[7]

Causality: The Vilsmeier reagent, a chloroiminium salt, is a powerful electrophile that attacks the electron-rich aromatic ring of the acetanilide. Subsequent cyclization and hydrolysis lead to the formation of the 2-chloroquinoline-3-carbaldehyde scaffold. The methoxy group at the meta-position of the starting acetanilide directs the cyclization to yield the 7-methoxy substituted quinoline.

Part 2: Synthesis of Antimicrobial Derivatives

The presence of the aldehyde and chloro functionalities on the quinoline core allows for a multitude of subsequent reactions to build molecular complexity and introduce pharmacophores known for antimicrobial activity.

A. Synthesis of Quinoline-Based Schiff Bases

Schiff bases, containing an imine or azomethine group, are a well-established class of compounds with a broad range of biological activities, including significant antimicrobial properties.[8][9][10][11][12] The condensation of the aldehyde group of this compound with various primary amines or hydrazides is a straightforward method to generate a library of these derivatives.

Materials:

  • This compound

  • Substituted aromatic amine or hydrazide (e.g., sulfanilamide, isoniazid)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the selected primary amine or hydrazide (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, DMF) to obtain the pure Schiff base.

Diagram: Synthesis of Quinoline Schiff Bases

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_quinoline 2-Chloro-7-methoxy- quinoline-3-carbaldehyde reaction Condensation Ethanol, Acetic Acid (cat.) Reflux start_quinoline->reaction start_amine Primary Amine / Hydrazide (R-NH2) start_amine->reaction product Quinoline Schiff Base reaction->product

Caption: Synthetic workflow for quinoline Schiff bases.

B. Synthesis of Pyrazolo[3,4-b]quinolines

Pyrazole derivatives are another important class of nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities.[13][14][15] The reaction of this compound with hydrazines can be directed to form fused pyrazolo[3,4-b]quinoline systems, which are of great interest in medicinal chemistry.

This protocol involves an initial condensation to form a hydrazone (a type of Schiff base), followed by an intramolecular cyclization.[4][16]

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol

  • Nitrobenzene

  • Pyridine (catalytic amount)

Procedure: Step 1: Hydrazone Formation

  • Dissolve this compound (1 mmol) in ethanol (20 mL).

  • Add phenylhydrazine (1 mmol) and a drop of acetic acid.

  • Reflux the mixture for 2-3 hours to form the intermediate phenylhydrazone.

  • Cool the reaction, collect the precipitated solid, and wash with cold ethanol.

Step 2: Intramolecular Cyclization

  • Suspend the dried phenylhydrazone intermediate in nitrobenzene.

  • Add a catalytic amount of pyridine.

  • Heat the mixture at reflux for 8-10 hours.

  • After cooling, add petroleum ether to precipitate the product.

  • Filter the solid, wash with petroleum ether, and purify by column chromatography or recrystallization to yield the pyrazolo[3,4-b]quinoline.[4]

Diagram: Synthesis of Pyrazolo[3,4-b]quinolines

G start_quinoline 2-Chloro-7-methoxy- quinoline-3-carbaldehyde step1 Step 1: Condensation (Hydrazone formation) start_quinoline->step1 hydrazine Phenylhydrazine hydrazine->step1 intermediate Intermediate Phenylhydrazone step1->intermediate step2 Step 2: Intramolecular Cyclization (Nitrobenzene, Pyridine, Reflux) intermediate->step2 product 6-Methoxy-1-phenyl-1H- pyrazolo[3,4-b]quinoline step2->product G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock Solutions C Serial Dilution of Compounds in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (37°C, 16-24h) D->E F Read Results: Lowest Concentration with No Visible Growth = MIC E->F

References

Green solvent applications for quinoline-3-carbaldehyde transformations

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Green Solvent Methodologies for Quinoline-3-Carbaldehyde Transformations

Abstract

Quinoline-3-carbaldehydes are pivotal precursors in synthetic organic chemistry, serving as foundational scaffolds for a diverse array of heterocyclic compounds with significant pharmacological activities.[1][2] Traditional synthetic routes for their transformation, however, often employ volatile and hazardous organic solvents, posing environmental and safety risks.[3][4] This guide provides a comprehensive overview of modern, green solvent-based applications for the transformation of quinoline-3-carbaldehydes. We delve into the rationale behind solvent selection, offering detailed, field-tested protocols for key reactions such as Knoevenagel condensations, multicomponent reactions (MCRs), and the synthesis of Schiff bases, primarily utilizing benign solvents like water and ethanol. Furthermore, we explore the synergistic effects of green solvents with enabling technologies like ultrasound and microwave irradiation, which can dramatically enhance reaction efficiency and reduce environmental impact.[5][6] This document is intended for researchers, chemists, and drug development professionals seeking to integrate sustainable practices into their synthetic workflows without compromising yield or purity.

The Imperative for Green Solvents in Quinoline Synthesis

The principles of green chemistry call for the design of chemical processes that minimize the use and generation of hazardous substances.[3] Solvents are a primary target for green innovation as they constitute the largest mass component of most chemical reactions and are often toxic, volatile, and difficult to recycle. Quinoline synthesis, a cornerstone of medicinal chemistry, has traditionally relied on solvents like DMF, chloroform, or toluene.[2]

The adoption of green solvents such as water, ethanol, and deep eutectic solvents (DES) offers a sustainable alternative.[1][7] Ethanol, for instance, is biodegradable, derived from renewable biomass, and possesses a favorable safety profile with a relatively high boiling point (~78 °C).[2] Its intermediate polarity and protic nature allow it to solubilize a wide range of reactants and stabilize reaction intermediates through hydrogen bonding.[2] Water, the ultimate green solvent, is non-toxic, non-flammable, and inexpensive. Its unique properties, including high heat capacity and a hydrophobic effect, can be harnessed to accelerate certain organic reactions, particularly MCRs.[8][9]

This guide focuses on the practical application of these solvents, providing a framework for logical protocol design grounded in the principles of scientific integrity and sustainability.

Foundational Transformations in Green Solvents

The aldehyde functional group of quinoline-3-carbaldehyde is a versatile handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. Below, we detail protocols for several key transformations in proven green solvent systems.

Knoevenagel Condensation: Synthesis of Electrophilic Alkenes

The Knoevenagel condensation is a cornerstone reaction that involves the reaction of an aldehyde with an active methylene compound. The use of green solvents, often coupled with organocatalysts or alternative energy sources, makes this a highly efficient and sustainable transformation.[10][11]

Causality and Experimental Rationale: Ethanol is an excellent solvent choice as it readily dissolves the quinoline-3-carbaldehyde substrate and many active methylene compounds. A mild base like piperidine or an eco-friendly catalyst like L-proline is sufficient to deprotonate the active methylene compound, initiating the condensation.[1][12] The reaction often proceeds smoothly at room temperature or with gentle heating, and the product can frequently be isolated by simple filtration after precipitation, minimizing complex workup procedures. Using an ionic liquid like [Et3NH][HSO4] can serve the dual role of catalyst and solvent, simplifying the process further and enabling catalyst recycling.[10]

Protocol 2.1: L-Proline Catalyzed Knoevenagel Condensation in Ethanol

  • Materials:

    • 2-Chloroquinoline-3-carbaldehyde (1 mmol)

    • Active methylene compound (e.g., malononitrile, 1.1 mmol)

    • L-proline (10 mol%)

    • Ethanol (5 mL)

  • Procedure:

    • To a 25 mL round-bottom flask, add 2-chloroquinoline-3-carbaldehyde, the active methylene compound, and L-proline.

    • Add ethanol (5 mL) and stir the mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Upon completion, the solid product often precipitates from the solution. Cool the mixture in an ice bath for 15 minutes to maximize precipitation.

    • Collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure quinolinyl alkene.

Multicomponent Reactions (MCRs): Building Molecular Complexity

MCRs, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are inherently atom-economical and align perfectly with green chemistry principles. Performing these reactions in water or ethanol can further enhance their environmental credentials.

Causality and Experimental Rationale: The synthesis of 4H-thiopyrano[2,3-b]quinoline derivatives is a classic example of a green MCR.[2] The reaction proceeds via a domino sequence of Knoevenagel condensation followed by Michael addition. Ethanol is an ideal solvent, facilitating all steps of the sequence. The use of a catalyst like L-proline can accelerate both the initial condensation and the subsequent Michael addition.[8] Some MCRs to produce pyrano[3,2-c]chromenones have been shown to work exceptionally well in water, leveraging the hydrophobic effect to bring the organic reactants together.[8]

Protocol 2.2: Synthesis of 4H-Thiopyrano[2,3-b]quinolines in Ethanol

  • Materials:

    • Quinoline-3-carbaldehyde (1 mmol)

    • Malononitrile (1 mmol)

    • Thiophenol (1 mmol)

    • L-proline (10 mol%)

    • Ethanol (10 mL)

  • Procedure:

    • Combine quinoline-3-carbaldehyde, malononitrile, thiophenol, and L-proline in a 50 mL flask.

    • Add ethanol (10 mL) and reflux the mixture at 80°C.

    • Monitor the reaction by TLC. Completion is typically observed within 2-4 hours.[2]

    • After completion, cool the reaction mixture to room temperature. The product will precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the purified product.

Synthesis of Quinoline-Derived Schiff Bases

The formation of Schiff bases (imines) from aldehydes and primary amines is a fundamental reaction in organic synthesis, often serving as a gateway to more complex nitrogen-containing heterocycles.

Causality and Experimental Rationale: Ethanol is the solvent of choice for Schiff base formation due to its ability to dissolve both reactants and the fact that the water by-product can be easily removed, or its presence tolerated. The reaction is often catalyzed by a few drops of acetic acid. For many substrates, the reaction proceeds efficiently at room temperature or under reflux, with the product precipitating directly from the reaction medium, allowing for a simple filtration workup.[8]

Protocol 2.3: Acetic Acid Catalyzed Schiff Base Formation in Ethanol

  • Materials:

    • 2-Hydroxyquinoline-3-carbaldehyde (1 mmol)

    • Aromatic amine (e.g., 1,8-diaminonaphthalene, 0.5 mmol)

    • Ethanol (15 mL)

    • Glacial Acetic Acid (2-3 drops)

  • Procedure:

    • Dissolve the 2-hydroxyquinoline-3-carbaldehyde in ethanol in a round-bottom flask.

    • Add the aromatic amine to the solution, followed by the catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring progress by TLC.

    • Upon completion, cool the flask to room temperature. The Schiff base product will precipitate.

    • Collect the solid via vacuum filtration, wash with cold ethanol, and dry to yield the pure product.[2]

Enhancing Green Transformations with Enabling Technologies

Combining green solvents with alternative energy sources like ultrasound and microwave irradiation can lead to significant process intensification, characterized by shorter reaction times, higher yields, and reduced energy consumption.[5][6]

Ultrasound-Assisted Synthesis

Sonication facilitates chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. This process creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates.[5][13]

Protocol 3.1: Ultrasound-Assisted Michael Addition in Ethanol

  • Materials:

    • Quinoline-3-carbaldehyde (1 mmol)

    • α,α-dicyanoolefin (1 mmol)

    • Base (e.g., piperidine, 10 mol%)

    • Ethanol (10 mL)

    • Ultrasonic bath or probe

  • Procedure:

    • In a suitable flask, combine the quinoline-3-carbaldehyde, α,α-dicyanoolefin, and base in ethanol.

    • Place the flask in an ultrasonic bath operating at a constant frequency (e.g., 35-40 kHz).

    • Irradiate the mixture at a controlled temperature (e.g., 60°C) for 30-60 minutes.[2][3]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times compared to conventional heating.[9][12] This is particularly effective for reactions in polar solvents like water and ethanol, which couple efficiently with microwave energy.

Protocol 3.2: Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinolones in Water

  • Materials:

    • Aromatic aldehyde (e.g., quinoline-3-carbaldehyde, 1 mmol)

    • 6-amino-1,3-dimethyluracil (1 mmol)

    • Dimedone (1 mmol)

    • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

    • Water (5 mL)

    • Microwave reactor with a sealed vessel

  • Procedure:

    • In a microwave-safe vessel, combine the quinoline-3-carbaldehyde, 6-amino-1,3-dimethyluracil, dimedone, and p-TSA.[3][9]

    • Add water (5 mL) and seal the vessel.

    • Place the vessel in the microwave reactor and irradiate at a suitable power level to maintain a temperature of 90-100°C for 10-20 minutes.

    • After the irradiation period, cool the vessel to room temperature.

    • The solid product can be collected by filtration, washed with cold water, and recrystallized from ethanol to obtain the purified product.[3]

Data Presentation and Workflow Visualization

Comparative Data of Green Synthesis Methods
Reaction TypeSubstratesSolventCatalyst/MethodTimeYield (%)Reference
Claisen-Schmidt CondensationQuinoline-3-carbaldehyde, AcetophenonesEthanolNaOH (Base)2-4 h74-89[2]
Knoevenagel Condensation2-Chloroquinoline-3-carbaldehyde, MalononitrileEthanolL-proline1-3 hHigh[12]
MCR (Thiopyranoquinolines)Quinoline-3-carbaldehyde, Malononitrile, ThiophenolEthanolL-proline2-4 h75-97[2]
MCR (Pyrrolo[3,4-b]pyridines)Quinoline-3-carbaldehyde, α-aminomaleimides, Ethyl 2-cyanoacetateEthanolNone3 h77-92[1]
MCR (Pyrimido[4,5-b]quinolones)Aldehydes, 6-aminouracil, DimedoneWaterp-TSA / Microwave2.5-3.5 h60-94[3][9]
Michael AdditionQuinoline-3-carbaldehyde, α,α-dicyanoolefinsEthanolBase / Ultrasound0.5-1 hHigh[2]
Synthesis of Xanthene-dionesQuinoline-3-carbaldehydes, 1,3-dicarbonylsEthanolEt3NNot specified86-93[2]

Diagrams of Experimental Workflows and Pathways

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification P1 Combine Quinoline-3-carbaldehyde, Reagents, and Catalyst in Flask P2 Add Green Solvent (e.g., Ethanol, Water) P1->P2 R1 Stir at Specified Temp (Room Temp / Reflux) P2->R1 R2 OR Apply Enabling Tech (Ultrasound / Microwave) P2->R2 R3 Monitor by TLC R1->R3 R2->R3 W1 Cool Reaction Mixture R3->W1 W2 Collect Precipitate by Filtration W1->W2 W3 Wash with Cold Solvent W2->W3 W4 Recrystallize or Purify by Chromatography W3->W4

Caption: General workflow for green synthesis of quinoline derivatives.

Knoevenagel_Mechanism cluster_steps Reaction Pathway S1 Active Methylene (e.g., Malononitrile) Step1 Deprotonation (Carbanion Formation) S1->Step1 S2 Quinoline-3-carbaldehyde Step2 Nucleophilic Attack on Aldehyde Carbonyl S2->Step2 Cat Base Catalyst (e.g., L-proline) Cat->S1 abstracts H+ Step1->S2 attacks Step3 Dehydration Step2->Step3 elimination of H2O Product Quinolinyl Alkene Product Step3->Product

Caption: Simplified mechanism of the Knoevenagel condensation.

MCR_Pathway cluster_domino Domino Reaction Sequence R1 Quinoline-3- carbaldehyde Solv Green Solvent + Catalyst R1->Solv R2 Active Methylene (e.g., Malononitrile) R2->Solv R3 Nucleophile (e.g., Thiophenol) I2 Michael Adduct R3->I2 I1 Knoevenagel Intermediate Solv->I1 I1->R3 + I3 Intramolecular Cyclization I2->I3 Final Final Heterocyclic Product I3->Final

Caption: Logical pathway for a three-component domino reaction.

Conclusion and Future Outlook

The transformation of quinoline-3-carbaldehydes using green solvents is not merely a theoretical concept but a practical, efficient, and sustainable strategy for modern organic synthesis. The protocols outlined demonstrate that high yields and purity can be achieved while significantly reducing environmental impact. Ethanol and water have proven to be robust solvents for a variety of fundamental reactions, and their efficacy is further amplified when paired with energy-efficient technologies like microwave and ultrasound irradiation.

Looking ahead, the field is moving towards even more innovative solvent systems, such as deep eutectic solvents (DES), which are non-volatile, biodegradable, and highly tunable.[7][14] The integration of these novel solvents with continuous flow chemistry represents a promising frontier, offering enhanced control, safety, and scalability for the synthesis of valuable quinoline-based compounds. By embracing these green methodologies, the scientific community can continue to advance the field of drug discovery in an environmentally responsible manner.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which primarily utilizes the Vilsmeier-Haack reaction. Our goal is to provide you with actionable, field-proven insights to help you troubleshoot common issues and optimize your reaction yield.

The synthesis of 2-chloroquinoline-3-carbaldehydes is a cornerstone for creating a wide array of fused heterocyclic systems and biologically active molecules.[1] The Vilsmeier-Haack reaction stands out as one of the most efficient methods for this transformation, involving the cyclization and formylation of N-arylacetamides. Specifically, for this compound, the reaction begins with N-(3-methoxyphenyl)acetamide, leveraging the electron-donating nature of the methoxy group to facilitate the cyclization process.

This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter in the lab.

Reaction Overview & Mechanism

The synthesis is typically a one-pot reaction where N-(3-methoxyphenyl)acetamide is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction proceeds through electrophilic substitution, cyclization, and subsequent hydrolysis to yield the final product.

The Vilsmeier reagent, a chloroiminium salt, is a weak electrophile that reacts effectively with electron-rich aromatic compounds like the N-(3-methoxyphenyl)acetamide precursor.[2][3]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Quinoline Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Cyclized Iminium Intermediate Vilsmeier_Reagent->Intermediate Acetanilide N-(3-methoxyphenyl)acetamide Acetanilide->Intermediate + Vilsmeier Reagent (Electrophilic Attack & Cyclization) Product 2-Chloro-7-methoxy- quinoline-3-carbaldehyde Intermediate->Product Aqueous Work-up (Hydrolysis)

Caption: Vilsmeier-Haack synthesis workflow.

Troubleshooting Guide & FAQs

Q1: My reaction yield is critically low, or the reaction failed entirely. What are the most likely causes?

A1: This is a common and frustrating issue that can usually be traced back to a few key areas. The Vilsmeier-Haack reaction's success is highly dependent on the quality of reagents and precise control over reaction conditions.[4]

1. Reagent Quality & Stoichiometry:

  • Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture. Ensure your DMF is anhydrous and that all glassware is flame-dried before use. POCl₃ reacts violently with water, so its purity and anhydrous nature are critical.[5]

  • POCl₃ Quality: Use freshly distilled or a newly opened bottle of POCl₃. Over time, it can degrade, leading to lower reactivity.

  • Stoichiometry: The molar ratio of the Vilsmeier reagent components (POCl₃ and DMF) to the acetanilide substrate is crucial. An excess of the reagent is typically required for good conversion. A common starting point is a POCl₃:Acetanilide ratio of 3.5:1 and a DMF:Acetanilide ratio of 1.5:1, though optimization may be necessary.[6] Some procedures report heating for extended periods (up to 16 hours) with these ratios.[6]

2. Temperature Control:

  • Reagent Formation: The Vilsmeier reagent should be pre-formed by adding POCl₃ dropwise to chilled DMF (0-5 °C).[7] This is an exothermic reaction, and allowing the temperature to rise can lead to reagent decomposition.

  • Cyclization Step: After adding the substrate, the reaction typically requires heating. A temperature range of 60-90 °C is commonly reported.[6][7][8] Insufficient heating will result in incomplete reaction, while excessive temperatures can promote polymerization and the formation of tarry byproducts.[4]

3. Reaction Time:

  • This reaction is not instantaneous. Reaction times can range from 4 to 16 hours at elevated temperatures.[6][7][9] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[4][10]

4. Work-up Procedure:

  • The cyclized intermediate is an iminium salt that must be hydrolyzed to the final aldehyde. This is achieved by quenching the reaction mixture in ice-cold water or an ice-cold basic solution.[5][11] An incomplete or improper work-up will lead to a low yield of the desired product.

Q2: The reaction mixture turned into a black, intractable tar. How can I prevent this?

A2: Tar formation is a sign of uncontrolled polymerization or decomposition, often caused by poor temperature regulation.

  • Control the Exotherm: The dropwise addition of POCl₃ to DMF at 0 °C is critical. If added too quickly or without sufficient cooling, localized heating can degrade the reagents and substrate.

  • Order of Addition: Always add the POCl₃ to the DMF to pre-form the reagent. Then, add the substrate to this pre-formed reagent.[4][10] Adding the substrate before the reagent is fully formed can lead to side reactions.

  • Heating Protocol: Increase the temperature to the target (e.g., 80-90 °C) gradually after the substrate has been added at a lower temperature.[8] Shock heating can initiate decomposition pathways.

  • Quenching: The work-up itself can cause issues if not done correctly. Pour the reaction mixture slowly into a vigorously stirred vessel of crushed ice.[5] This "reverse quench" helps to dissipate the large exotherm from the hydrolysis of excess POCl₃.

Q3: What is the optimal work-up procedure for isolating the product?

A3: A carefully executed work-up is essential for both yield and purity. The primary goals are to safely hydrolyze the intermediate and excess reagents and then neutralize the resulting acidic solution to isolate the organic product.

Standard Protocol:

  • Cooling: After the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature.

  • Quenching: Slowly and carefully pour the cooled reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[6][11] This step hydrolyzes the intermediate iminium salt to the aldehyde and destroys excess POCl₃.

  • Neutralization: The resulting solution will be highly acidic due to the formation of phosphoric and hydrochloric acids.[5] Neutralize the solution carefully by adding a base. Common choices include sodium carbonate, sodium bicarbonate, or sodium acetate solution until the pH is neutral or slightly basic.[4][11] This will precipitate the crude product.

  • Isolation: Filter the solid precipitate, wash it thoroughly with cold water to remove inorganic salts, and dry it.[8]

  • Extraction (if no solid precipitates): If the product does not precipitate or is only partially solid, extract the aqueous mixture several times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[10] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Q4: How can I effectively purify the crude this compound?

A4: The crude product often contains unreacted starting material or minor side products. Recrystallization is typically the most effective method for purification.[12]

  • Recrystallization: This is the preferred method for obtaining a high-purity solid product.

    • Solvent Selection: A mixture of petroleum ether and ethyl acetate is reported to be effective.[9][13] Ethanol is also a common choice for recrystallizing quinoline derivatives.[8] The ideal solvent system is one where the product is sparingly soluble at room temperature but highly soluble when hot.

  • Column Chromatography: If recrystallization fails to provide sufficient purity, column chromatography on silica gel is a reliable alternative.[10][12]

    • Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is a good starting point for developing a separation method.

Optimized Protocol & Data Summary

The following is a generalized, optimized protocol based on literature procedures.[6][8][9] Researchers should adapt it based on their specific laboratory conditions and observations.

Step-by-Step Experimental Protocol
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (e.g., 0.15 mol). Cool the flask to 0 °C in an ice-salt bath. Add freshly distilled POCl₃ (e.g., 0.35 mol) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for 30-60 minutes at 0 °C.

  • Reaction: To the pre-formed Vilsmeier reagent, add solid N-(3-methoxyphenyl)acetamide (e.g., 0.05 mol) portion-wise, maintaining the low temperature.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature, then heat it to 80-90 °C. Maintain this temperature for 7-16 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly pour the reaction mixture into the ice slurry.

  • Neutralization & Isolation: Neutralize the acidic mixture by the slow addition of a saturated sodium carbonate solution until the pH is ~7-8. Filter the resulting solid precipitate, wash extensively with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude solid from an ethyl acetate/petroleum ether or ethanol/water solvent system to yield pure this compound.

Table 1: Key Parameter Optimization
ParameterRange/ConditionExpected Impact on YieldRationale & Reference
POCl₃ : Substrate Ratio 3:1 to 7:1 (mol/mol)Higher ratios often improve conversion.Ensures complete formation of the Vilsmeier reagent and drives the cyclization.[6][9]
Reaction Temperature 60 °C to 90 °CHigher temperatures increase reaction rate but may also increase byproduct formation.Balances the activation energy required for cyclization against thermal decomposition pathways.[8]
Reaction Time 4 to 16 hoursLonger times can lead to higher conversion.The reaction can be slow; monitoring by TLC is essential to avoid unnecessary heating.[6][7]
Work-up pH Neutral to slightly basicMaximizes precipitation of the free base product.The product is soluble in strong acid. Neutralization ensures it is in its least soluble form for isolation.[11]

Visual Troubleshooting Workflow

Troubleshooting_Workflow start_node Low Yield or Reaction Failure d1 Reagents Anhydrous & Pure? start_node->d1 Check Reagents decision_node decision_node process_node process_node solution_node solution_node d2 Correct Stoichiometry Used? d1->d2 Yes s1 Use Anhydrous DMF. Use fresh/distilled POCl₃. d1->s1 No d3 Temperature Controlled? d2->d3 Yes s2 Adjust POCl₃:Substrate ratio to >3:1. d2->s2 No d4 Sufficient Reaction Time? d3->d4 Yes s3 Pre-form reagent at 0-5 °C. Heat reaction to 80-90 °C. d3->s3 No d5 Proper Work-up? d4->d5 Yes s4 Monitor by TLC. Increase heating time. d4->s4 No s6 Consider Purification Optimization d5->s6 Yes s5 Quench slowly on ice. Neutralize to pH 7-8. d5->s5 No

Caption: Troubleshooting workflow for low yield.

References

Troubleshooting Vilsmeier-Haack formylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack formylation reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile yet sometimes challenging reaction. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction is resulting in a low yield or failing completely. What are the most common culprits?

A1: Low or no yield in a Vilsmeier-Haack reaction is a frequent issue that can often be traced back to a few critical factors:

  • Moisture Contamination: The Vilsmeier reagent, the active electrophile in this reaction, is highly sensitive to moisture.[1] Any water present in your glassware, solvents, or reagents will quench the Vilsmeier reagent, leading to a significant drop in yield. It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: The purity of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is paramount.[1] Old or improperly stored DMF can decompose to form dimethylamine, which can react with the Vilsmeier reagent and lead to unwanted byproducts.[2] Similarly, POCl₃ can degrade over time. Using freshly distilled or newly purchased high-purity reagents is recommended.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds.[1][3][4] If your substrate is electron-deficient or deactivated, the reaction may proceed slowly or not at all under standard conditions.[1] Increasing the reaction temperature or using a larger excess of the Vilsmeier reagent may be necessary for less reactive substrates.[5][6]

  • Reaction Temperature: The optimal temperature is highly dependent on the reactivity of the substrate.[5] While highly activated substrates may react efficiently at 0 °C, less reactive ones might require heating to 80 °C or even higher to achieve a satisfactory conversion.[1] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Q2: I am observing the formation of multiple products, including di-formylated and chlorinated species. How can I improve the selectivity of my reaction?

A2: The formation of multiple products is a common challenge, particularly with highly activated substrates. Here’s how to address these selectivity issues:

  • Controlling Over-Formylation (Di-formylation):

    • Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to your substrate. An excess of the reagent is often the primary cause of di-formylation. A good starting point for optimization is a 1.1:1 to 1.5:1 ratio of Vilsmeier reagent to the substrate.[7]

    • Order of Addition: Adding the substrate to a pre-formed Vilsmeier reagent can sometimes lead to localized high concentrations of the reagent, promoting multiple additions. Consider a "reverse addition" where the Vilsmeier reagent is added dropwise to a solution of the substrate.[7]

    • Temperature and Time: Maintain a low reaction temperature (e.g., 0 °C) to moderate the reaction rate and enhance selectivity.[7] Monitor the reaction closely using techniques like TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of the di-formylated product.[7]

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555
A summary of the effect of Vilsmeier reagent to substrate ratio on product distribution for a generic activated aromatic compound.[7]
  • Preventing Chlorinated Byproducts:

    • Mechanism of Chlorination: Chlorination is a known side reaction, especially when using POCl₃. The chloroiminium ion (Vilsmeier reagent) itself can act as a chlorinating agent.[7]

    • Temperature Control: Higher reaction temperatures can favor chlorination. Running the reaction at the lowest possible temperature that allows for efficient formylation is crucial.[7]

    • Alternative Reagents: If chlorination remains a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent. Oxalyl chloride or thionyl chloride in combination with DMF can be less prone to this side reaction in certain cases.[7]

Q3: The work-up of my Vilsmeier-Haack reaction is problematic, often leading to a messy mixture. What is the correct procedure for quenching and product isolation?

A3: A proper work-up procedure is critical for both safety and obtaining a pure product. The key is to control the highly exothermic hydrolysis of excess POCl₃.

  • Quenching: The standard and safest method is a "reverse quench." This involves slowly adding the cooled reaction mixture to a vigorously stirred beaker of crushed ice or an ice-cold aqueous solution of a base like sodium acetate or sodium bicarbonate.[3][8] This method effectively dissipates the heat generated from the hydrolysis of POCl₃ and simultaneously hydrolyzes the iminium salt intermediate to the desired aldehyde.[8]

  • Neutralization and Extraction: The hydrolysis of POCl₃ produces phosphoric acid and hydrochloric acid, making the aqueous layer highly acidic.[8] This acidic environment must be neutralized with a base (e.g., sodium hydroxide, sodium carbonate) to a neutral or slightly basic pH before extraction. This ensures that your product, especially if it has basic functionalities, is in its neutral form for efficient extraction into an organic solvent like ethyl acetate, dichloromethane, or diethyl ether.[3]

  • Purification: After extraction and drying of the organic phase, the crude product often requires purification. Column chromatography on silica gel is a common and effective method for isolating the desired aldehyde from any remaining starting material, byproducts, or baseline impurities.[3]

Visualized Workflows and Mechanisms

To further aid in your experimental design and troubleshooting, here are some diagrams illustrating key aspects of the Vilsmeier-Haack reaction.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis and Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Nucleophilic attack POCl3 POCl₃ POCl3->Vilsmeier_Reagent Arene Electron-Rich Aromatic Substrate Iminium_Intermediate Iminium Salt Intermediate Arene->Iminium_Intermediate Electrophilic attack Product Aryl Aldehyde Product Iminium_Intermediate->Product Hydrolysis Water H₂O (Work-up) Water->Product

Caption: The Vilsmeier-Haack reaction mechanism.

G start Start Reaction Troubleshooting low_yield Low or No Yield? start->low_yield selectivity_issue Selectivity Issues? low_yield->selectivity_issue No moisture Check for Moisture: - Anhydrous reagents/solvents - Inert atmosphere low_yield->moisture Yes workup_problem Work-up Problems? selectivity_issue->workup_problem No diformylation Di-formylation observed? selectivity_issue->diformylation Yes quenching Proper Quenching: - Slow addition to ice/base workup_problem->quenching Yes reagent_quality Verify Reagent Quality: - Freshly distilled/opened - High purity moisture->reagent_quality substrate_reactivity Assess Substrate Reactivity: - Electron-rich? - Consider higher temp. reagent_quality->substrate_reactivity temp_optimization Optimize Temperature: - Gradual increase - Monitor reaction substrate_reactivity->temp_optimization chlorination Chlorination observed? stoichiometry Adjust Stoichiometry: - Lower reagent ratio (1.1:1) diformylation->stoichiometry lower_temp_selectivity Lower Reaction Temperature chlorination->lower_temp_selectivity addition_order Change Addition Order: - Add reagent to substrate stoichiometry->addition_order alternative_reagents Consider Alternative Reagents: - Oxalyl chloride/DMF lower_temp_selectivity->alternative_reagents neutralization Ensure Neutralization: - Check pH before extraction quenching->neutralization purification Optimize Purification: - Column chromatography neutralization->purification

Caption: A troubleshooting workflow for the Vilsmeier-Haack reaction.

Detailed Experimental Protocol: Formylation of Pyrrole

This protocol provides a general procedure for the formylation of an activated heterocyclic substrate.

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) and anhydrous dichloromethane (DCM) as the solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[7]

    • Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[7]

  • Formylation Reaction:

    • Dissolve the pyrrole substrate (1.0 equivalent) in anhydrous DCM.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.[7]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours for a reactive substrate like pyrrole.[7]

  • Work-up and Purification:

    • Once the starting material is consumed, carefully pour the reaction mixture into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water.[3][7] Stir for 30 minutes.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired pyrrole-2-carboxaldehyde.[3][7]

References

Technical Support Center: Optimizing Acetanilide Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing acetanilide cyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of heterocyclic compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of these reactions, with a primary focus on the widely used Bischler-Napieralski reaction for synthesizing dihydroisoquinolines from β-arylethylamides.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction and why is it important?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to produce 3,4-dihydroisoquinolines.[1][2][3] This reaction is a cornerstone in synthetic organic chemistry, particularly for constructing the isoquinoline core, a structural motif found in numerous alkaloids and pharmaceutical agents.[2][3] The resulting dihydroisoquinolines can be readily oxidized to form aromatic isoquinolines.[1]

Q2: What is the underlying mechanism of the Bischler-Napieralski reaction?

The reaction proceeds through one of two primary mechanistic pathways, and the predominant route is often influenced by the specific reaction conditions.[1][4]

  • Mechanism I (Imine-Ester Intermediate): This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization, followed by elimination to yield the final product.[1][5]

  • Mechanism II (Nitrilium Ion Intermediate): This pathway involves the formation of a highly electrophilic nitrilium ion after the dehydration of the amide.[1][6] This potent electrophile is then attacked by the electron-rich aromatic ring to complete the cyclization.[4] The nitrilium ion pathway is widely accepted and helps explain the formation of certain side products.[6]

Q3: What are the standard reagents and conditions for this reaction?

The reaction is typically performed under refluxing acidic conditions using a strong dehydrating agent.[1][5] The choice of agent and solvent is critical for success.

  • Dehydrating Agents: Commonly used agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂).[4][6] For less reactive substrates, a mixture of P₂O₅ in refluxing POCl₃ is often more effective.[1][5] Milder, more modern conditions can be achieved using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine.[2][4]

  • Solvents: Aprotic solvents such as toluene, xylene, or acetonitrile are common.[3][6] In some cases, excess POCl₃ can serve as both the reagent and the solvent.[3]

  • Temperature: Reaction temperatures can range from room temperature to over 100 °C, depending on the substrate's reactivity and the reagents used.[1][5]

Q4: How does the substitution pattern on the aromatic ring affect the reaction?

The Bischler-Napieralski reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic properties of the aromatic ring.[2]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains activate the ring, making it more nucleophilic and facilitating the cyclization. The reaction is most effective with EDGs present.[2][7]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deactivate the ring, hindering the electrophilic attack and often leading to low or no product yield.[2]

Troubleshooting Guide

Navigating the challenges of a synthetic reaction is key to success. This guide addresses the most common issues encountered during the Bischler-Napieralski cyclization in a systematic, question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction is failing or giving a very low yield. What are the most common causes and how can I fix them?

This is the most frequent issue and can stem from several factors. Use the following table to diagnose the problem.

Potential Cause Diagnosis & Recommended Solution
Deactivated Aromatic Ring Symptom: Starting material is recovered, even after prolonged heating. Explanation: The reaction is highly sensitive to the electronic nature of the arene. Electron-withdrawing groups will significantly hinder or prevent cyclization.[2] Solution: If possible, modify the substrate to include electron-donating groups. Alternatively, much harsher conditions (e.g., P₂O₅ in refluxing POCl₃) may be required.[1][5]
Insufficiently Potent Dehydrating Agent Symptom: Slow or incomplete conversion of starting material, as observed by TLC. Explanation: For less reactive or sterically hindered substrates, POCl₃ alone may not be strong enough to drive the reaction to completion.[2] Solution: Use a more potent dehydrating system. A mixture of P₂O₅ in POCl₃ is a classic choice.[6] For acid-sensitive substrates, consider switching to the milder, highly effective Movassaghi protocol using Tf₂O and 2-chloropyridine.[2][4]
Inappropriate Reaction Conditions Symptom: A complex mixture of products or recovery of starting material. Explanation: The temperature may be too low for cyclization to occur, or the reaction time may be insufficient.[2] Solution: Increase the reaction temperature, potentially by switching to a higher-boiling solvent (e.g., from toluene to xylene).[6] Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time and temperature.[4]
Problem 2: Significant Side Product Formation

Q: My reaction is working, but I'm isolating a major side product. What is it and how can I prevent it?

The formation of a styrene derivative via a retro-Ritter reaction is the most common competing pathway.[6]

  • Cause: The nitrilium ion intermediate, central to the reaction mechanism, can fragment to form a stable styrene and a nitrile.[2][6] This side reaction is particularly favored when the resulting styrene is highly conjugated, which adds to its stability.

  • Solution 1 (Milder Conditions): The most effective way to suppress this side reaction is to use milder conditions that avoid the high temperatures required for the retro-Ritter pathway. The use of triflic anhydride (Tf₂O) at low temperatures is an excellent alternative.[2][6]

  • Solution 2 (Shift the Equilibrium): The retro-Ritter reaction is an equilibrium process. By using the corresponding nitrile as the solvent, the equilibrium can be shifted back toward the desired nitrilium ion intermediate, thus favoring the cyclization reaction.[6]

Problem 3: Formation of Tar or Polymerization

Q: The reaction mixture has turned into a thick, unmanageable tar. What went wrong?

Tar formation is a common issue when reactions are run at high temperatures for extended periods.

  • Cause: Decomposition of the starting material, product, or reactive intermediates can occur under harsh acidic conditions and high heat, leading to polymerization.[4][6]

  • Solutions:

    • Temperature Control: Carefully control the reaction temperature. Avoid overheating and consider a gradual ramp-up to the target temperature.[4]

    • Monitor Reaction Time: Use TLC or LC-MS to monitor the consumption of the starting material. Stop the reaction as soon as it is complete to prevent subsequent decomposition and tar formation.[4]

    • Solvent Volume: Ensure you are using a sufficient volume of solvent to maintain a stirrable mixture.[4]

Troubleshooting Decision Tree

Use this diagram to navigate the troubleshooting process logically.

Troubleshooting_Logic start Reaction Issue? low_yield Low or No Yield? start->low_yield side_product Side Product Formed? start->side_product tar Tar Formation? start->tar deactivated_ring Is Aromatic Ring Deactivated (EWG)? low_yield->deactivated_ring Yes styrene_check Is Side Product a Styrene Derivative? side_product->styrene_check Yes temp_check High Temp / Long Time? tar->temp_check Yes weak_reagent Is Starting Material Consumed? deactivated_ring->weak_reagent No solution_harsher_conditions Use Harsher Conditions or Modify Substrate deactivated_ring->solution_harsher_conditions Yes solution_stronger_reagent Use Stronger Reagent (P₂O₅/POCl₃ or Tf₂O) weak_reagent->solution_stronger_reagent No solution_increase_temp Increase Temperature or Time Monitor by TLC weak_reagent->solution_increase_temp Partially solution_milder_conditions Use Milder Conditions (Tf₂O, low temp) styrene_check->solution_milder_conditions Yes solution_control_temp Control Temp & Time Monitor by TLC temp_check->solution_control_temp Yes

A decision tree for troubleshooting common cyclization issues.

Detailed Experimental Protocols

Protocol 1: Classical Cyclization using Phosphorus Oxychloride (POCl₃)

This protocol is a robust, general procedure suitable for many activated β-arylethylamide substrates.

  • Setup: To a flame-dried, round-bottom flask equipped with a reflux condenser, add the β-arylethylamide substrate (1.0 equiv).

  • Inert Atmosphere: Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add an anhydrous solvent such as toluene or acetonitrile (approx. 0.1–0.2 M concentration).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.0–5.0 equiv) dropwise. The addition is exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (80–110 °C, depending on the solvent) for 2–6 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature and concentrate it via rotary evaporation to remove the solvent and excess POCl₃.

  • Neutralization: Carefully add crushed ice to the residue, followed by a gradual addition of a base (e.g., concentrated NH₄OH or saturated NaHCO₃ solution) until the mixture is basic (pH > 8). This step must be done in an efficient fume hood with caution.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.[4]

Protocol 2: Milder Cyclization using Triflic Anhydride (Tf₂O)

This modern protocol is ideal for substrates that are sensitive to strongly acidic or high-temperature conditions.[2][4]

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C using a suitable cooling bath (e.g., CCl₄/dry ice).

  • Activation: Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise. The solution may change color (e.g., to dark red).[7]

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes. Monitor the reaction's progress by TLC.[2][7]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[2]

General Experimental Workflow

Workflow setup 1. Reaction Setup (Flame-dried flask, inert atm) reagents 2. Add Substrate & Solvent setup->reagents addition 3. Add Dehydrating Agent (e.g., POCl₃ or Tf₂O) reagents->addition reaction 4. Reaction (Reflux or stir at temp) addition->reaction monitor 5. Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup 6. Quench & Work-up monitor->workup Complete purify 7. Purification (Chromatography/Recrystallization) workup->purify analyze 8. Analysis (NMR, MS) purify->analyze

A general workflow for the Bischler-Napieralski reaction.
Bischler-Napieralski Reaction Mechanism

Mechanism sub β-Arylethylamide reagent + Dehydrating Agent (e.g., POCl₃) nitrilium Nitrilium Ion (Electrophile) sub->nitrilium Activation cyclization Intramolecular Electrophilic Attack intermediate Cyclized Intermediate (Cationic) nitrilium->intermediate Cyclization deprotonation Deprotonation product 3,4-Dihydroisoquinoline intermediate->product Deprotonation

Simplified mechanism via a nitrilium ion intermediate.

References

Technical Support Center: Scaling Up 2-Chloroquinoline-3-Carbaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis and scale-up of 2-chloroquinoline-3-carbaldehyde. This versatile intermediate is crucial in the development of various pharmaceutical agents and functional materials.[1][2][3][4] Its synthesis, most commonly achieved via the Vilsmeier-Haack reaction, presents unique challenges, particularly during scale-up. This guide provides field-proven insights, troubleshooting solutions, and critical safety protocols to assist researchers and process chemists in navigating these complexities.

Section 1: Understanding the Core Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the cornerstone for producing 2-chloroquinoline-3-carbaldehydes from readily available N-arylacetamides (acetanilides).[5] The reaction involves formylation and cyclization using a specialized reagent.

Q1: What is the Vilsmeier-Haack reaction mechanism for this synthesis?

A1: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a substituted amide, reacts with a halogenating agent like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6][7][8][9]

  • Electrophilic Attack and Cyclization: The electron-rich acetanilide substrate attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination, which forms the quinoline ring. The final step is hydrolysis during the aqueous work-up, which converts an intermediate iminium salt into the final aldehyde product.[2][7]

The mechanism underscores the necessity of an electron-rich aromatic system for the reaction to proceed efficiently.[7][10]

Vilsmeier_Haack_Mechanism cluster_1 Vilsmeier Reagent Formation cluster_2 Quinoline Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate + Acetanilide (Electrophilic Attack) Acetanilide Acetanilide (Substrate) Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product 2-Chloroquinoline-3-carbaldehyde Cyclized->Product Hydrolysis (Aqueous Work-up)

Caption: Vilsmeier-Haack mechanism for quinoline synthesis.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during lab-scale experiments.

Q2: My reaction yield is very low or zero. What are the likely causes?

A2: Low yields can stem from several factors:

  • Poor Quality Reagents: POCl₃ is highly sensitive to moisture.[11][12] Ensure you are using freshly distilled or a new bottle of POCl₃. DMF should also be anhydrous.

  • Insufficient Activation: The Vilsmeier reagent may not have formed correctly. This can be due to adding POCl₃ too quickly or at too high a temperature. The formation is exothermic and requires careful temperature control (typically 0-10 °C).

  • Substrate Reactivity: The Vilsmeier-Haack reaction works best with electron-rich acetanilides.[10] Substrates with strong electron-withdrawing groups may give poor yields or fail to react entirely.

  • Inadequate Reaction Time/Temperature: While some protocols suggest heating for 7-16 hours at 60-90 °C, the optimal conditions can vary based on the substrate.[13][14] Monitor the reaction's progress via Thin-Layer Chromatography (TLC) to determine completion.

Q3: The final product is a dark, tarry substance and difficult to purify. What went wrong?

A3: The formation of colored impurities is a frequent problem.

  • Cause: This often results from the decomposition of the thermally unstable Vilsmeier reagent, especially at elevated temperatures.[15] Uncontrolled exotherms during the reaction or, more commonly, during the quenching and neutralization step can lead to polymerization and the formation of dyestuffs.[1][15]

  • Prevention & Solution:

    • Temperature Control: Maintain the specified reaction temperature rigorously.

    • Controlled Quenching: The most critical step is the work-up. Employ a "reverse quench" by adding the reaction mixture slowly to a vigorously stirred vessel of crushed ice or ice-cold water.[16] This dissipates the intense heat generated from the hydrolysis of excess POCl₃.[16]

    • Purification: If impurities are present, recrystallization from a suitable solvent like ethanol or ethyl acetate is typically effective for isolating the desired product.[13][14][17]

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions & Checks Problem Problem: Low or No Product Yield Cause1 Reagent Quality Issue? Problem->Cause1 Cause2 Incorrect Reaction Conditions? Problem->Cause2 Cause3 Substrate Inactive? Problem->Cause3 Cause4 Incomplete Reaction? Problem->Cause4 Sol1 Use fresh/distilled POCl₃ and anhydrous DMF. Cause1->Sol1 Sol2 Maintain 0-10°C during Vilsmeier reagent formation. Cause2->Sol2 Sol3 Check for electron-donating groups on substrate. Cause3->Sol3 Sol4 Monitor via TLC to ensure completion before work-up. Cause4->Sol4

Caption: Troubleshooting decision tree for low product yield.

Section 3: Scale-Up Challenges & FAQs

Transitioning from bench-scale to pilot or production scale introduces new variables.

Q4: What is the single biggest challenge when scaling up this reaction?

A4: Thermal management. The Vilsmeier-Haack reaction involves highly exothermic events. The formation of the Vilsmeier reagent itself is exothermic, but the greatest danger lies in its thermal instability. Calorimetric studies show that the Vilsmeier intermediate can begin to decompose at temperatures as low as 48°C, leading to a runaway reaction with rapid gas generation and pressure buildup.[18][19][20] On a large scale, inefficient heat dissipation can be catastrophic.

Q5: How can we manage the thermal risks during a large-scale run?

A5:

  • In-Situ Consumption: The safest and most recommended industrial practice is to generate and consume the Vilsmeier reagent in situ.[18][21] This means adding the POCl₃ to the DMF/substrate mixture in a controlled manner so that the reactive intermediate is consumed as it is formed, preventing its accumulation.

  • Process Calorimetry: Before any scale-up, perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the heat of reaction and the decomposition onset temperature for your specific substrate and conditions.[22]

  • Engineered Controls: Use a reactor with adequate cooling capacity and a robust stirring mechanism to ensure homogenous temperature distribution. Install pressure relief systems as a mandatory safety measure.

  • Controlled Dosing: Implement slow, subsurface addition of POCl₃. This prevents localized overheating and accumulation of unreacted reagent.

Q6: Are there greener or more efficient alternatives to the standard POCl₃/DMF system for scale-up?

A6: Yes, research has explored several avenues:

  • Alternative Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can also be used to generate the Vilsmeier reagent, with conditions and yields varying.[1][2][5]

  • Solvent-Free Conditions: Some studies have shown success with solvent-free reactions, where the acetanilide and Vilsmeier reagent are ground together at room temperature.[15][23] This can dramatically reduce reaction times and waste, making it an attractive option for green chemistry initiatives, though heat transfer during grinding must be carefully managed on a large scale.[15][23]

  • Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, making them an inherently safer option for handling thermally unstable intermediates like the Vilsmeier reagent.[20] The small reactor volume at any given time minimizes the risk of a runaway reaction.

Comparative Data on Vilsmeier-Haack Conditions

The following table summarizes reported conditions for synthesizing substituted 2-chloroquinoline-3-carbaldehydes, illustrating the variability based on reagents and substrates.

Starting AcetanilideChlorinating AgentMolar Ratio (Substrate:DMF:Agent)Temp (°C)Time (h)Yield (%)Reference
AcetanilidePOCl₃1 : 1.5 : 3.5601672[13]
m-MethoxyacetanilidePOCl₃1 : (solvent) : 1290-~80
AcetanilidePCl₅1 : 3 : 4.580-907-1078[5]
N-phenylacetamidePOCl₃1 : 3 : 78015-[17]
Section 4: Safety Protocols

Q7: What are the primary hazards associated with the reagents?

A7:

  • Phosphorus Oxychloride (POCl₃): This substance is highly toxic, corrosive, and reacts violently with water in a highly exothermic manner, producing toxic fumes like hydrogen chloride and phosphoric acid.[11][12][16][24] It can cause severe burns to the skin, eyes, and respiratory tract.[25][26] Inhalation can be fatal and may cause delayed pulmonary edema.[25][26]

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and is considered a reproductive toxin.

  • Vilsmeier Reagent: As discussed, this intermediate is thermally unstable and can decompose violently.[18][19]

Q8: What Personal Protective Equipment (PPE) is mandatory?

A8: Due to the severe hazards, a high level of PPE is required:

  • Eye/Face Protection: Chemical splash goggles and a face shield are essential.[11][25]

  • Skin Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton), a chemically resistant apron or full suit, and closed-toe shoes.[11][25]

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.[25][26] For large-scale operations or in case of a spill, a self-contained breathing apparatus (SCBA) may be necessary.[11][12]

Q9: What is the correct procedure for handling a POCl₃ spill?

A9:

  • Evacuate the area immediately.[11]

  • Do NOT use water or any aqueous solution on the spill, as this will cause a violent reaction.[11]

  • Contain the spill by covering it with a dry, inert absorbent material like dry sand or vermiculite.[11]

  • Collect the absorbed material into a sealable, dry container for hazardous waste disposal.

  • Ventilate the area thoroughly.

Section 5: Detailed Experimental Protocol (Lab-Scale)

This protocol is a representative example based on literature procedures.[13][17] Researchers must adapt it based on their specific substrate and safety assessment.

Experimental_Workflow Start Start Step1 1. Cool DMF to 0°C in an ice bath under N₂. Start->Step1 Step2 2. Add POCl₃ dropwise (maintain temp < 10°C). Step1->Step2 Step3 3. Add Acetanilide Substrate in portions. Step2->Step3 Step4 4. Heat reaction mixture (e.g., 80-90°C for 7-15h). Step3->Step4 Step5 5. Monitor reaction by TLC. Step4->Step5 Step5->Step4 Incomplete Step6 6. Cool mixture to RT, then slowly pour onto crushed ice. Step5->Step6 Reaction Complete Step7 7. Filter the precipitate and wash with cold water. Step6->Step7 Step8 8. Recrystallize crude product from suitable solvent (e.g., Ethanol). Step7->Step8 End Pure Product Step8->End

Caption: Experimental workflow for Vilsmeier-Haack synthesis.

Step-by-Step Methodology
  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (e.g., 3 equivalents) to 0°C in an ice-salt bath.

  • POCl₃ Addition: Add freshly distilled phosphorus oxychloride (e.g., 4.5-7 equivalents) dropwise to the cooled DMF under vigorous stirring, ensuring the internal temperature does not exceed 10°C.[17] Stir for 30 minutes at this temperature after the addition is complete.

  • Substrate Addition: Add the substituted acetanilide (1 equivalent) portion-wise to the reaction mixture, maintaining the low temperature.

  • Reaction: After the addition, allow the mixture to warm to room temperature, then heat it to 80-90°C for 7-15 hours.[14][17]

  • Monitoring: Track the disappearance of the starting material using TLC (e.g., with a petroleum ether/ethyl acetate mobile phase).[17]

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. In a separate, larger beaker, prepare a large volume of crushed ice. Under vigorous stirring, slowly and carefully pour the reaction mixture onto the ice.[14][17]

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude solid. Purify the 2-chloroquinoline-3-carbaldehyde by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/petroleum ether mixture.[13][17]

References

Technical Support Center: Preventing Tar Formation in Vilsmeier-Haack Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common and frustrating problem: the formation of intractable tar. As Senior Application Scientists, we combine a deep understanding of reaction mechanisms with practical, field-tested advice to help you optimize your formylation reactions and avoid unwanted polymerization.

Part 1: Troubleshooting Guide: "My reaction turned into an intractable tar! What happened and how can I fix it?"

The sudden transformation of a promising reaction into a flask of dark, unworkable tar is a disheartening experience. This guide will walk you through the causes of this phenomenon and provide a robust framework for its prevention.

Question 1: What is this "tar" and what are its primary causes?

Answer: The "tar" observed in Vilsmeier-Haack reactions is not a single, well-defined byproduct. It is a complex, often insoluble, polymeric mixture arising from a combination of factors that push the reaction off its intended course. The formation of this tar is a strong indicator that the reaction conditions were too harsh for the substrate or that the reactive intermediates have undergone decomposition.

The primary causes can be broken down into three main categories:

  • Thermal Runaway and Reagent Decomposition: The Vilsmeier-Haack reaction is significantly exothermic, particularly during the formation of the Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Both the Vilsmeier reagent itself and the subsequent reaction mixture can be thermally unstable.[1][2][3][4][5] If the heat generated is not effectively dissipated, localized hot spots can lead to a runaway reaction. This uncontrolled increase in temperature accelerates the decomposition of the Vilsmeier reagent and the reaction intermediates, leading to polymerization and the formation of tar.[1][5]

  • Acid-Catalyzed Polymerization of Sensitive Substrates: The Vilsmeier-Haack reaction is conducted under acidic conditions. Many electron-rich aromatic and heteroaromatic substrates, such as furans, pyrroles, and indoles, are sensitive to strong acids and can readily polymerize, especially at elevated temperatures.[6] Inadequate temperature control is a primary driver of this side reaction.[6]

  • Excessive Reactivity and Over-reaction: Highly activated substrates can undergo multiple formylations or other side reactions if the reaction conditions, particularly stoichiometry and temperature, are not carefully controlled. These secondary products can then contribute to the formation of a complex and inseparable mixture.

Question 2: How can I prevent tar formation? A Step-by-Step Preventative Protocol.

Answer: Preventing tar formation hinges on maintaining strict control over the reaction conditions. The following protocol outlines the critical parameters to manage for a successful and clean Vilsmeier-Haack reaction.

Experimental Protocol: A General Method for Preventing Tar Formation
  • Reagent Quality and Preparation:

    • Use fresh, anhydrous N,N-dimethylformamide (DMF). Older bottles of DMF can absorb water and decompose to dimethylamine, which can react with the Vilsmeier reagent and cause side reactions.

    • Ensure your phosphorus oxychloride (POCl₃) is of high purity and has been stored under anhydrous conditions.

    • All glassware must be rigorously dried, either in an oven or by flame-drying under an inert atmosphere (Nitrogen or Argon).

  • Vilsmeier Reagent Formation (The Critical Step):

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place your anhydrous DMF (which can also serve as the solvent).

    • Cool the flask to 0°C or below using an ice-salt bath. This is the most critical step for preventing a runaway reaction.

    • Add POCl₃ dropwise to the cooled, stirring DMF via the dropping funnel. The addition should be slow enough to maintain the internal temperature below 5°C.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • The Formylation Reaction:

    • Dissolve your substrate in a minimal amount of anhydrous solvent (if not using DMF as the solvent).

    • Add the substrate solution dropwise to the pre-formed, cold Vilsmeier reagent. Again, maintain a low temperature (0-5°C) during the addition.

    • Once the addition is complete, monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, allow it to warm slowly to room temperature. Gentle heating may be required for less reactive substrates, but this should be done with extreme caution and careful monitoring to avoid a sudden exotherm.

  • Work-up:

    • Once the reaction is complete, cool the reaction mixture back down in an ice bath.

    • In a separate, larger flask, prepare a vigorously stirred mixture of crushed ice and a mild base, such as a saturated sodium bicarbonate or sodium acetate solution.

    • Slowly and carefully pour the reaction mixture into the ice/base slurry. This quenching step is highly exothermic and must be done with caution to avoid splashing and a rapid release of gas.

    • Once the quench is complete and the mixture is neutral or slightly basic, proceed with your standard extraction protocol.

Question 3: I'm working with a highly sensitive substrate. What extra precautions should I take?

Answer: For substrates that are particularly prone to acid-catalyzed polymerization, such as substituted furans or pyrroles, the standard protocol may still be too harsh. In these cases, consider the following modifications:

  • Use of Alternative Activating Agents: POCl₃ is a very strong activating agent and produces non-volatile acidic byproducts that can complicate work-up.[7] Alternative reagents can generate the Vilsmeier reagent under milder conditions and lead to cleaner reactions.[7] Oxalyl chloride ((COCl)₂) is an excellent choice as its byproducts are gaseous (CO, CO₂, HCl), which simplifies purification.[7] Thionyl chloride (SOCl₂) is another option, with gaseous byproducts (SO₂, HCl).[7]

  • Higher Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively and reduce the likelihood of intermolecular side reactions that lead to polymerization.[6]

  • Reverse Addition: In some cases, adding the pre-formed Vilsmeier reagent dropwise to a cooled solution of the substrate can be beneficial. This prevents the substrate from being exposed to a large excess of the reagent at any given time.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Can I rescue my product from a tarry reaction mixture?

Rescuing a product from a significant amount of tar is challenging, but not always impossible. The success of salvage operations depends on the nature of your product and the tar.

  • Initial Steps: If the tar is solid, you may be able to triturate the crude mixture with a solvent in which your product is soluble but the tar is not. Sonication can be helpful here. If the tar is a viscous oil, you can attempt to dissolve the entire mixture in a strong solvent like dichloromethane or ethyl acetate and then try to precipitate the tar by adding a non-polar solvent like hexanes.

  • Purification: Column chromatography is often necessary. A useful trick is to first pass the crude mixture through a short plug of silica gel or celite to remove the most insoluble, tarry material before attempting a full purification by column chromatography. In some cases, distillation or recrystallization may be viable options if your product is amenable to these techniques.

FAQ 2: Are there visual cues during the reaction that might indicate impending tar formation?

Yes, paying close attention to the visual characteristics of your reaction can provide early warnings:

  • Rapid Darkening: While many Vilsmeier-Haack reactions do change color, a rapid and dramatic darkening, especially to a black or deep brown color, particularly if accompanied by a noticeable increase in temperature, is a strong indicator of decomposition and potential tar formation.

  • Increased Viscosity: A sudden and significant increase in the viscosity of the reaction mixture can suggest that polymerization is occurring.

  • Gas Evolution: Uncontrolled gas evolution during the reaction (after the initial reagent formation) can be a sign of decomposition.

FAQ 3: How does the scale of the reaction affect the risk of tar formation?

Scaling up a Vilsmeier-Haack reaction significantly increases the risk of tar formation. The primary reason is the challenge of heat dissipation. The surface-area-to-volume ratio decreases as the reaction scale increases, making it much more difficult to remove the heat generated by the exothermic reaction. This can easily lead to a thermal runaway.[1][3][4] When scaling up, it is crucial to use a reactor with efficient overhead stirring and a cooling jacket, and to slow down the rate of addition of reagents considerably.

Part 3: Visualizations and Data

Diagrams

Vilsmeier_Haack_Tar_Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 (Exothermic!) POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Tar Tar Formation Vilsmeier_Reagent->Tar Thermal Decomposition Arene Electron-Rich Arene/Heterocycle Arene->Intermediate Electrophilic Attack Arene->Tar Acid-Catalyzed Polymerization Product Desired Aldehyde Product Intermediate->Product Aqueous Work-up Intermediate->Tar Side Reactions/ Decomposition

Caption: Vilsmeier-Haack mechanism and pathways to tar formation.

Troubleshooting_Workflow Start Tar Formation Observed Check_Temp Was strict temperature control (0-5 °C) maintained? Start->Check_Temp Check_Reagents Were reagents (DMF, POCl3) anhydrous and fresh? Check_Temp->Check_Reagents Yes Sol_Temp Implement pre-cooling, slow addition, and efficient heat dissipation. Check_Temp->Sol_Temp No Check_Substrate Is the substrate known to be acid-sensitive (e.g., furan, pyrrole)? Check_Reagents->Check_Substrate Yes Sol_Reagents Use freshly distilled/opened high-purity reagents under anhydrous conditions. Check_Reagents->Sol_Reagents No Check_Stoichiometry Was stoichiometry carefully controlled? Check_Substrate->Check_Stoichiometry No Sol_Substrate Consider milder activating agents (e.g., oxalyl chloride) or higher dilution. Check_Substrate->Sol_Substrate Yes Sol_Stoichiometry Optimize molar ratios; avoid large excess of Vilsmeier reagent. Check_Stoichiometry->Sol_Stoichiometry No

Caption: Troubleshooting workflow for tar formation.

Data Tables

Table 1: Recommended Reaction Conditions for Common Substrates

Substrate ClassRelative ReactivityRecommended Temp. (°C)Key Considerations
Activated Benzenes (e.g., Anilines, Phenols)Moderate0 to 50Can be prone to over-reaction; careful stoichiometry control is needed.
PyrrolesVery High-10 to 10Highly sensitive to acid-catalyzed polymerization; strict temperature control is essential.[8]
FuransHigh0 to 25Prone to polymerization; requires careful temperature management.[6][8]
ThiophenesModerate25 to 80Generally more stable than furans and pyrroles, but can still benefit from controlled conditions.[8]
IndolesHigh0 to 25Formylation typically occurs at the 3-position; can be sensitive to harsh conditions.

Table 2: Comparison of Activating Agents for Vilsmeier Reagent Formation

FeaturePOCl₃ (Phosphoryl Chloride)SOCl₂ (Thionyl Chloride)(COCl)₂ (Oxalyl Chloride)
Reactivity HighModerateHigh
Byproducts Phosphoric acids (non-volatile)SO₂ (gas), HCl (gas)CO (gas), CO₂ (gas), HCl (gas)
Work-up Can be complex due to acidic, non-volatile byproducts.[7]Simpler, as byproducts are gaseous.[7]Cleanest, as all byproducts are gaseous.[7]
Considerations Most common, but can be harsh.Good alternative for milder conditions.Excellent for sensitive substrates, but more expensive.

References

Technical Support Center: Optimizing Quinoline Synthesis Under Anhydrous Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions where anhydrous conditions are critical for success. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and improve your yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical in many quinoline syntheses?

A1: The necessity for anhydrous (water-free) conditions in many quinoline syntheses stems from the sensitivity of reagents, catalysts, and intermediates to moisture.[1] Water can act as an unwanted nucleophile, a base, or a catalyst poison, leading to side reactions, decomposition of starting materials, and significantly lower yields.[1][2]

Specifically:

  • Catalyst Deactivation: Many syntheses, such as the Friedländer and Doebner-von Miller reactions, employ Lewis acid catalysts (e.g., SnCl₄, ZnCl₂, Sc(OTf)₃).[3][4] Water can coordinate with and hydrolyze these catalysts, rendering them inactive.

  • Side Reactions: In reactions like the Skraup synthesis, the initial step is the acid-catalyzed dehydration of glycerol to acrolein.[5][6] The presence of excess water can disrupt the equilibrium of this dehydration, hindering the formation of the key intermediate. In the Doebner-von Miller reaction, water can promote the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compounds, leading to tar formation.[7]

  • Hydrolysis of Intermediates: Many intermediates, such as imines formed during the reaction, can be susceptible to hydrolysis, reverting them to their starting materials and preventing the desired cyclization.[8]

Q2: My quinoline synthesis is failing or giving low yields. How do I know if water is the culprit?

A2: Diagnosing moisture contamination requires careful observation and sometimes, empirical testing. Key indicators include:

  • Inconsistent Yields: Obtaining high yields on one day and very low yields on another, despite seemingly identical procedures, often points to variations in atmospheric humidity or solvent/reagent water content.

  • Formation of Tar: The appearance of significant amounts of dark, insoluble tar is a classic symptom of polymerization side reactions, which are often promoted by water in acid-catalyzed conditions.[7]

  • Stalled Reactions: If reaction monitoring (e.g., by TLC) shows consumption of starting materials that then stalls without significant product formation, it could indicate catalyst deactivation by moisture.[9]

  • Unexpected Byproducts: The presence of byproducts resulting from hydrolysis of starting materials or intermediates is a direct sign of water interference.

To confirm, run a parallel reaction where you take meticulous steps to ensure all components are rigorously dried (see protocols below) and compare the outcome to your standard procedure.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Yield in Friedländer Synthesis Using a Lewis Acid Catalyst
  • Question: I'm performing a Friedländer synthesis using 2-aminobenzophenone and acetone with a tin(IV) chloride catalyst, but my yields are consistently below 30%. What's going wrong?

  • Answer & Solution: The most probable cause is the deactivation of your Lewis acid catalyst, SnCl₄, by trace amounts of water. Lewis acids are highly hygroscopic and readily react with water. This not only consumes the catalyst but can also generate Brønsted acids (like HCl) that may promote unwanted side reactions.

    Troubleshooting Workflow:

    • Reagent & Solvent Purity: Ensure your 2-aminobenzophenone is dry. If it's a hydrate or has been exposed to air, dry it in a vacuum oven. Use freshly distilled or commercially available anhydrous acetone and toluene (or your solvent of choice).

    • Glassware Preparation: All glassware must be rigorously dried. Oven-drying at >120°C for several hours or flame-drying under vacuum are standard procedures.[10] Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas (Nitrogen or Argon) before use.

    • Inert Atmosphere: Assemble your reaction apparatus while hot and flush with an inert gas. Conduct the entire reaction, including reagent addition, under a positive pressure of nitrogen or argon using a Schlenk line or balloon setup.[11][12]

    • Reagent Transfer: Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum.[10] Add solid reagents under a positive flow of inert gas.

    G start Low Yield in Friedländer Synthesis check_moisture Hypothesis: Moisture Contamination? start->check_moisture dry_glassware Step 1: Rigorously Dry All Glassware (Oven/Flame-Dry) check_moisture->dry_glassware dry_reagents Step 2: Dry Solvents & Reagents (Distill/Drying Agent) dry_glassware->dry_reagents inert_atm Step 3: Use Inert Atmosphere (N₂/Ar) During Reaction dry_reagents->inert_atm run_rxn Run Optimized Reaction inert_atm->run_rxn eval_yield Evaluate Yield run_rxn->eval_yield success Success: Yield Improved eval_yield->success > Target Yield fail Failure: Yield Still Low eval_yield->fail < Target Yield re_eval Re-evaluate Other Parameters (Temp, Time, Stoichiometry) fail->re_eval

    Caption: Troubleshooting workflow for moisture-related low yields.

Issue 2: Tar Formation in Skraup or Doebner-von Miller Synthesis
  • Question: My Doebner-von Miller reaction with aniline and crotonaldehyde produces a large amount of intractable black tar, making product isolation nearly impossible. How can I prevent this?

  • Answer & Solution: Tar formation in these acid-catalyzed reactions is typically due to the polymerization of the α,β-unsaturated aldehyde or ketone.[7] This process is often exacerbated by excessively high temperatures and the presence of water, which can affect the concentration and activity of the acid catalyst.

    Preventative Measures:

    • Control Exothermicity: The Skraup synthesis is notoriously exothermic.[5] The reaction should be heated gently to initiate, and then the heat source should be removed, allowing the reaction's own exotherm to sustain it.[13] Use moderators like ferrous sulfate (FeSO₄) to ensure a smoother, more controlled reaction.[5]

    • Anhydrous Reagents: Ensure your aniline is anhydrous (distill if necessary) and that the sulfuric acid is concentrated. The dehydration of glycerol is a key step; extraneous water will inhibit it.[6][14]

    • Slow Addition: In the Doebner-von Miller synthesis, add the α,β-unsaturated carbonyl compound slowly to the acidic aniline solution to maintain control and minimize polymerization.[7]

Protocols & Data

Protocol 1: Drying Organic Solvents for Synthesis

Many common solvents are hygroscopic and must be dried before use in moisture-sensitive reactions.

Materials:

  • Solvent to be dried (e.g., Toluene, THF, Dichloromethane)

  • Appropriate drying agent (see Table 1)

  • Oven-dried round-bottom flask with a stir bar

  • Distillation apparatus or syringe/cannula setup

  • Inert gas source (Nitrogen or Argon)

Step-by-Step Methodology:

  • Pre-drying (Optional but Recommended): For solvents with significant water content (e.g., from an extraction), pre-dry by stirring with anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for 30 minutes.[15][16] Decant or filter the solvent away from the drying agent.

  • Definitive Drying: Place the pre-dried solvent in an oven-dried flask under an inert atmosphere.

  • Add a more reactive drying agent. For solvents like THF or toluene, small pieces of sodium metal with benzophenone as an indicator are often used (a deep blue/purple color indicates anhydrous conditions).[2][17] For chlorinated solvents like dichloromethane, calcium hydride (CaH₂) is a safer and effective choice.[17]

  • Stir or Reflux: Stir the solvent over the drying agent at room temperature for several hours or overnight. For more rigorous drying, set up a distillation apparatus (under inert gas) and reflux the solvent over the drying agent for 1-2 hours.

  • Collection: Distill the solvent directly into the reaction flask or store it over activated molecular sieves (3Å or 4Å) in a sealed, septum-capped bottle.[17][18]

Table 1: Comparison of Common Solid Drying Agents
Drying AgentChemical FormulaCapacity (Water/g)SpeedAcidity/BasicityComments & Best Uses
Magnesium Sulfate MgSO₄HighFastSlightly AcidicExcellent general-purpose drying agent; fine powder requires filtration.[15][19]
Sodium Sulfate Na₂SO₄HighSlowNeutralGood for pre-drying; clumps when wet, making it easy to see if more is needed.[15][18]
Calcium Chloride CaCl₂HighMediumNeutralCost-effective; can form complexes with alcohols and amines, so avoid with those substrates.[18][19]
Calcium Sulfate (Drierite™) CaSO₄LowFastNeutralVery efficient but has low capacity; often used in drying tubes to protect reactions from air.[19]
Molecular Sieves (3Å/4Å) (Na,K,Ca)-AluminosilicateHighMediumNeutralExcellent for achieving very low water levels; ideal for storing already dried solvents.[17][18]
Calcium Hydride CaH₂High (Reactive)MediumBasicReacts irreversibly with water to produce H₂ gas; good for drying solvents and amines.[2][12]
Phosphorus Pentoxide P₄O₁₀Very High (Reactive)Very FastAcidicExtremely efficient but very corrosive and can form a film that passivates it. Use with care.[2][20]

Data synthesized from multiple sources.[2][12][15][17][18][19][20]

Visualization: The Role of a Drying Agent

This diagram illustrates the fundamental mechanism by which a common inorganic drying agent, anhydrous magnesium sulfate (MgSO₄), removes water from an organic solvent.

G cluster_0 Before Drying cluster_1 Drying Process cluster_2 After Drying Solvent Organic Solvent (e.g., Diethyl Ether) Dry_Solvent Anhydrous Organic Solvent Solvent->Dry_Solvent Separation (Decanting/Filtration) H2O_1 H₂O MgSO4 Anhydrous MgSO₄ (Solid) H2O_1->MgSO4 Adsorption & Hydration H2O_2 H₂O H2O_2->MgSO4 H2O_3 H₂O H2O_3->MgSO4 Hydrate MgSO₄·7H₂O (Hydrated Solid Clump) MgSO4->Hydrate Forms Hydrate

Caption: Mechanism of water removal using anhydrous MgSO₄.

By implementing these rigorous anhydrous techniques and understanding the causal links between moisture and common synthesis failures, you can significantly improve the reliability, yield, and purity of your quinoline products.

References

Technical Support Center: Managing Temperature Control in Formylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing temperature control in formylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during these critical synthetic transformations. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower you in your laboratory endeavors.

Introduction: The Critical Role of Temperature in Formylation

Formylation, the introduction of a formyl group (-CHO) onto a substrate, is a fundamental transformation in organic synthesis. However, many formylation reactions are highly exothermic, meaning they release a significant amount of heat.[1] Uncontrolled temperature fluctuations can lead to a cascade of undesirable outcomes, including reduced yield, formation of impurities, polymerization, and in worst-case scenarios, dangerous runaway reactions.[2][3] Precise temperature management is therefore not just a matter of optimization, but a critical parameter for safety and success.

This guide provides a structured approach to understanding and managing temperature in various formylation reactions through a troubleshooting and FAQ format.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you might encounter during your formylation experiments, offering probable causes and actionable solutions.

Issue 1: Runaway Reaction and Formation of Tarry Byproducts

Question: "My Vilsmeier-Haack reaction is turning into a dark, intractable tar, and I'm observing a rapid, uncontrolled temperature increase. What's happening and how can I prevent it?"

Answer: This is a classic sign of a runaway reaction, often caused by the highly exothermic nature of the Vilsmeier reagent formation and its subsequent reaction with the substrate.[2] Localized "hot spots" can initiate polymerization or degradation of sensitive substrates, like furans.[2]

Causality and Prevention:

  • Exothermic Nature: The reaction between phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form the Vilsmeier reagent is highly exothermic.[3] Similarly, the subsequent electrophilic attack on an electron-rich aromatic ring releases significant heat.

  • Substrate Sensitivity: Many substrates for formylation, particularly electron-rich heterocycles, are sensitive to strong acids and high temperatures.[2]

Troubleshooting Workflow:

G start Runaway Reaction / Tar Formation cause1 Inadequate Cooling start->cause1 cause2 Rapid Reagent Addition start->cause2 cause3 Concentrated Reaction Mixture start->cause3 solution1 Initiate reaction at low temperature (0°C or below) using an ice-salt bath or cryostat. cause1->solution1 solution2 Add reagents dropwise with vigorous stirring to dissipate heat. cause2->solution2 solution3 Conduct the reaction at higher dilution. cause3->solution3

Caption: Troubleshooting workflow for runaway reactions.

Detailed Protocol: Vilsmeier-Haack Formylation of Furan (Temperature-Controlled)

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

  • Reagent Preparation: In the reaction flask, add anhydrous DMF (3.0 equivalents).

  • Vilsmeier Reagent Formation: Cool the reaction flask containing DMF to 0 °C using an ice bath. To this, add freshly distilled POCl₃ (1.1 equivalents) dropwise via a syringe with vigorous stirring. Crucially, maintain the internal temperature below 10 °C during the addition. [2]

  • Substrate Addition: After the addition of POCl₃ is complete, continue stirring for an additional 30 minutes at 0 °C. Then, add the furan (1.0 equivalent) from the dropping funnel dropwise to the Vilsmeier reagent, ensuring the temperature does not rise above 10 °C.[2]

  • Reaction Progression: After the addition of furan is complete, allow the reaction mixture to stir at 0-10 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.[2]

  • Work-up: Cool the reaction mixture back to 0 °C in an ice bath before quenching.

Issue 2: Low Yield and Incomplete Conversion

Question: "I'm performing a Duff reaction and getting very low yields of my desired ortho-formylated phenol. I'm concerned about raising the temperature due to potential side reactions. What should I do?"

Answer: Low yield in a Duff reaction can be due to insufficient thermal energy to drive the reaction to completion, but blindly increasing the temperature can indeed lead to polymerization. A careful, incremental approach to temperature optimization is key.

Causality and Optimization:

  • Activation Energy: The Duff reaction, which uses hexamethylenetetramine (HMTA), often requires heating to proceed at a reasonable rate, typically between 85–120°C.[4]

  • Side Reactions: At elevated temperatures, phenols are susceptible to polymerization with formaldehyde equivalents like HMTA.[5]

Troubleshooting Workflow:

G start Low Yield / Incomplete Conversion cause1 Sub-optimal Temperature start->cause1 cause2 Insufficient Reaction Time start->cause2 cause3 Substrate Deactivation start->cause3 solution1 Gradually increase reaction temperature in small increments (e.g., 10°C) while monitoring by TLC/HPLC. cause1->solution1 solution2 Extend reaction time at a moderate temperature. cause2->solution2 solution3 For deactivated substrates, consider a more forcing, yet controlled, temperature profile or an alternative formylation method. cause3->solution3

Caption: Troubleshooting workflow for low reaction yield.

Issue 3: Poor Regioselectivity

Question: "My Reimer-Tiemann reaction is producing a nearly 1:1 mixture of ortho and para isomers. How can temperature influence the regioselectivity?"

Answer: While the Reimer-Tiemann reaction often favors the ortho product, the ortho:para ratio can be influenced by reaction conditions, including temperature.[5]

Causality and Optimization:

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the sterically more accessible para position. At higher temperatures, the reaction may approach thermodynamic control, where the stability of the transition state leading to the ortho product (often stabilized by chelation with the phenoxide) becomes more dominant. However, excessively high temperatures can also lead to decreased selectivity.

  • Influence on Intermediates: Temperature can affect the lifetime and reactivity of the dichlorocarbene intermediate and its interaction with the phenoxide ion.

Strategies for Improving Regioselectivity:

  • Systematic Temperature Screening: Perform a series of small-scale reactions at different temperatures (e.g., 60°C, 70°C, 80°C) and analyze the product ratios by GC or NMR to find the optimal temperature for ortho-selectivity.

  • Choice of Base and Solvent: The counterion of the base and the solvent system can also play a significant role in directing regioselectivity, often in concert with temperature.[5]

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for common formylation reactions?

A1: The optimal temperature is highly substrate-dependent, but here are some general ranges:

Formylation ReactionTypical Temperature Range (°C)Notes
Vilsmeier-Haack 0 to >80[6]Highly dependent on substrate reactivity. Start low and increase if necessary.[2]
Duff Reaction 70 to 120[4][6]Higher temperatures can increase reaction rate but also risk polymerization.[5]
Reimer-Tiemann 70 to 80[5]Temperature can influence the ortho:para isomer ratio.
Gattermann-Koch Room Temperature to Moderate HeatOften requires high pressure of CO gas.[7][8]
Rieche Formylation 0 to Room Temperature[9]Can be performed at very low temperatures for sensitive substrates.[10]

Q2: How can I accurately monitor the internal temperature of my reaction?

A2: Accurate temperature monitoring is crucial. For small-scale reactions, a calibrated thermometer or thermocouple probe inserted directly into the reaction mixture (but not touching the flask walls) is essential. For larger-scale or highly exothermic reactions, automated reactor systems with real-time temperature logging and control are recommended.[11][12]

Q3: What are the best methods for cooling highly exothermic formylation reactions?

A3: Standard ice-water baths (0°C) are common, but for more rigorous control, consider:

  • Ice-Salt Baths: Can achieve temperatures down to -20°C.

  • Dry Ice/Acetone Baths: Can reach -78°C.

  • Cryostats: These are refrigerated baths that offer precise temperature control over a wide sub-ambient range.[13] They are particularly useful for maintaining very low temperatures for extended periods.

Q4: Can microwave-assisted synthesis help with temperature control in formylation reactions?

A4: Yes, modern microwave reactors offer precise temperature and pressure control, leading to rapid and uniform heating.[14] This can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with fewer byproducts, which can be an advantage in managing temperature-sensitive reactions like the Duff reaction.[14]

Q5: My substrate is extremely sensitive to heat. What are my options?

A5: For thermally sensitive substrates, consider formylation methods that proceed under very mild or low-temperature conditions. The Rieche formylation , using dichloromethyl methyl ether and a Lewis acid like TiCl₄, can be effective even at -78 °C.[10][15] This method avoids the harsh conditions of many other named formylation reactions.

References

Technical Support Center: Column Chromatography Purification of Quinoline Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of quinoline aldehydes. The unique chemical nature of these compounds—possessing both a basic quinoline nitrogen and a reactive aldehyde group—presents specific purification hurdles that require carefully considered strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of quinoline aldehydes in a direct question-and-answer format. Each answer provides not just a solution, but the underlying scientific rationale to empower you to make informed decisions in your future experiments.

Q1: My quinoline aldehyde is streaking severely or not moving from the baseline of my silica gel TLC plate, even with polar solvents. What's happening?

A1: This is the most prevalent issue and is almost always caused by a strong acid-base interaction between your compound and the stationary phase.

  • Causality: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The quinoline ring contains a basic nitrogen atom that can be protonated by these silanols. This strong, often irreversible, interaction causes the compound to "stick" to the stationary phase, leading to poor mobility (low Rf) and significant tailing or streaking.[1][2][3][4]

  • Solutions:

    • Use a Mobile Phase Modifier: The most effective solution is to add a small amount of a competing base to your eluent. This base will interact with the acidic silanol sites, effectively "masking" them from your quinoline aldehyde.

      • Protocol: Add 0.5-2% triethylamine (NEt₃) to your chosen solvent system (e.g., Hexane/Ethyl Acetate).[1][2] Run a new TLC to observe the dramatic improvement in spot shape and mobility.

    • Deactivate the Silica Gel: For column chromatography, you can neutralize the entire stationary phase before introducing your sample.

      • Protocol: Pack the column with silica gel. Then, flush the column with 2-3 column volumes of your initial eluent containing 1-2% triethylamine. Finally, flush with 2-3 column volumes of the initial eluent without triethylamine to remove the excess base before loading your sample.[5][6]

    • Change the Stationary Phase: If basic modifiers are incompatible with your molecule, consider a different stationary phase.

      • Recommendation: Neutral or basic alumina can be an excellent alternative to silica gel for basic compounds.[1][2][5][7] Other options for very sensitive compounds include Florisil or cellulose.[2]

Q2: My quinoline aldehyde seems to be decomposing during chromatography. I see new spots on the TLC plate after spotting, or I get a low recovery from the column. How can I prevent this?

A2: Decomposition is another common problem, stemming from the reactivity of the aldehyde group, especially on an acidic surface.[1][8]

  • Causality: The acidic nature of silica gel can catalyze degradation pathways, such as polymerization or isomerization.[1][9] Furthermore, if you use an alcohol (e.g., methanol) as a polar co-solvent, the silica can act as a mild Lewis acid, promoting the formation of hemiacetal or acetal byproducts, which will complicate your purification.[7]

  • Solutions:

    • Deactivate the Silica Gel: As with streaking, neutralizing the silica with triethylamine is the first and most effective strategy to prevent acid-catalyzed decomposition.[1][7]

    • Minimize Contact Time: The longer your compound is on the silica, the more time it has to decompose. Use flash chromatography (applying gentle air or nitrogen pressure) to significantly reduce the purification time compared to gravity chromatography.[1]

    • Work at Lower Temperatures: If your compound is known to be thermally labile, performing the chromatography in a cold room can slow the rate of decomposition.[1]

    • Choose Solvents Carefully: Avoid reactive solvents. It is often best to avoid alcohol-based eluents like methanol unless absolutely necessary for polarity.[7] A dichloromethane/ethyl acetate or toluene/ethyl acetate system is often a safer choice.

    • Consider Alternative Purification Methods: If decomposition is severe and unavoidable, chromatography may not be the best method. Consider recrystallization or purification via a temporary derivative, such as a bisulfite adduct.[1][8]

Q3: I'm getting poor separation between my desired product and a closely related impurity. How can I improve the resolution?

A3: Achieving good resolution requires optimizing several factors, from solvent selection to proper loading technique.

  • Causality: Poor separation occurs when the differential partitioning of your compounds between the stationary and mobile phases is insufficient. This can be due to an inappropriate solvent system or non-ideal column conditions like overloading.[10]

  • Solutions:

    • Optimize the Solvent System with TLC: The ideal eluent for your column should give your target compound an Rf value between 0.2 and 0.35 on the TLC plate, with clear separation from impurities. Test a wide range of solvent mixtures with varying polarities and chemical properties (e.g., Hexane/Ethyl Acetate, Dichloromethane/Acetone, Toluene/Ethyl Acetate).[7]

    • Avoid Overloading: Overloading the column is a primary cause of broad bands and poor separation.[1][10]

      • Rule of Thumb: Use a silica gel-to-crude product weight ratio of at least 30:1 for simple separations and up to 100:1 or more for difficult ones.[1]

    • Proper Sample Loading: The sample must be applied to the column in the narrowest possible band.

      • Wet Loading: Dissolve the crude product in the minimum amount of solvent (ideally the eluent itself) and carefully apply it to the top of the silica.[1][11]

      • Dry Loading: If your compound is poorly soluble in the eluent, this is the superior method. Dissolve your compound in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.[1][11]

Q4: How can I visualize my quinoline aldehyde on a TLC plate if it's not UV-active?

A4: While most quinoline derivatives are UV-active due to their aromaticity, several chemical stains can be used for visualization if needed.[1][12]

  • Primary Method (Non-destructive):

    • UV Light (254 nm): Always try this first. Compounds will appear as dark spots on a fluorescent green background (on plates with an F254 indicator).[1][12]

  • Secondary Methods (Destructive Stains):

    • 2,4-Dinitrophenylhydrazine (DNPH): This stain is highly specific for aldehydes and ketones. It reacts to form yellow-to-orange spots (hydrazones).[1]

    • Potassium Permanganate (KMnO₄): This is a strong oxidizing stain useful for many functional groups, including aldehydes. It produces yellow spots on a purple background.[1]

    • Iodine Vapor: A simple and effective general stain for many organic compounds. Place the dried TLC plate in a chamber containing a few iodine crystals.[1][12]

Data Presentation

Systematic solvent screening via TLC is critical for a successful column separation. The table below provides starting points for various quinoline aldehyde derivatives reported in the literature. Note that the optimal system for your specific compound will require experimental validation.

Table 1: Example TLC Solvent Systems for Quinoline Aldehydes

Quinoline Aldehyde Derivative Stationary Phase Mobile Phase (v/v) Approx. Rf Value Source
2-Chloro-3-formylquinoline Silica Gel Chloroform:Petroleum Ether:Ethyl Acetate (9.5:0.5) Varies [1]
2-Methoxyquinoline-3-carbaldehyde Silica Gel Petroleum Ether:Ethyl Acetate (85:15) Not specified [1]
2-(1H-1,2,4-Triazol-1-yl)quinoline-3-carbaldehyde Silica Gel Dichloromethane:Ethyl Acetate (20:1) Not specified [1]

| General Polar Basic Compounds | Silica Gel | 1-10% of (10% NH₄OH in Methanol) in Dichloromethane | Target 0.2-0.4 |[13] |

Visualization of Workflows

Diagrams can clarify complex decision-making processes and experimental sequences.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Completion TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Deactivate 3. Deactivate Silica (Optional) (Flush with TEA/Eluent) Pack->Deactivate Load 4. Load Sample (Wet or Dry Method) Deactivate->Load Elute 5. Elute Column (Maintain Flow Rate) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate

Caption: General workflow for quinoline aldehyde purification.

G Problem Problem Observed: Streaking or Decomposition Cause1 Cause: Acidic Silica Problem->Cause1 Cause2 Cause: Overloading Problem->Cause2 Cause3 Cause: Reactive Solvent (e.g., Methanol) Problem->Cause3 Sol1a Solution: Add 1% TEA to Eluent Cause1->Sol1a Sol1b Solution: Switch to Alumina Cause1->Sol1b Sol2 Solution: Reduce Sample Load (Use >50:1 Silica Ratio) Cause2->Sol2 Sol3 Solution: Use Non-Protic Solvents (e.g., EtOAc, DCM) Cause3->Sol3

Caption: Troubleshooting decision tree for common issues.

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a general workflow. The specific solvent system must be optimized for each unique compound using TLC analysis first.

  • Column Preparation:

    • Select an appropriately sized glass column based on the amount of crude material (aim for a silica height-to-diameter ratio of ~10:1).

    • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, and add a thin layer (~0.5 cm) of sand.

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Gently pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.[1]

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.[1] Drain the excess solvent until it is level with the top of the sand.

  • Sample Loading (Choose one):

    • Wet Loading: Dissolve the crude quinoline aldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Using a pipette, carefully add the sample solution dropwise to the top layer of sand.[1][11]

    • Dry Loading: Dissolve the crude material in a volatile solvent (e.g., DCM). Add silica gel (approx. 2-3x the mass of your crude product) and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[1][11] This is the preferred method for optimal separation.

  • Elution:

    • Carefully add the eluent to the column. The starting solvent system should be one in which your desired compound has an Rf of ~0.2-0.3 on TLC.[1][7]

    • Maintain a constant flow rate. For flash chromatography, apply gentle air or nitrogen pressure to the top of the column.

    • Collect fractions of a consistent volume in an ordered rack of test tubes.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify those containing the purified quinoline aldehyde. It is good practice to spot every few fractions on a single TLC plate.

    • Combine the fractions that contain only your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Alternative Strategy: Purification via Bisulfite Adduct

When chromatography fails due to extreme sensitivity, this classical chemical method can be highly effective for purifying aldehydes.[8][14]

  • Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like THF or methanol. Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for several hours.[15] The aldehyde will form a charged bisulfite adduct.

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and water. The bisulfite adduct will partition into the aqueous layer, while non-aldehyde impurities remain in the organic layer. Separate the layers.[15][16]

  • Regeneration: To recover the aldehyde, add an organic solvent to the aqueous layer containing the adduct. Basify the mixture by adding a base (e.g., NaHCO₃ or NaOH solution) and stir until the reaction is complete. This reverses the adduct formation.[8][15]

  • Isolation: Separate the layers and wash the organic layer with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the purified aldehyde.

References

Technical Support Center: Overcoming Incomplete Hydrolysis of Iminium Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for common synthetic challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the hydrolysis of iminium intermediates. Incomplete hydrolysis can lead to low yields, purification challenges, and ultimately, project delays. This resource provides in-depth troubleshooting strategies, mechanistic explanations, and practical protocols to help you overcome these hurdles.

Introduction: The Stubborn Iminium Intermediate

Iminium ions (or iminium salts) are key intermediates in a vast array of organic transformations, including Mannich reactions, Vilsmeier-Haack reactions, and organocatalytic cycles.[1][2] While their reactivity is synthetically useful, the final step—hydrolysis back to a carbonyl compound (an aldehyde or ketone) and an amine—can sometimes be unexpectedly sluggish or incomplete.[3][4][5] This guide will dissect the common causes of this issue and provide actionable solutions.

The hydrolysis of an imine or its protonated form, the iminium ion, is a reversible process.[6][7] The equilibrium can be driven towards the carbonyl compound by using a large excess of water, often under acidic conditions.[6][8] The general mechanism involves the nucleophilic attack of water on the electrophilic iminium carbon, followed by a series of proton transfers and eventual elimination of the amine.[3][9][10]

Troubleshooting Guide & FAQs

Here, we address specific issues you might be facing in the lab with a question-and-answer format designed to get to the root of the problem quickly.

Question 1: My hydrolysis reaction seems to stall, and I'm left with a mixture of starting iminium salt and the desired carbonyl product. What's the most likely culprit?

Answer: The most common reason for stalled hydrolysis is improper pH control. The hydrolysis of iminium ions is highly pH-dependent.[11][12][13]

  • The "Goldilocks" pH Zone: There is an optimal pH range for imine/iminium hydrolysis, typically mildly acidic (around pH 4-5).[3][14]

    • Too Acidic (Low pH): While acid catalysis is necessary to protonate the imine to the more electrophilic iminium ion, excessively low pH can be counterproductive.[11][12] Under strongly acidic conditions, the amine product becomes fully protonated to an ammonium salt. This protonated amine is no longer nucleophilic and cannot participate in the reverse reaction, which is good for driving the equilibrium forward.[9] However, the concentration of available water as a nucleophile can be reduced in highly concentrated strong acids.

    • Too Basic or Neutral (High pH): At neutral or high pH, the concentration of the highly electrophilic iminium ion is low. Water is a relatively weak nucleophile and attacks the neutral imine much more slowly.[3] While hydrolysis can occur under basic conditions, the rate-determining step shifts, and the overall process can be significantly slower.[3]

Troubleshooting Protocol: pH Optimization

  • Initial Assessment: If your current workup involves quenching with a strong acid or base, consider that this might be creating a non-optimal pH environment.

  • Buffered Systems: For sensitive substrates, consider using a buffered aqueous solution for the workup. An acetate buffer (acetic acid/sodium acetate) or a phosphate buffer can maintain the pH in the optimal 4-6 range.

  • Stepwise Acidification: Instead of a single, large addition of acid, try a stepwise or slow addition of a dilute acid (e.g., 1M HCl) while monitoring the reaction mixture by TLC or LC-MS until the starting material is consumed.

Question 2: I'm working with a sterically hindered ketone/amine. Could this be affecting the hydrolysis?

Answer: Absolutely. Steric hindrance around the iminium carbon or the nitrogen atom can significantly impede the nucleophilic attack of water, which is a critical step in the hydrolysis mechanism.[15][16]

  • Mechanism Insight: The hydrolysis proceeds through a tetrahedral intermediate formed by the addition of water to the C=N double bond.[3][10] Bulky substituents on either the carbon or nitrogen of the iminium ion can create a significant steric barrier, increasing the activation energy for the formation of this intermediate.[17] Ketimines (derived from ketones) are generally more sterically hindered and hydrolyze more slowly than aldimines (derived from aldehydes).[6][15]

Visualizing the Problem: Steric Hindrance

Caption: Steric bulk can hinder the approach of water.

Troubleshooting Strategies for Sterically Hindered Systems

StrategyDescriptionRationale
Increased Temperature Gently heating the reaction mixture during the aqueous workup (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier.Increases reaction kinetics, allowing the nucleophile to overcome steric repulsion.
Longer Reaction Times Simply extending the duration of the aqueous workup can allow the slower hydrolysis to proceed to completion.Compensates for the reduced reaction rate.
Stronger Acid Catalysis Using a slightly stronger, yet still controlled, acidic condition can increase the equilibrium concentration of the highly reactive iminium ion.A more electrophilic carbon center can be more readily attacked, even with steric hindrance present.
Lewis Acid Catalysis The addition of a Lewis acid (e.g., CuCl₂, ZnCl₂) can sometimes facilitate hydrolysis by coordinating to the nitrogen, further activating the iminium ion.Enhances the electrophilicity of the iminium carbon.
Question 3: My product is sensitive to acid. How can I hydrolyze the iminium intermediate under milder conditions?

Answer: This is a common challenge, especially in late-stage synthesis or with complex molecules. Fortunately, several methods avoid harsh acidic conditions.

Mild Hydrolysis Protocols

  • Silica Gel Mediated Hydrolysis:

    • Protocol: After the primary reaction, concentrate the mixture and adsorb it onto a small amount of silica gel. This slurry can then be stirred with a wet organic solvent (e.g., dichloromethane with a few equivalents of water) or simply loaded directly onto a silica gel column for purification.

    • Mechanism: The slightly acidic nature of the silica gel surface, combined with the presence of bound water, is often sufficient to catalyze the hydrolysis of sensitive imines/iminiums during purification.[18]

  • Biphasic Systems with Weak Acids:

    • Protocol: Use a biphasic workup with an organic solvent (e.g., ethyl acetate) and a dilute aqueous solution of a weak acid like saturated ammonium chloride (NH₄Cl) or even saturated sodium bicarbonate (NaHCO₃) for very sensitive substrates.

    • Mechanism: Ammonium chloride provides a mildly acidic environment (pH ~4.5-5.5).[19] Bicarbonate, while basic, can facilitate hydrolysis by acting as a general base to activate water for nucleophilic attack. The key is to provide a proton source and a large excess of water.

  • Oxidative Cleavage (for specific cases):

    • In some instances where the imine is part of a larger system (like an N-benzylimine), oxidative methods can be employed, though this is less common for simple hydrolysis.

Troubleshooting Workflow: Decision Diagram

Hydrolysis_Troubleshooting start Incomplete Hydrolysis Observed check_ph Is pH of workup controlled (pH 4-6)? start->check_ph steric_issue Is the iminium sterically hindered? check_ph->steric_issue Yes adjust_ph Action: Adjust pH with buffer or dilute acid. check_ph->adjust_ph No acid_sensitivity Is the product acid-sensitive? steric_issue->acid_sensitivity Yes increase_temp_time Action: Increase temperature and/or reaction time. steric_issue->increase_temp_time No acid_sensitivity->increase_temp_time No mild_hydrolysis Action: Use silica gel or biphasic weak acid workup. acid_sensitivity->mild_hydrolysis Yes complete Hydrolysis Complete adjust_ph->complete increase_temp_time->complete mild_hydrolysis->complete

Caption: A decision tree for troubleshooting hydrolysis.

Question 4: I'm performing a reductive amination, and I suspect the initial iminium formation is fine, but the workup is problematic. How can I confirm this?

Answer: The instability of many imines makes direct isolation difficult, but you can use spectroscopic methods to monitor the reaction before workup.[18]

Analytical Protocol: In-Situ Reaction Monitoring

  • NMR Spectroscopy: If possible, run a small-scale reaction in a deuterated solvent (like DMSO-d₆).[18] Carefully take an aliquot from your main reaction, remove the solvent under a stream of nitrogen (avoiding aqueous workup), and dissolve the residue in a suitable deuterated solvent.

    • Expected Shifts: The imine carbon (C=N) typically appears in the ¹³C NMR spectrum around 160-170 ppm, distinct from the starting ketone carbonyl which is usually found further downfield at 200-210 ppm.[18] The proton on the imine carbon (in aldimines) will also have a characteristic shift in the ¹H NMR spectrum.

  • TLC Analysis with Caution: Imines can sometimes hydrolyze on silica TLC plates.[18] To minimize this, you can add a small amount of a non-nucleophilic base like triethylamine (~1%) to your TLC eluent. This can help prevent streaking and decomposition on the plate.[18]

  • LC-MS Monitoring: This is often the most reliable method. Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile) and inject it. You should be able to observe the mass of the protonated imine intermediate.

By confirming the presence of the imine/iminium intermediate before the aqueous workup, you can confidently attribute any subsequent issues to the hydrolysis step itself and apply the troubleshooting measures discussed above.[20]

References

Technical Support Center: Enhancing Reaction Rates in Quinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinoline Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, enhance reaction rates, and troubleshoot common experimental hurdles. Quinolines are a cornerstone in medicinal chemistry, and mastering their synthesis is key to innovation.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter at the bench.

Troubleshooting Guide: From Sluggish Reactions to Impure Products

This section tackles specific, common problems encountered during the synthesis of quinoline derivatives. Each issue is followed by an analysis of potential causes and a set of actionable solutions.

Issue 1: My Skraup synthesis is dangerously exothermic and produces excessive tar, leading to low yields.

  • Causality: The classic Skraup reaction, which synthesizes quinolines from anilines, glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent, is notoriously vigorous and exothermic.[4][5] The high temperatures and strongly acidic conditions cause the dehydration of glycerol to acrolein, which can then polymerize into tar, significantly reducing the yield of the desired quinoline product.[6]

  • Solutions:

    • Introduce a Moderator: To tame the exothermic nature of the reaction, add a moderator like ferrous sulfate (FeSO₄) or boric acid.[4] These substances help to control the reaction rate and prevent it from becoming uncontrollably violent.

    • Controlled Reagent Addition & Heating: Instead of combining all reagents at once, add the sulfuric acid slowly with external cooling. Once the reaction is initiated with gentle heating, remove the heat source immediately. The exothermic nature of the reaction should sustain reflux.[7]

    • Alternative Oxidizing Agents: While nitrobenzene is traditionally used, it also acts as a solvent and contributes to the harsh conditions.[8] Consider using arsenic acid for a less violent reaction.[4][5]

    • Purification Strategy: The most effective method for separating the quinoline product from the tar is steam distillation.[6][7] The crude reaction mixture is made alkaline, and steam is passed through it, allowing the volatile quinoline to co-distill with the water, leaving the non-volatile tar behind.

  • Experimental Protocol: Moderated Skraup Synthesis & Steam Distillation

    • In a large, appropriately sized flask, cautiously mix the aniline, glycerol, and ferrous sulfate.

    • With continuous stirring and cooling in an ice bath, slowly add concentrated sulfuric acid.

    • Add the oxidizing agent (e.g., nitrobenzene).

    • Gently heat the mixture to initiate the reaction. Once it begins to bubble, remove the heat source.

    • After the reaction subsides, allow the mixture to cool.

    • Carefully dilute the viscous mixture with water and then basify with a sodium hydroxide solution.

    • Set up for steam distillation and distill the mixture to separate the quinoline product.[7]

  • Troubleshooting Workflow:

    start Low Yield & Tar in Skraup Synthesis cause1 Uncontrolled Exotherm start->cause1 cause2 Reagent Impurity (esp. glycerol) start->cause2 cause3 Inefficient Purification start->cause3 solution1 Add Moderator (FeSO₄/Boric Acid) Control H₂SO₄ addition & heating cause1->solution1 solution2 Use Anhydrous Glycerol cause2->solution2 solution3 Employ Steam Distillation cause3->solution3

    Caption: Troubleshooting logic for Skraup synthesis.

Issue 2: My Doebner-von Miller reaction suffers from low yields due to polymerization.

  • Causality: The Doebner-von Miller reaction is a versatile method for preparing quinoline derivatives. However, it often suffers from low yields due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate, which is a key intermediate.[4]

  • Solutions:

    • Biphasic Reaction Medium: A highly effective strategy is to use a biphasic system. This sequesters the carbonyl compound in an organic phase, which significantly reduces its polymerization in the acidic aqueous phase and, consequently, increases the product yield.[4]

    • Catalyst Optimization: The reaction can be catalyzed by both Lewis and Brønsted acids.[4] Experiment with different acid catalysts to find the optimal balance between promoting the desired cyclization and minimizing side reactions.

Issue 3: My quinoline derivative is decomposing during purification by column chromatography.

  • Causality: The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, leading to decomposition of the product on the column.[7]

  • Solutions:

    • Deactivate the Silica Gel: To prevent decomposition, neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common and effective method is to add 1% triethylamine (NEt₃) to the eluent system.[7]

    • Alternative Purification Methods: If decomposition persists, consider alternative purification techniques. Conversion of the crude quinoline to a salt, such as a hydrochloride or picrate, allows for purification by crystallization. The free base can then be regenerated.[7] For thermally stable compounds, vacuum distillation from zinc dust can also be an effective purification method.[7]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about enhancing reaction rates and optimizing conditions for quinoline synthesis.

Q1: What are the most effective modern techniques to significantly accelerate my quinoline synthesis reactions?

A1: To dramatically reduce reaction times and often improve yields, consider implementing microwave-assisted synthesis (MAS) or ultrasound irradiation.

  • Microwave-Assisted Synthesis (MAS): This technique uses microwave radiation to directly and efficiently heat the reaction mixture, leading to a significant acceleration of reaction rates.[9] Reaction times can be reduced from hours to mere minutes.[10][11] MAS is particularly well-suited for named reactions like the Friedländer and Skraup syntheses.[1][12] For instance, in a Friedländer synthesis, the average yield improved from 34% with conventional heating to 72% with microwave irradiation.[13]

    • Key Considerations for MAS:

      • Solvent Choice: Polar solvents like DMF, DMSO, and ethanol are commonly used as they couple efficiently with microwave irradiation. Solvent-free conditions are also highly effective and offer a greener alternative.[10]

      • Safety: Use dedicated scientific microwave reactors, as domestic ovens lack the necessary temperature and pressure controls for safe and reproducible chemical synthesis.[10]

      • Temperature Control: It is more critical to control the reaction temperature than the power output.[10]

  • Ultrasound Irradiation: The use of high-frequency sound waves can also remarkably accelerate reactions. This technique, known as sonocatalysis, can decrease reaction times from 48-96 hours to just 1-2 hours in certain quinoline syntheses.[14] The phenomenon of cavitation, the formation and collapse of microscopic bubbles, generates localized high temperatures and pressures, thus accelerating the reaction rate.[15]

Q2: How do I choose the right catalyst to enhance my reaction rate?

A2: Catalyst selection is crucial and depends on the specific quinoline synthesis method. Modern catalysis offers a broad range of options from transition metals to more eco-friendly nanocatalysts and metal-free systems.

  • Transition-Metal Catalysts: Catalysts based on cobalt, copper, nickel, and silver have been shown to be effective in various quinoline syntheses, often proceeding under milder conditions with high yields and regioselectivity.[16] For example, a cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones provides an efficient route to quinolines.[12]

  • Nanocatalysts: These catalysts offer advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse.[17] Metal-based nanocatalysts, including those based on iron, copper, and zinc, have demonstrated excellent yields (often 68-98%) under mild, and sometimes solvent-free, conditions.[17]

  • Metal-Free Catalysts: For greener and more cost-effective synthesis, metal-free catalysts have gained significant attention. These include:

    • Iodine: Molecular iodine has been shown to be a highly effective catalyst, offering benefits of low toxicity and the ability to operate under mild reaction conditions.[16]

    • Ionic Liquids: These can act as both the solvent and the catalyst, often leading to cleaner reactions, high yields, and easier product isolation.[17]

    • Superacids: Trifluoromethanesulfonic acid (TFA) can serve as both the reaction medium and catalyst, facilitating the construction of quinoline scaffolds with high efficiency.[12]

Comparative Catalyst Performance in Friedländer Synthesis

Catalyst TypeCatalyst ExampleReaction ConditionsTypical Yield (%)Reference
NanocatalystFe₃O₄-IL-HSO₄90°C, Solvent-freeNot Specified[17]
NanocatalystZnO/CNTSolvent-free24-99[17]
Ionic Liquid[Msim][OOCCCl₃]Not SpecifiedUp to 100[17]
Ionic Liquid[bmim]HSO₄Not SpecifiedHigh[17]
Metal-FreeIodine80-100°CNot Specified[18]
Catalyst-FreeWaterElevated Temp.Efficient[7]

Q3: Can Phase Transfer Catalysis (PTC) be used to improve reaction rates in quinoline synthesis?

A3: Yes, Phase Transfer Catalysis is an effective technique for accelerating reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[19] A phase transfer catalyst, such as a quaternary ammonium salt, acts as a shuttle, transporting a reactant from one phase to the other where the reaction can occur.[19] This method has been successfully applied to Michael/ammonolysis cascade reactions to produce quinoline-2,5-diones in moderate to excellent yields (53-94%).[20]

  • Mechanism of Action in PTC for Quinoline Synthesis:

    cluster_aqueous Aqueous Phase cluster_organic Organic Phase Anion Reactant Anion IonPair [Catalyst⁺Anion⁻] Anion->IonPair forms ion pair with OrganicSubstrate Organic Substrate Product Product OrganicSubstrate->Product Catalyst_org Catalyst⁺ Product->Catalyst_org regenerates Catalyst_aq Catalyst⁺ Catalyst_aq->Anion picks up new Catalyst_org->Catalyst_aq returns to IonPair->OrganicSubstrate reacts with

    Caption: Generalized workflow of Phase Transfer Catalysis.

Q4: What is the rate-determining step in the Combes quinoline synthesis, and how can I influence it?

A4: The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[21][22] The rate-determining step is the electrophilic aromatic annulation (the ring-closing step).[21][22] The steric effects of the substituents play a more significant role in this step than in the initial nucleophilic addition.[21]

  • Influencing the Rate and Regioselectivity:

    • Substituents on the Aniline: Electron-donating groups on the aniline ring can increase the nucleophilicity of the aromatic ring, potentially accelerating the rate-determining annulation step.

    • Steric Hindrance: Increasing the bulk of the R group on the β-diketone can influence the regioselectivity of the final quinoline product.[21]

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to an in-depth technical guide on the ¹H NMR analysis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde. This molecule is a crucial building block in medicinal chemistry, serving as a precursor for a wide array of heterocyclic compounds and pharmacologically active agents.[1][2] An accurate interpretation of its structure and purity via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for any researcher in the field. This guide moves beyond a simple data sheet, providing a comparative analysis and field-proven protocols to ensure the integrity of your experimental results.

Structural Elucidation: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum provides a unique fingerprint of a molecule's structure. For this compound, we can predict the chemical shift, multiplicity, and integration of each proton based on its electronic environment. The structure and standard numbering are shown below.

Caption: Structure of this compound with proton numbering.

Predicted ¹H NMR Spectral Data

The electronic effects of the substituents—the electron-withdrawing chlorine at C2, the aldehyde at C3, and the electron-donating methoxy group at C7—are key to predicting the spectrum. Protons on aromatic rings typically resonate between δ 6.5-9.0 ppm.[3]

ProtonPredicted δ (ppm)MultiplicityIntegrationRationale
-CHO 10.0 - 10.5Singlet (s)1HThe aldehyde proton is highly deshielded by the adjacent carbonyl group and is typically found far downfield, isolated from other protons.[4]
H4 8.8 - 9.2Singlet (s)1HThis proton is significantly deshielded by the adjacent electron-withdrawing nitrogen, the C2-chloro group, and the anisotropic effect of the C3-aldehyde. It has no adjacent protons to couple with.
H5 7.8 - 8.1Doublet (d)1HH5 is ortho to the ring fusion and experiences typical aromatic deshielding. It is coupled only to H6, resulting in a doublet.
H8 7.3 - 7.5Doublet (d)1HThis proton is ortho to the electron-donating methoxy group, which shields it, shifting it upfield. However, it is also subject to a deshielding peri-effect from the nitrogen lone pair.[3] It appears as a doublet due to coupling with H6.
H6 7.1 - 7.3Doublet of Doublets (dd)1HH6 is coupled to both H5 and H8. The methoxy group at C7 is para to H6, causing some shielding.
-OCH₃ 3.9 - 4.1Singlet (s)3HThe protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a characteristic sharp singlet.[5]

Note: Chemical shifts are predictions and can vary based on solvent, concentration, and temperature.[6]

A Comparative Analysis: Understanding Substituent Effects

To build confidence in our assignments, we can compare the predicted spectrum of our target molecule with related quinoline structures. This comparison highlights how different functional groups modulate the electronic environment and, consequently, the proton chemical shifts.

CompoundH4 (δ ppm)H5 (δ ppm)H6 (δ ppm)H8 (δ ppm)Key Differences & Rationale
Target Molecule ~9.0~7.9~7.2~7.4The aldehyde at C3 strongly deshields H4. The methoxy group at C7 shields H6 and H8, shifting them upfield.
2-Chloroquinoline [7][8]~8.2~7.9~7.6~7.8Without the C3-aldehyde, H4 is significantly less deshielded. Without the C7-methoxy group, H6 and H8 are further downfield.
7-Methoxyquinoline [9]~8.1~7.9~7.1~7.3The absence of the C2-chloro and C3-aldehyde groups results in a more shielded H4. The signals for H5, H6, and H8 are similar to the target, showing the primary effect of the methoxy group.
Quinoline-3-carbaldehyde [10][11]~9.3~8.1~7.7~7.9H4 is highly deshielded due to the aldehyde. Without the C7-methoxy group, protons H6 and H8 are shifted significantly downfield compared to the target molecule.

This comparative approach serves as a self-validating system. By observing predictable trends based on electron-donating and electron-withdrawing effects, we can confirm our initial spectral assignments with a high degree of certainty.

Experimental Protocol for High-Fidelity NMR Acquisition

Acquiring a clean, high-resolution spectrum is critical. The following protocol is designed for a standard 400-600 MHz NMR spectrometer.

G cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Data Acquisition & Processing a Weigh 5-10 mg of purified sample b Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) a->b c Ensure solution is clear; filter if necessary b->c d Transfer to a clean, dry NMR tube c->d e Insert sample and lock onto solvent deuterium signal d->e f Shim magnetic field for optimal homogeneity e->f g Tune and match probe to the correct frequency f->g h Set acquisition parameters (e.g., spectral width, scans) g->h i Acquire 1D ¹H Spectrum h->i j Apply Fourier Transform i->j k Phase and baseline correct the spectrum j->k l Reference spectrum to TMS (0 ppm) or residual solvent peak k->l m Analysis & Interpretation l->m

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of your purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean vial. DMSO-d₆ is an excellent choice due to its ability to dissolve a wide range of organic compounds. CDCl₃ can also be used.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

    • Cap the NMR tube to prevent solvent evaporation and contamination.

  • Instrument Setup and Calibration:

    • Insert the sample into the spectrometer.

    • Locking: Lock the spectrometer on the deuterium signal of the solvent. This ensures the magnetic field remains stable during acquisition.

    • Shimming: Shim the magnetic field to maximize its homogeneity across the sample. This is a critical step to achieve sharp, symmetrical peaks and high resolution.

    • Tuning: Tune the probe to the correct frequency for ¹H nuclei to ensure maximum signal-to-noise.

    • Receiver Gain: Set the receiver gain automatically to prevent signal clipping.

  • Acquisition Parameters (Typical):

    • Pulse Program: Use a standard single-pulse experiment.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, including the aldehyde proton and any impurities, are captured.

    • Number of Scans: Acquire 8 to 16 scans for a sample of this concentration.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds. For quantitative analysis, a longer delay (5x T₁) is necessary.

  • Data Processing:

    • After acquisition, apply a Fourier transform to convert the Free Induction Decay (FID) into a frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the baseline is flat.

    • Calibrate the chemical shift axis by setting the internal standard TMS to δ 0.00 ppm or by referencing the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).[12]

Troubleshooting: Identifying Common Impurities

A pristine spectrum is rare. Recognizing common artifacts and impurities is a crucial skill for accurate analysis.

ImpurityTypical ¹H Shift (ppm)MultiplicityCommon Source & Notes
Residual DMSO-d₅ 2.50QuintetIncomplete deuteration of the DMSO-d₆ solvent.[12][13]
Water (H₂O/HOD) ~3.33 (in DMSO-d₆)Broad SingletDMSO is hygroscopic and readily absorbs atmospheric moisture.[13] The chemical shift is temperature and concentration-dependent. Confirm with a D₂O exchange experiment.[13]
Residual CDCl₃ 7.26SingletIncomplete deuteration of the CDCl₃ solvent.[14]
Acetone 2.09 (in DMSO-d₆)SingletCommon solvent used for cleaning glassware.[13]
Grease ~0.86, ~1.26Broad MultipletsFrom glassware joints.[13]
N,N-Dimethylformamide (DMF) ~2.75, ~2.92, ~8.03Three SingletsA potential residual reagent from Vilsmeier-Haack synthesis, a common method for preparing this compound.[2]
Protocol: D₂O Exchange for Identifying Labile Protons

If you suspect a peak is from water or another exchangeable proton (-OH, -NH), a D₂O exchange is the definitive test.

  • Acquire the standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube and add 1-2 drops of deuterium oxide (D₂O).

  • Gently shake the tube to mix.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: The peak corresponding to the exchangeable proton (e.g., water) will significantly decrease in intensity or disappear entirely.[13]

By following this comprehensive guide, researchers can confidently perform and interpret the ¹H NMR analysis of this compound, ensuring the structural integrity and purity of this vital chemical intermediate for successful downstream applications.

References

A Researcher's Guide to 13C-NMR Characterization of Substituted Quinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive technical guide on the 13C-NMR characterization of substituted quinolines. For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is fundamental to elucidating structure-activity relationships (SAR). Quinolines, a privileged scaffold in medicinal chemistry, demand rigorous structural verification, and 13C-NMR spectroscopy stands as a cornerstone technique for this purpose. This guide moves beyond a simple recitation of protocols to provide an in-depth, comparative analysis of 13C-NMR data for substituted quinolines, grounded in the principles of chemical shifts and substituent effects.

The Foundational Spectrum: Unsubstituted Quinoline

Before delving into the complexities of substituted systems, it is imperative to have a firm grasp of the 13C-NMR spectrum of the parent quinoline molecule. The nine distinct carbon atoms of quinoline give rise to nine unique signals in the proton-decoupled 13C-NMR spectrum. The chemical shifts of these carbons are influenced by the electronegativity of the nitrogen atom and the aromatic ring currents.

The carbon atoms of the pyridine ring (C2, C3, C4, and C8a) generally resonate at different fields compared to those of the benzene ring (C4a, C5, C6, C7, and C8) due to the influence of the nitrogen atom. Notably, C2 is significantly deshielded due to its proximity to the electronegative nitrogen, often appearing at the lowest field.

Below is a table of typical 13C-NMR chemical shifts for unsubstituted quinoline, which will serve as our baseline for comparison.

Table 1: Typical 13C-NMR Chemical Shifts of Unsubstituted Quinoline

Carbon AtomChemical Shift (δ, ppm) in CDCl₃
C-2~150.2
C-3~121.1
C-4~136.0
C-4a~128.2
C-5~129.5
C-6~126.6
C-7~127.7
C-8~129.4
C-8a~148.3

Note: These values are approximate and can vary slightly depending on the solvent and concentration.[1]

Decoding the Influence of Substituents: A Comparative Analysis

The introduction of a substituent onto the quinoline ring systematically perturbs the electron density distribution, leading to predictable changes in the 13C-NMR chemical shifts. These substituent-induced chemical shifts (SCS) are a powerful tool for confirming the position and electronic nature of the substituent. The effects can be broadly categorized into two types:

  • Inductive Effects: These are transmitted through the sigma bond framework and are most pronounced for carbons close to the substituent.

  • Resonance (Mesomeric) Effects: These are transmitted through the pi-electron system and primarily affect carbons at the ortho and para positions relative to the substituent.

Electron-Donating Groups (EDGs)

Electron-donating groups, such as methoxy (-OCH₃), amino (-NH₂), and alkyl groups, increase the electron density of the quinoline ring, particularly at the ortho and para positions. This increased electron density leads to enhanced shielding of the carbon nuclei, resulting in an upfield shift (lower ppm value) of their corresponding 13C-NMR signals.

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), and carbonyl groups, decrease the electron density of the quinoline ring, especially at the ortho and para positions. This deshielding of the carbon nuclei causes a downfield shift (higher ppm value) in their 13C-NMR signals.

The following table provides a comparative overview of the 13C-NMR chemical shifts for a selection of monosubstituted quinolines, illustrating the impact of both electron-donating and electron-withdrawing groups at various positions.

Table 2: Comparative 13C-NMR Chemical Shifts of Monosubstituted Quinolines (in CDCl₃)

SubstituentPositionC-2C-3C-4C-4aC-5C-6C-7C-8C-8a
- - 150.2 121.1 136.0 128.2 129.5 126.6 127.7 129.4 148.3
2-CH₃2158.9121.8135.9128.8129.1126.3127.3129.0147.9
4-CH₃4150.0129.9144.5128.8129.3126.2127.2129.1147.4
6-OCH₃6149.6121.5134.9123.1107.1157.1121.9130.0144.8
7-Cl7151.1122.4136.3128.7128.4127.8135.8127.2148.2
8-NO₂8152.0123.6136.9126.9124.5130.5123.4149.8143.5

Data compiled from various sources and may require further verification for specific applications.

Experimental Protocol for 13C-NMR Data Acquisition

Obtaining high-quality, reproducible 13C-NMR data is paramount for accurate structural elucidation. The following protocol outlines a robust methodology for the preparation and analysis of substituted quinoline samples.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh 20-50 mg of the substituted quinoline sample into a clean, dry vial. The higher end of this range is recommended for 13C-NMR to ensure a good signal-to-noise ratio in a reasonable acquisition time.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent is critical as it can influence chemical shifts. Ensure the sample is fully dissolved; gentle vortexing or sonication can be employed if necessary.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identifier.

II. NMR Data Acquisition

The following parameters are typical for a standard proton-decoupled 13C-NMR experiment on a 400 MHz spectrometer. Instrument-specific adjustments may be necessary.

  • Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet. Allow the sample to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW): Approximately 200-220 ppm to encompass the full range of expected carbon signals.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for quantitative analysis, although less critical for routine qualitative work.

    • Number of Scans (NS): 128 scans or more, depending on the sample concentration. For dilute samples, a significantly higher number of scans will be necessary to achieve an adequate signal-to-noise ratio.

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption signals.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualizing Key Concepts

To aid in the understanding of the quinoline structure and the experimental workflow, the following diagrams are provided.

Quinoline_Structure cluster_quinoline Quinoline Ring System C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a N1 N1 C8a->N1 N1->C2

Caption: Numbering of the quinoline ring system.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter and Transfer to NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert LockShim Lock and Shim Insert->LockShim Acquire Acquire 13C Data LockShim->Acquire FT Fourier Transform Acquire->FT Phase Phase and Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference PeakPick Peak Picking Reference->PeakPick Assign Assign Signals PeakPick->Assign Compare Compare with Reference Data Assign->Compare

Caption: Experimental workflow for 13C-NMR analysis.

Conclusion

The 13C-NMR characterization of substituted quinolines is a nuanced yet powerful application of modern spectroscopy. By understanding the foundational spectrum of the parent molecule and systematically analyzing the electronic effects of substituents, researchers can confidently elucidate the structures of novel quinoline derivatives. This guide provides the fundamental knowledge, comparative data, and a robust experimental protocol to empower scientists in their pursuit of new discoveries in medicinal chemistry and beyond.

References

Introduction: The Vibrational Fingerprint of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Infrared Spectroscopy of Quinoline-3-carbaldehydes

Quinoline-3-carbaldehydes represent a pivotal class of heterocyclic compounds, serving as versatile precursors in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] Their synthetic utility stems from the reactivity of the aldehyde group, which can be transformed into numerous other functionalities, and the inherent properties of the quinoline core.[1][3] For researchers in medicinal chemistry and materials science, rapid and unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy provides a powerful, non-destructive technique to obtain a unique "vibrational fingerprint" of these molecules, offering critical insights into their functional group composition and electronic environment.

This guide provides a comprehensive analysis of the IR spectra of quinoline-3-carbaldehydes, moving beyond a simple list of frequencies. We will explore the causal relationships between molecular structure and vibrational modes, compare spectral features across different derivatives, and present a self-validating protocol for acquiring high-quality data.

Deconstructing the Spectrum: Key Vibrational Regions and Their Significance

The IR spectrum of a quinoline-3-carbaldehyde is a composite of vibrations from the aldehyde functional group and the fused quinoline ring system. Understanding the characteristic absorptions in each region is essential for accurate interpretation.

The Carbonyl (C=O) Stretching Vibration: A Window into Electronic Effects

The most intense and diagnostically significant absorption in the spectrum is the carbonyl (C=O) stretch. For aromatic aldehydes like quinoline-3-carbaldehyde, this peak is typically observed in the range of 1685-1710 cm⁻¹ .[4]

The precise position of this band is highly sensitive to the electronic environment. Conjugation between the aldehyde group and the π-system of the quinoline ring delocalizes electron density, which slightly weakens the C=O double bond and lowers its stretching frequency compared to saturated aliphatic aldehydes (which absorb at 1720-1740 cm⁻¹).[4][5]

Substituents on the quinoline ring can further modulate this frequency:

  • Electron-donating groups (e.g., -OH, -N(CH₃)₂) increase electron density in the ring, enhancing conjugation and shifting the C=O band to a lower wavenumber.

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) decrease electron density, reducing the conjugation effect and shifting the C=O band to a higher wavenumber. For instance, the C=O stretch in 2-chloroquinoline-3-carbaldehyde is consistently reported around 1690 cm⁻¹ .[6]

The Aldehydic C-H Stretching Vibration: A Definitive Marker

A hallmark of an aldehyde is the stretching vibration of the hydrogen atom directly attached to the carbonyl carbon (C-H). This typically gives rise to two weak to medium intensity bands in the region of 2830-2695 cm⁻¹ .[4][5] One band often appears around 2720 cm⁻¹, while the other is near 2820 cm⁻¹.[4] The appearance of two bands instead of one is often the result of Fermi resonance , an interaction between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration.[7] The presence of a distinct absorption band around 2720 cm⁻¹, often appearing as a shoulder to the right of any aliphatic C-H stretches, is a strong confirmation of the aldehyde functional group.[4]

Quinoline Ring Vibrations: The Aromatic Core

The quinoline ring system gives rise to a series of characteristic absorptions:

  • Aromatic C-H Stretching: These vibrations appear as a group of weak to medium bands above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.[8]

  • Ring C=C and C=N Stretching: A series of sharp, medium-to-strong intensity bands are observed in the 1450-1650 cm⁻¹ region, arising from the stretching vibrations within the fused aromatic rings. These are characteristic of aromatic systems in general.

  • C-H In-Plane and Out-of-Plane Bending: The fingerprint region (below 1400 cm⁻¹) contains numerous C-H bending vibrations. The C-H out-of-plane (OOP) bending modes, found between 700-900 cm⁻¹ , are particularly useful for determining the substitution pattern on the benzene portion of the quinoline ring.

Comparative Analysis: Substituent Effects on IR Frequencies

To illustrate the practical application of these principles, the table below compares the key IR absorption frequencies for quinoline-3-carbaldehyde and some of its common derivatives.

CompoundKey SubstituentC=O Stretch (cm⁻¹)Aldehydic C-H Stretch (cm⁻¹)Reference(s)
Quinoline-3-carbaldehydeNone~1705~2745, ~2830[5][9]
2-Chloroquinoline-3-carbaldehyde2-Chloro (EWG*)16902738, 2820[6]
2-Chloro-6-hydroxyquinoline-3-carbaldehyde6-Hydroxy (EDG**)1713***2720, 2878[6]
6-(Dimethylamino)quinoline-5-carbaldehyde6-N(CH₃)₂ (Strong EDG)16672859[10]

*EWG = Electron-Withdrawing Group **EDG = Electron-Donating Group ***The higher value, in this case, may be influenced by intermolecular hydrogen bonding involving the hydroxyl group, which can affect the electronic environment of the carbonyl.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the Attenuated Total Reflectance (ATR) method, a common and reliable technique for solid samples that requires minimal preparation.

Objective: To obtain a clean, reproducible, and accurate mid-infrared spectrum (4000-400 cm⁻¹) of a quinoline-3-carbaldehyde sample.

Materials:

  • FTIR Spectrometer with a Diamond ATR accessory

  • Spatula

  • Sample of quinoline-3-carbaldehyde (2-5 mg)

  • Solvent for cleaning (e.g., Isopropanol or Acetone)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • System Preparation (The Self-Validating Baseline):

    • Causality: Before analyzing the sample, a background spectrum must be collected. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.

    • Step 1a: Ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a lint-free tissue lightly moistened with isopropanol, followed by a dry wipe.

    • Step 1b: In the spectrometer software, initiate the "Collect Background" command. Allow the scan to complete (typically 32-64 scans are co-added for a good signal-to-noise ratio).

  • Sample Application:

    • Causality: Achieving good contact between the sample and the ATR crystal is critical. The IR beam only penetrates a few microns into the sample, so any air gaps will significantly degrade the quality and intensity of the spectrum.

    • Step 2a: Place a small amount (2-5 mg) of the solid quinoline-3-carbaldehyde powder onto the center of the ATR crystal.

    • Step 2b: Lower the ATR press and apply consistent pressure to the sample. Most modern instruments have a pressure clamp that will "click" or provide a visual indicator when optimal pressure is reached. This ensures reproducibility between measurements.

  • Spectrum Acquisition:

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio (S/N). The S/N improves with the square root of the number of scans. A resolution of 4 cm⁻¹ is standard for routine analysis, providing a good balance between detail and scan time.[11]

    • Step 3a: In the software, initiate the "Collect Sample" command. Use the same acquisition parameters (e.g., number of scans, resolution) as the background scan.

    • Step 3b: Once the scan is complete, the software will display the background-corrected, absorbance (or transmittance) spectrum.

  • Data Analysis and Cleaning:

    • Step 4a: Raise the press and carefully clean the sample from the ATR crystal and press tip using the method described in Step 1a.

    • Step 4b: Examine the spectrum for key features as described in the sections above. Use the software's peak-picking tool to label the exact wavenumbers of the C=O stretch, aldehydic C-H stretch, and major ring modes.

    • Step 4c: If the baseline of the spectrum is not flat, a baseline correction may be applied. Additionally, if broad, rolling features are observed around 3400 cm⁻¹ (O-H stretch) and 1640 cm⁻¹ (H-O-H bend), it may indicate the presence of moisture in the sample.

Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the analysis and interpretation of a quinoline-3-carbaldehyde IR spectrum.

FTIR_Workflow cluster_prep Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion A 1. Acquire Spectrum (ATR or KBr Pellet) B 2. Perform Baseline Correction (If Necessary) A->B C 3. Identify Aldehyde Group B->C D Is strong peak present at 1685-1710 cm⁻¹? (C=O) C->D E Are weak/medium peaks present at ~2720 & ~2820 cm⁻¹? (C-H) D->E Yes No1 Re-evaluate: Not an Aldehyde or Strong Electronic Shift D->No1 No F 4. Analyze Quinoline Ring E->F Yes No2 Re-evaluate: Not an Aldehyde E->No2 No G Aromatic C-H Stretch (>3000 cm⁻¹) F->G H Ring C=C / C=N Stretches (1450-1650 cm⁻¹) G->H I C-H Out-of-Plane Bends (700-900 cm⁻¹) H->I J 5. Compare to Reference Spectra & Known Derivatives I->J K Confirm Structure of Quinoline-3-Carbaldehyde J->K

Caption: Workflow for IR spectral analysis of quinoline-3-carbaldehydes.

Conclusion

IR spectroscopy is an indispensable tool for the characterization of quinoline-3-carbaldehydes. By systematically analyzing the key vibrational regions—the carbonyl stretch, the aldehydic C-H stretch, and the quinoline ring modes—researchers can rapidly confirm the identity and purity of their synthesized compounds. Furthermore, subtle shifts in the C=O frequency provide valuable clues about the electronic nature of substituents on the quinoline core. Adherence to a robust experimental protocol ensures the acquisition of high-quality, reproducible data, forming a solid foundation for further synthetic exploration and drug development endeavors.

References

A Comparative Crystallographic Analysis of 2-chloro-7-methylquinoline-3-carbaldehyde: Unveiling the Influence of Ring Substitution on Molecular Conformation and Crystal Packing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates molecular interactions, binding affinities to biological targets, and ultimately, its pharmacological profile. Quinolines, a class of heterocyclic compounds, are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antimalarial, and antibacterial properties.[1][2][3] The substitution pattern on the quinoline core is a critical determinant of this activity.[4][5]

This guide presents a detailed crystallographic analysis of 2-chloro-7-methylquinoline-3-carbaldehyde, a key synthetic intermediate. By comparing its solid-state structure with closely related analogs—the parent 2-chloroquinoline-3-carbaldehyde and the 7,8-dimethyl and 7-methoxy substituted derivatives—we aim to provide field-proven insights into how subtle changes in the substitution pattern influence crystal packing and molecular geometry. This comparative approach is essential for rational drug design, enabling the prediction and fine-tuning of molecular properties.

Experimental Rationale and Workflow: From Synthesis to Structure

The synthesis of 2-chloroquinoline-3-carbaldehydes is most reliably achieved via the Vilsmeier-Haack reaction.[6][7][8][9] This electrophilic substitution reaction is a powerful tool for the formylation of activated aromatic compounds. The causality behind this choice lies in its efficiency and regioselectivity, typically yielding the desired 2-chloro-3-formylquinoline scaffold from the corresponding acetanilide.

The subsequent and most critical step for structural elucidation is single-crystal X-ray diffraction. This technique provides unambiguous, high-resolution data on bond lengths, bond angles, and intermolecular interactions in the crystalline state. The workflow from synthesis to final structural analysis is a self-validating system; the purity and identity of the synthesized compound are unequivocally confirmed by the solved crystal structure.

Below is a generalized workflow diagram for the synthesis and crystallographic analysis of the quinoline derivatives discussed in this guide.

G cluster_synthesis Synthesis via Vilsmeier-Haack Reaction cluster_analysis Single-Crystal X-Ray Diffraction Analysis A Substituted Acetanilide C Cyclization & Formylation A->C B Vilsmeier Reagent (POCl3/DMF) B->C D Hydrolysis C->D E Crude Product D->E F Recrystallization E->F G Single Crystals F->G H Mount Crystal on Diffractometer G->H Crystal Selection I Data Collection (e.g., Bruker SMART) H->I J Data Reduction & Cell Refinement I->J K Structure Solution (e.g., SHELXS) J->K L Structure Refinement (e.g., SHELXL) K->L M Final Crystallographic Data (CIF) L->M

Caption: Generalized workflow for the synthesis and X-ray crystallographic analysis.

Core Compound Analysis: 2-chloro-7-methylquinoline-3-carbaldehyde

The crystal structure of the title compound, C₁₁H₈ClNO, was determined by single-crystal X-ray diffraction.[6][10] The compound crystallizes in the monoclinic space group P2₁/c.[6] The quinoline fused-ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.007 Å.[6][10] However, the formyl (aldehyde) group is slightly twisted out of this plane.[6][10] This deviation is a key structural feature influenced by both intramolecular steric effects and intermolecular packing forces.

Caption: Molecular structure of 2-chloro-7-methylquinoline-3-carbaldehyde.

Comparative Structural Analysis

To understand the structural role of the methyl group at the 7-position, we compare the title compound with three key analogs. The crystallographic data are summarized below for objective comparison.

Table 1: Crystal Data and Structure Refinement for 2-chloro-7-methylquinoline-3-carbaldehyde and Analogs

Parameter2-chloro-7-methylquinoline-3-carbaldehyde[6]2-chloroquinoline-3-carbaldehyde[7]2-chloro-7,8-dimethylquinoline-3-carbaldehyde[8]2-chloro-7-methoxyquinoline-3-carbaldehyde[11]
Empirical Formula C₁₁H₈ClNOC₁₀H₆ClNOC₁₂H₁₀ClNOC₁₁H₈ClNO₂
Formula Weight 205.63191.61219.66221.64
Crystal System MonoclinicMonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁/nPnmaP2₁/n
a (Å) 15.458 (3)11.8784 (9)20.4542 (13)3.8274
b (Å) 3.9382 (8)3.9235 (3)6.7393 (4)29.579
c (Å) 16.923 (3)18.1375 (12)7.5675 (4)8.6242
β (°) 112.854 (3)101.365 (4)9095.352
Volume (ų) 949.3 (3)828.72 (10)1043.16 (11)972.9 (approx.)
Z 4444
R-factor (R₁) 0.0780.0330.0340.0931
The Parent Compound: 2-chloroquinoline-3-carbaldehyde

The removal of the 7-methyl group results in the parent compound, 2-chloroquinoline-3-carbaldehyde.[7][12] Its quinolinyl fused ring system is also planar (r.m.s. deviation = 0.018 Å), and the formyl group is similarly slightly bent out of this plane.[7] The absence of the methyl group allows for a more compact crystal packing, as reflected in the smaller unit cell volume (828.72 ų) compared to the 7-methyl derivative (949.3 ų).[6][7] This suggests that the methyl group introduces a degree of steric hindrance that influences the overall packing arrangement.

The Sterically Crowded Analog: 2-chloro-7,8-dimethylquinoline-3-carbaldehyde

Adding a second methyl group at the 8-position introduces significant steric bulk.[8] Interestingly, all non-hydrogen atoms of this molecule lie on a crystallographic mirror plane, imposing a high degree of symmetry.[8] This planarity is in contrast to the slight twist of the formyl group in the mono-methylated and unsubstituted analogs. The change in crystal system to Orthorhombic (space group Pnma) is a direct consequence of this altered molecular shape and symmetry, leading to a different, albeit still efficient, packing motif.[8]

The Electronically Different Analog: this compound

Replacing the methyl group with a methoxy group at the 7-position introduces an oxygen atom, which can act as a hydrogen bond acceptor, and alters the electronic properties of the benzene ring.[11][13] While detailed intermolecular interaction analysis from the available data is limited, the presence of the methoxy group offers potential for different supramolecular assemblies compared to the methyl-substituted analog. The crystal system remains Monoclinic (P2₁/n), similar to the parent compound, but the unit cell dimensions are markedly different, again highlighting the profound impact of the substituent on the crystal lattice.[7][11]

The logical comparison below illustrates how these substitutions influence the final solid-state structure.

G A 2-chloroquinoline-3-carbaldehyde (Parent Compound) B Add CH₃ at C7 (Steric Bulk) A->B E 2-chloro-7-methylquinoline-3-carbaldehyde (Title Compound) B->E C Add CH₃ at C8 (Increased Steric Hindrance) F 2-chloro-7,8-dimethylquinoline-3-carbaldehyde C->F D Replace C7-CH₃ with C7-OCH₃ (Electronic & H-Bonding Changes) G This compound D->G E->C E->D

Caption: Logical comparison of substituent effects on the quinoline core.

Conclusion and Field Insights

This comparative guide demonstrates that even minor modifications to the quinoline scaffold have significant and predictable consequences for the solid-state structure.

  • Steric Influence: The introduction of a methyl group at the C7 position increases the unit cell volume compared to the unsubstituted parent compound, indicating a less compact packing arrangement due to steric bulk.[6][7]

  • Symmetry and Packing: Adding a second methyl group at the C8 position forces the molecule into a planar conformation and changes the crystal system from Monoclinic to the more symmetric Orthorhombic system.[8]

  • Electronic and Functional Group Effects: Replacing the methyl with a methoxy group alters the potential for intermolecular interactions (e.g., hydrogen bonding) and results in a completely different unit cell, underscoring the role of electronic and functional group changes in dictating crystal packing.[11]

For drug development professionals, these insights are crucial. The way a molecule packs in a crystal affects its physical properties, such as solubility and dissolution rate, which are key parameters for bioavailability. Furthermore, understanding the preferred conformations and intermolecular interactions of a lead compound and its analogs can guide the design of new derivatives with improved affinity for their biological targets. The crystallographic data presented here provides a robust, authoritative foundation for such structure-based design efforts.

References

The Methoxy Moiety's Influence on Chloroquinoline's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, particularly the 4-aminoquinoline structure of chloroquine, has long been a cornerstone in medicinal chemistry. While its fame is rooted in antimalarial therapy, the versatility of the quinoline ring has spurred extensive research into its potential as an anticancer and antimicrobial agent. A key area of this exploration lies in the strategic modification of the quinoline core to enhance potency, selectivity, and overcome resistance. Among these modifications, the introduction of a methoxy (-OCH3) group has emerged as a significant strategy, often leading to profound changes in biological activity.

This technical guide provides an in-depth, objective comparison of the biological activities of methoxy-substituted versus non-substituted chloroquinoline derivatives. By synthesizing experimental data from various studies, we will explore the impact of methoxylation on antimalarial, anticancer, and antimicrobial efficacy. This guide is designed to provide researchers and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) at play, supported by detailed experimental protocols and mechanistic insights.

The Methoxy Group: A Subtle Change with Significant Consequences

The addition of a methoxy group, seemingly a minor chemical alteration, can dramatically influence a molecule's physicochemical properties and its interaction with biological targets. The methoxy group can alter a compound's lipophilicity, electronic distribution, and hydrogen bonding capacity. These changes, in turn, can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to specific enzymes or receptors. As we will explore, the position of the methoxy group on the quinoline ring is also a critical determinant of its biological effect.

Comparative Biological Activity: A Data-Driven Analysis

The following sections present a comparative analysis of the biological activities of methoxy-substituted and non-substituted chloroquinoline derivatives, supported by quantitative data from in vitro studies.

Antimalarial Activity

The primary mechanism of action of 4-aminoquinolines like chloroquine against Plasmodium falciparum is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, ultimately killing the parasite. The introduction of a methoxy group can modulate this activity.

Table 1: Comparative In Vitro Antimalarial Activity (IC50, nM)

Compound/DerivativeP. falciparum StrainNon-Substituted IC50 (nM)Methoxy-Substituted IC50 (nM)Reference(s)
Chloroquine vs. Mefloquine AnalogsF32 (CQ-resistant)14-1832.8-23[1][2]
Chloroquine vs. Ester-linked Mefloquine Analog (MQ-41)K1 (CQ-resistant)1836[1]
Amodiaquine vs. Isoquine AnalogK1 (CQ-resistant)-1.4[3]

Note: Direct side-by-side comparisons of a methoxy-substituted chloroquinoline with its exact non-substituted counterpart are limited in the literature. The data presented compares chloroquine with related quinoline antimalarials where methoxy substitution is a key differentiating feature.

The data suggests that certain methoxy-substituted quinoline derivatives can exhibit enhanced activity against chloroquine-resistant strains of P. falciparum. This may be attributed to altered accumulation within the parasite's digestive vacuole or a modified interaction with heme.

Anticancer Activity

The anticancer potential of chloroquinoline derivatives is an area of intense investigation. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer cell proliferation and survival. The presence of a methoxy group has been shown to significantly enhance cytotoxic activity in several cancer cell lines.

Table 2: Comparative In Vitro Anticancer Activity (IC50, µM)

Compound/DerivativeCancer Cell LineNon-Substituted IC50 (µM)Methoxy-Substituted IC50 (µM)Reference(s)
2-Aryl-4-quinolone DerivativesMCF-7 (Breast)>1001.5 - 4.5[4]
2-Aryl-4-quinolone DerivativesHCT-116 (Colon)>1002.0 - 5.5[4]
Indolo[2,3-b]quinolineHCT116 (Colorectal)-0.35[5]
Indolo[2,3-b]quinolineCaco-2 (Colorectal)-0.54[5]
Pyrimido[4,5-c]quinolin-1(2H)-onesHT-1080 (Fibrosarcoma)-Favorable[6]

The data clearly indicates that methoxy substitution can dramatically increase the anticancer potency of quinoline derivatives. For instance, the introduction of a methoxy group in indolo[2,3-b]quinolines resulted in potent cytotoxicity against colorectal cancer cells.[5]

Antimicrobial Activity

Chloroquinoline derivatives have also demonstrated activity against a range of bacteria and fungi. The methoxy group can influence the antimicrobial spectrum and potency of these compounds.

Table 3: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL)

Compound/DerivativeMicroorganismNon-Substituted MIC (µg/mL)Methoxy-Substituted MIC (µg/mL)Reference(s)
7-Chloroquinoline-Sulfonamide HybridsE. coli-7.812[7]
7-Chloroquinoline-Sulfonamide HybridsC. albicans-31.125[7]
8-Methyl-quinoline DerivativesS. aureus-3.125[8]
8-Methyl-quinoline DerivativesE. coli-6.25[8]
Mefloquine AnalogsM. tuberculosis H37Rv-~12[9]

Studies on 7-methoxyquinoline derivatives bearing a sulfonamide moiety have shown promising antimicrobial activity against urinary tract infection-causing pathogens.[7] Similarly, 8-methoxy-quinoline derivatives have demonstrated potent antibacterial activity.[8]

Mechanistic Insights: How Methoxy Substitution Drives Biological Activity

Antimalarial Mechanism: Enhancing Heme Interaction

The prevailing hypothesis for the antimalarial action of 4-aminoquinolines is the disruption of heme detoxification in the malaria parasite.

Antimalarial_Mechanism cluster_parasite Plasmodium Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Biocrystallization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Chloroquinoline Non-Substituted Chloroquinoline Chloroquinoline->Heme Forms Complex MethoxyChloroquinoline Methoxy-Substituted Chloroquinoline MethoxyChloroquinoline->Heme Enhanced Complex Formation

Caption: Antimalarial mechanism of chloroquinolines.

The methoxy group, through its electronic and steric effects, may enhance the binding of the quinoline derivative to heme, leading to more efficient inhibition of hemozoin formation and increased accumulation of the toxic heme.

Anticancer Mechanism: Targeting the PI3K/Akt/mTOR Pathway

A growing body of evidence suggests that the anticancer effects of chloroquinoline derivatives are, at least in part, mediated by their ability to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Anticancer_Mechanism cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes MethoxyChloroquinoline Methoxy-Substituted Chloroquinoline MethoxyChloroquinoline->PI3K Inhibits MethoxyChloroquinoline->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Methoxy-substituted chloroquinolines have been shown to downregulate the phosphorylation of key proteins in this pathway, such as Akt and mTOR. This inhibition leads to the suppression of downstream signaling, ultimately resulting in cell cycle arrest at the G2/M phase and the induction of apoptosis.

Experimental Protocols: A Guide for In Vitro Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.

In Vitro Antimalarial Assay (SYBR Green I-based)

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

Workflow:

Antimalarial_Assay_Workflow A Prepare serial dilutions of test compounds in a 96-well plate. B Add synchronized ring-stage P. falciparum culture. A->B C Incubate for 72 hours. B->C D Lyse red blood cells and stain parasite DNA with SYBR Green I. C->D E Measure fluorescence to quantify parasite growth. D->E F Calculate IC50 values. E->F

Caption: Workflow for the SYBR Green I antimalarial assay.

Detailed Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Parasite Culture: Add synchronized P. falciparum culture at the ring stage to each well.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to untreated controls and determine the IC50 value.[1]

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and incubate. B Treat cells with various concentrations of the test compound. A->B C Incubate for 48-72 hours. B->C D Add MTT solution and incubate to allow formazan formation. C->D E Solubilize formazan crystals with DMSO. D->E F Measure absorbance to determine cell viability. E->F G Calculate IC50 values. F->G

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[3]

In Vitro Antimicrobial Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

MIC_Assay_Workflow A Prepare serial dilutions of the test compound in broth in a 96-well plate. B Inoculate each well with a standardized microbial suspension. A->B C Incubate for 18-24 hours. B->C D Visually inspect for turbidity (microbial growth). C->D E Determine the MIC as the lowest concentration with no visible growth. D->E

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion

The addition of a methoxy group to the chloroquinoline scaffold is a powerful strategy for modulating its biological activity. The evidence presented in this guide strongly suggests that methoxylation can significantly enhance the antimalarial, anticancer, and antimicrobial potency of these compounds. The position of the methoxy group is a critical factor, highlighting the importance of precise structural modifications in drug design.

The enhanced activity of methoxy-substituted chloroquinolines is often linked to improved interactions with their biological targets, such as heme in the malaria parasite, and the modulation of key signaling pathways like PI3K/Akt/mTOR in cancer cells. The detailed experimental protocols provided herein offer a foundation for the consistent and reliable evaluation of novel quinoline derivatives.

Further research focusing on direct comparative studies of methoxy-substituted and their non-substituted parent compounds under standardized conditions is warranted to further elucidate the precise structure-activity relationships. Such studies will be invaluable in guiding the rational design of the next generation of quinoline-based therapeutics with improved efficacy and broader applications.

References

A Strategic Guide to Heterocyclic Scaffolds: Comparing 2-Chloro-7-methoxyquinoline-3-carbaldehyde with Alternative Building Blocks in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. The quinoline core, a privileged structure, is central to a multitude of therapeutic agents, from antimalarials like chloroquine to modern kinase inhibitors.[1][2][3] Among the synthons used to access this scaffold, 2-Chloro-7-methoxyquinoline-3-carbaldehyde stands out as a particularly versatile and powerful building block.

This guide provides an in-depth comparison of this compound against other foundational building blocks and synthetic strategies. We will dissect its unique reactivity, explore the causal logic behind its synthesis, and present experimental data to offer a clear, evidence-based perspective for researchers, scientists, and drug development professionals.

The Synthon in Focus: this compound

At its core, this compound is a trifunctionalized molecule, a characteristic that is the very source of its synthetic power.[4][5][6] Understanding these three components is key to appreciating its utility:

  • The Quinoline Nucleus : A bicyclic aromatic system that provides a rigid, planar scaffold ideal for targeted interactions with biological macromolecules.[3]

  • The 2-Chloro Group : This is not merely a substituent but a strategic functional handle. As an excellent leaving group, it is primed for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a vast array of side chains, including amines, thiols, and alkoxy groups.[7] This position is often crucial for modulating potency and pharmacokinetic properties.

  • The 3-Carbaldehyde (Formyl) Group : A highly reactive electrophilic site, the aldehyde opens a gateway to a diverse set of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or, most commonly, serve as a point of condensation for building complex molecular architectures through reactions like Schiff base formation or Knoevenagel condensation.[1][7]

  • The 7-Methoxy Group : An electron-donating group that influences the electronic properties and reactivity of the quinoline ring. It can also serve as a key interaction point within a protein's binding pocket, as seen in numerous kinase inhibitors, or be demethylated to provide a phenolic hydroxyl for further functionalization.[8][9]

The primary and most efficient route to this building block is the Vilsmeier-Haack reaction .[10] This one-pot cyclization and formylation of an appropriate N-arylacetamide is a robust and scalable method for producing 2-chloro-3-formylquinolines.[11][12]

Comparative Analysis of Quinoline Synthesis Strategies

The choice of a synthetic route is fundamentally a strategic one, balancing factors like starting material availability, desired substitution patterns, reaction conditions, and overall efficiency. The Vilsmeier-Haack approach, which generates our title compound, is best understood in the context of classical alternatives.

FeatureVilsmeier-Haack SynthesisFriedländer SynthesisSkraup Synthesis
Primary Reactants N-Arylacetamide, POCl₃, DMF2-Aminoaryl aldehyde or ketone, compound with an α-methylene group[2][13]Aniline, glycerol, H₂SO₄, oxidizing agent (e.g., nitrobenzene)[13][14]
Key Intermediate Vilsmeier reagent (chloroiminium salt)[10]In-situ Schiff base formation followed by cyclodehydration[2]Acrolein (from dehydration of glycerol)[15]
Reaction Conditions Generally moderate (0°C to ~90°C)[12]Versatile; can be acidic, basic, or neutral, often milder than Skraup[2][13]Harsh: strongly acidic, high temperatures (>150°C), highly exothermic[13]
Typical Yields Good to moderateGenerally good to excellent[13]Often low to moderate, can be variable[13]
Substitution Control Excellent control. Substituents on the aniline precursor dictate the final pattern on the benzene ring.[11]Excellent control. Allows for diverse substitution on both the benzene and pyridine rings.[13][14]Limited scope for substitution, primarily on the benzene ring of the starting aniline.[13]
Advantages One-pot access to highly functionalized 2-chloro-3-formylquinolines.[10][16]High yields, milder conditions, great versatility in introducing substituents.[13]Uses simple, readily available starting materials.[14][17]
Disadvantages Requires handling of POCl₃.Requires pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[13]Harsh and potentially hazardous conditions, limited scope, often low yields.[13]

This comparison highlights a crucial point: the Vilsmeier-Haack synthesis is not just a method to build a quinoline ring; it is a method to build a highly activated and versatile quinoline synthon in a single, efficient operation. While the Friedländer synthesis offers great versatility, it requires starting materials that are often more complex to prepare than the simple acetanilides used in the Vilsmeier-Haack reaction.[13] The Skraup synthesis, though classic, is often relegated to the preparation of simpler quinolines due to its harshness and limited scope.[14][17]

Experimental Protocols & Data

To provide a practical context, we present validated protocols for the synthesis and subsequent modification of this compound.

Protocol 1: Synthesis via Vilsmeier-Haack Cyclization

This protocol details the synthesis of this compound from 3-methoxyacetanilide.

Causality : The Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, is formed in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). This potent electrophile formylates the acetanilide and drives the subsequent intramolecular cyclization to form the quinoline ring. The use of excess reagent ensures both chlorination at the 2-position and formylation at the 3-position.

Step-by-Step Methodology [12]

  • Reagent Preparation : In a flask equipped with a dropping funnel and under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, 0.025 mol) in an ice-salt bath.

  • Vilsmeier Reagent Formation : Add phosphoryl chloride (POCl₃, 0.070 mol) dropwise to the cooled DMF with vigorous stirring over 20 minutes. The formation of the chloroiminium salt is exothermic.

  • Addition of Substrate : To the freshly prepared Vilsmeier reagent, add a solution of 3-methoxyacetanilide (0.010 mol) in DMF (10 mL) dropwise, maintaining the low temperature.

  • Reaction : After the addition is complete, slowly warm the mixture to room temperature and then heat at 90°C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralization : Basify the aqueous mixture to pH ~8-9 by the slow addition of a 5 M NaOH solution. A precipitate will form.

  • Isolation : Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield this compound as a yellow solid.[12]

Yield Data for Various Substituted Acetanilides:

Starting AcetanilideProductReported YieldReference
Acetanilide2-Chloroquinoline-3-carbaldehyde60%[12]
3-MethoxyacetanilideThis compound55%[12]
3-Methylacetanilide2-Chloro-7-methylquinoline-3-carbaldehyde50-60%[18]
3-Chloroacetanilide2,7-Dichloroquinoline-3-carbaldehyde47%[12]
Protocol 2: Downstream Modification via Suzuki Coupling

This protocol demonstrates the power of the 2-chloro group as a synthetic handle by replacing it with a phenyl group via a palladium-catalyzed Suzuki coupling.

Causality : Palladium(0) catalysts can undergo oxidative addition into the C-Cl bond of the quinoline. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Step-by-Step Methodology [19]

  • Setup : To a flask, add this compound (1 mmol), phenylboronic acid (1.2 mmol), and triphenylphosphine (0.04 mmol).

  • Solvent & Reagents : Add 1,2-dimethoxyethane (DME, 4 mL) and an aqueous solution of K₂CO₃ (3 mmol in 3.75 mL of H₂O).

  • Catalyst : Add palladium(II) acetate (0.01 mmol) to the mixture.

  • Reaction : Purge the flask with an inert gas (N₂ or Ar) and heat the mixture to reflux for 2 hours, or until TLC indicates consumption of the starting material.

  • Work-up : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Extraction : Transfer the filtrate to a separatory funnel, wash with water and saturated NaHCO₃ solution.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 7-methoxy-2-phenylquinoline-3-carbaldehyde.[19]

Visualizing the Synthetic Strategy

Diagrams created using Graphviz help to visualize the workflow and the strategic importance of this building block.

Vilsmeier_Haack_Workflow cluster_reagents Vilsmeier Reagent Formation DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Reaction Cyclization & Formylation (90°C) Vilsmeier->Reaction Acetanilide m-Methoxy Acetanilide Acetanilide->Reaction Product 2-Chloro-7-methoxy- quinoline-3-carbaldehyde Reaction->Product

Caption: Vilsmeier-Haack workflow for synthesizing the target building block.

Reactivity_Map cluster_C2 Reactions at C2-Cl cluster_C3 Reactions at C3-CHO Core 2-Chloro-7-methoxy- quinoline-3-carbaldehyde SNAr Nucleophilic Substitution (SₙAr) - Amines - Thiols - Alcohols Core->SNAr versatile substitution Coupling Cross-Coupling - Suzuki (Boronic Acids) - Sonogashira (Alkynes) Core->Coupling Condensation Condensation - Schiff Base (Amines) - Wittig (Ylides) Core->Condensation molecular elongation Redox Oxidation / Reduction - Carboxylic Acid (Ox.) - Alcohol (Red.) Core->Redox

Caption: Reactivity map illustrating the dual functional handles of the synthon.

Synthesis_Choice Goal Desired Quinoline Target? Q1 Need 2-Cl and 3-CHO functionality? Goal->Q1 Q2 Are 2-aminoaryl ketones available? Q1->Q2 No VH Use Vilsmeier-Haack Q1->VH Yes Q3 Is a simple, unsubstituted quinoline sufficient? Q2->Q3 No Friedlander Use Friedländer Q2->Friedlander Yes Skraup Use Skraup Q3->Skraup Yes Reconsider Re-evaluate Strategy Q3->Reconsider No

Caption: Logic diagram for choosing a primary quinoline synthesis method.

Conclusion: A Strategic Asset for Drug Discovery

While classical methods like the Friedländer and Skraup syntheses remain valuable tools for accessing the quinoline scaffold, they often produce molecules that require further, sometimes arduous, functionalization.[13] The Vilsmeier-Haack synthesis of this compound represents a more modern and strategic approach. It delivers a building block that is pre-activated at two key positions, enabling rapid and divergent synthesis of complex derivatives.

This dual reactivity allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug development. For researchers aiming to synthesize libraries of novel kinase inhibitors, anticancer agents, or other targeted therapeutics, this compound is not just another building block; it is a strategic asset that can accelerate the discovery process.[7][8][12] Its efficient synthesis and predictable, versatile reactivity make it a superior choice for complex drug design campaigns where speed, efficiency, and molecular diversity are paramount.

References

A Senior Application Scientist's Comparative Guide to Purity Confirmation of 2-Chloro-7-methoxyquinoline-3-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of a pharmaceutical intermediate is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. The compound 2-Chloro-7-methoxyquinoline-3-carbaldehyde (MW: 221.64 g/mol ) is a key building block in the synthesis of various biologically active molecules.[1] Consequently, the rigorous confirmation of its purity is a non-negotiable step. Impurities, which can originate from starting materials, by-products, or degradation, can have a significant impact on the pharmacological and toxicological profile of the final drug product.[2][3]

This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment of this compound. Furthermore, it presents a comparative overview of alternative and complementary analytical techniques, offering researchers the rationale to select the most appropriate method for their specific needs.

Part 1: The Primary Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of non-volatile and thermally labile compounds, making it exceptionally well-suited for this quinoline derivative.[4] Its high resolution, sensitivity, and reproducibility are paramount for separating the main component from structurally similar impurities.[4][5]

Causality Behind the HPLC Method Design

The development of a robust HPLC method is a science of informed choices. For a molecule like this compound, a reversed-phase approach is the logical starting point. The molecule possesses both polar (carbaldehyde, methoxy, nitrogen) and non-polar (quinoline ring, chlorine) functionalities, making it ideal for separation on a non-polar stationary phase with a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecyl) column is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for the quinoline ring system.[5] The choice of a 150 mm x 4.6 mm column with 5 µm particles offers a good balance between resolution and analysis time.

  • Mobile Phase Strategy: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. Starting with a higher aqueous composition allows for the retention and separation of early-eluting polar impurities. Gradually increasing the organic solvent (Acetonitrile) content then facilitates the elution of the main analyte and any less polar, more retained impurities.[5] The use of 0.1% phosphoric acid in the aqueous phase serves to protonate any basic sites on the molecule and residual silanols on the column, leading to sharper, more symmetrical peaks.

  • Detector Wavelength: The quinoline core is a strong chromophore. A UV-Vis or Photodiode Array (PDA) detector is ideal. To determine the optimal wavelength for maximum sensitivity, a UV scan of the analyte in the mobile phase should be performed. Based on the quinoline structure, a starting wavelength around 230-250 nm is a rational choice for initial method development.[6]

Workflow for HPLC Purity Determination

The following diagram illustrates the logical flow of the HPLC purity analysis process, from sample preparation to the final report.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Accurate Weighing & Dissolution) SystemEquil System Equilibration (Stable Baseline) SamplePrep->SystemEquil StandardPrep Reference Standard Preparation SystemSuitability System Suitability Test (SST) (Inject Reference Standard) StandardPrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation (Filtration & Degassing) MobilePhasePrep->SystemEquil SystemEquil->SystemSuitability SampleInject Sample Injection SystemSuitability->SampleInject If SST Passes Chromatogram Data Acquisition (Chromatogram Generation) SampleInject->Chromatogram PeakIntegration Peak Integration (Area Determination) Chromatogram->PeakIntegration PurityCalc Purity Calculation (% Area Normalization) PeakIntegration->PurityCalc FinalReport Generate Certificate of Analysis PurityCalc->FinalReport

Caption: A standard workflow for HPLC purity analysis.

Experimental Protocol: HPLC Purity of this compound

This protocol is a validated starting point and must be verified according to internal and regulatory guidelines, such as those from the ICH.[7][8][9]

  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a PDA detector.[5]

  • Reagents and Materials:

    • Acetonitrile (HPLC Grade)

    • Water (High-Purity, e.g., Milli-Q)

    • Phosphoric Acid (ACS Grade)

    • This compound Reference Standard (of known purity) and test sample.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-22 min: 30% to 85% B; 22-25 min: 85% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50 v/v)
  • Sample Preparation:

    • Accurately weigh and dissolve approximately 25 mg of the sample in the diluent in a 50 mL volumetric flask to achieve a final concentration of 0.5 mg/mL.

    • Prepare a reference standard solution at the same concentration.

  • Analysis and Calculation:

    • Equilibrate the system until a stable baseline is achieved.

    • Perform a blank injection (diluent) to ensure no interfering peaks.

    • Inject the reference standard multiple times (e.g., n=5) to verify system suitability (e.g., %RSD of peak area < 2.0%).

    • Inject the sample solution.

    • Calculate purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part 2: A Comparative Guide to Alternative Purity Confirmation Methods

While HPLC is a powerful tool, a comprehensive purity assessment often relies on orthogonal methods—techniques that measure the same attribute using different principles. This approach provides a higher degree of confidence in the final purity value.[6]

Method Selection Framework

Choosing the right analytical tool requires an understanding of the compound's properties and the specific information needed. The following decision framework guides the selection process.

Method_Selection start Assess Compound Properties (this compound) q_volatile Is the compound volatile & thermally stable? start->q_volatile ans_no_volatile No q_volatile->ans_no_volatile No ans_yes_volatile Yes q_volatile->ans_yes_volatile Yes q_structure Is structural confirmation or absolute quantification needed? ans_no_volatile->q_structure method_gc Gas Chromatography (GC) ans_yes_volatile->method_gc ans_yes_structure Yes q_structure->ans_yes_structure Yes ans_no_structure No q_structure->ans_no_structure No method_nmr qNMR Spectroscopy ans_yes_structure->method_nmr q_sensitivity Is high sensitivity for trace impurities required? ans_no_structure->q_sensitivity ans_yes_sensitivity Yes q_sensitivity->ans_yes_sensitivity Yes ans_no_sensitivity No q_sensitivity->ans_no_sensitivity No method_hplc HPLC / LC-MS ans_yes_sensitivity->method_hplc ans_no_sensitivity->method_nmr

Caption: Decision framework for selecting a purity analysis method.

Technique Comparison

The following table objectively compares HPLC with other common analytical techniques for the purity assessment of this compound.

Technique Principle Applicability to Target Compound Advantages Limitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Excellent. Ideal for non-volatile, UV-active compounds.[4]High sensitivity and resolution; robust and reproducible; quantitative for trace impurities.[4]Destructive; requires a reference standard for identity confirmation; non-UV active impurities are not detected.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Poor. Compound is a solid with low volatility and would require derivatization.[10]Excellent resolution for complex volatile mixtures.Limited to volatile and thermally stable compounds; derivatization adds complexity and potential for artifacts.[10][11]
qNMR Spectroscopy Nuclear spin absorption in a magnetic field.Excellent. Provides structural confirmation and absolute purity.Provides unambiguous structural information; non-destructive; primary method that does not require an analyte-specific reference standard for quantification.[12][13]Lower sensitivity than HPLC (~0.1% limit); requires a higher sample amount; complex spectra can make quantification of minor impurities difficult.[12]
LC-MS HPLC separation followed by mass-to-charge ratio detection.Excellent. Combines the separation power of HPLC with the identification power of MS.Provides molecular weight information for peak identification, crucial for characterizing unknown impurities; high sensitivity and specificity.[14][15]More complex and expensive instrumentation; quantitative response can be variable without appropriate standards.
Differential Scanning Calorimetry (DSC) Measurement of heat flow difference between a sample and a reference.Good (for high purity samples). Measures purity based on melting point depression.[3]Fast analysis; requires no reference material; provides information on solid-state properties.Only applicable to crystalline solids with high purity (>98.5%); does not detect impurities that are insoluble in the melt (solid solution).[3]

Conclusion and Recommendations

For routine quality control and purity confirmation of this compound, Reversed-Phase HPLC stands out as the most suitable technique due to its high sensitivity, resolution, and robustness. The method detailed in this guide provides a solid, validated foundation for accurate and reliable purity assessment.

However, for a comprehensive characterization, especially during process development or for establishing a reference standard, an orthogonal approach is strongly recommended.

  • qNMR should be employed to provide an absolute purity value and confirm the chemical structure, serving as a primary analytical method.[12]

  • LC-MS is invaluable for identifying and characterizing unknown impurities, which is a critical step in impurity profiling and regulatory submissions.

By combining the quantitative power of HPLC with the structural elucidation capabilities of NMR and MS, researchers and drug development professionals can build a complete and defensible purity profile, ensuring the quality and safety of this vital pharmaceutical intermediate.

References

Mass spectrometry analysis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Quinoline Derivatives

Authored by a Senior Application Scientist

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The analytical challenge lies in the accurate identification and quantification of these compounds, often at low concentrations within complex biological matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the definitive tool for this purpose, offering unparalleled sensitivity and specificity.[3]

This guide provides a comparative analysis of mass spectrometry platforms for the characterization of quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into optimizing analytical strategies, from ionization to fragmentation analysis.

The Crucial First Step: A Comparative Look at Ionization Techniques

The journey of a quinoline derivative from a liquid sample to a detectable gas-phase ion is dictated by the ionization source. The choice of ionization method is paramount as it directly influences sensitivity and the type of information obtained. The most common techniques for small molecules like quinolines are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).[4][5][6]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from solution into the gas phase.[7] It is exceptionally well-suited for polar and thermally labile quinoline derivatives, which are common in drug metabolism studies. ESI typically produces protonated molecules [M+H]+, minimizing in-source fragmentation and preserving the molecular weight information.[7][8][9] This makes it the preferred method for LC-MS applications.[3][10]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds that are not as easily ionized by ESI.[4][11] Ionization occurs in the gas phase via a corona discharge, making it a robust technique for a different subset of quinoline derivatives.[5]

  • Electron Ionization (EI): EI is a classic, "hard" ionization technique primarily used with Gas Chromatography (GC-MS).[5][7] It bombards the analyte with high-energy electrons, causing extensive and reproducible fragmentation.[7] While this provides a detailed structural fingerprint useful for library matching, the molecular ion is often weak or absent, which can complicate the identification of unknowns.[12]

Comparative Data: Ionization Sources
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI)
Principle Ion transfer from charged dropletsGas-phase chemical ionizationHigh-energy electron bombardment
Typical Analytes Polar, non-volatile, thermally labileModerately polar to non-polar, volatileVolatile, thermally stable
Ionization Type SoftSoftHard
Primary Ions [M+H]+, [M+Na]+, multiply charged ions[M+H]+M+•, extensive fragment ions
LC/GC Coupling Excellent for LC-MSGood for LC-MSExcellent for GC-MS
Fragmentation Minimal, primarily molecular ionSome in-source fragmentation possibleExtensive and reproducible
Workflow: From Sample to Ionization

The following diagram illustrates the generalized pathway from a prepared sample to the generation of gas-phase ions ready for mass analysis.

G cluster_sample Sample Introduction cluster_ionization Ionization Source cluster_ions Result Sample Liquid Sample (e.g., from LC) ESI Electrospray Ionization (ESI) Sample->ESI Analyte Transfer APCI Atmospheric Pressure Chemical Ionization (APCI) Sample->APCI Analyte Transfer Ions Gas-Phase Ions ESI->Ions Ion Formation APCI->Ions Ion Formation G cluster_tof Time-of-Flight (TOF) Analyzer cluster_orbitrap Orbitrap Analyzer IonSource Ion Source Pusher Pusher IonSource->Pusher CTrap C-Trap IonSource->CTrap DriftTube Field-Free Drift Tube Pusher->DriftTube Acceleration DetectorT Detector DriftTube->DetectorT Separation by Time Orbi Orbitrap CTrap->Orbi Injection DetectorO Detector Orbi->DetectorO Detection of Image Current G Parent [M+H]+ Quinoline Derivative Frag1 Loss of Substituent R1 Parent->Frag1 Initial Fragmentation Frag2 Loss of Substituent R2 Parent->Frag2 Initial Fragmentation CoreFrag Quinoline Core Fragment Parent->CoreFrag Direct Core Fragmentation Frag1->CoreFrag Frag2->CoreFrag FinalFrag Further Fragmentation (e.g., loss of HCN) CoreFrag->FinalFrag Ring Cleavage G Plasma 1. Plasma Sample + IS Precipitate 2. Protein Precipitation (Acetonitrile) Plasma->Precipitate Centrifuge 3. Centrifugation Precipitate->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant LC 5. UPLC Separation Supernatant->LC MS 6. ESI-MS/MS Detection (TOF or Orbitrap) LC->MS Data 7. Data Analysis MS->Data

References

Unveiling the Solid-State Architecture: A Comparative Guide to X-ray Diffraction Data of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. It dictates its physical properties, biological activity, and potential for therapeutic application. 2-Chloro-7-methoxyquinoline-3-carbaldehyde, a substituted quinoline, represents a class of heterocyclic compounds renowned for their diverse pharmacological activities. This guide provides a comprehensive analysis of the available X-ray diffraction data for this compound, offering a comparative perspective and a detailed protocol for its crystallographic analysis. Our objective is to furnish researchers with the foundational knowledge required for informed structural analysis and to facilitate the rational design of novel quinoline-based derivatives.

The Decisive Role of X-ray Crystallography in Drug Design

Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of the atomic arrangement within a crystalline solid. For drug development professionals, this technique provides invaluable insights into:

  • Conformational Analysis: Identifying the most stable conformation of a molecule in the solid state.

  • Intermolecular Interactions: Elucidating the network of non-covalent interactions, such as hydrogen bonds and π-π stacking, which govern crystal packing and can influence solubility and bioavailability.

  • Structure-Activity Relationships (SAR): Providing a precise 3D model to understand how a molecule interacts with its biological target, thereby guiding the design of more potent and selective analogs.

This guide will delve into the specific crystallographic data of this compound, placing it in context with related structures and outlining the experimental pathway to obtain such critical data.

Comparative Analysis of Crystallographic Data

The crystallographic data for this compound has been deposited in the Crystallography Open Database (COD) and is publicly available.[1] Below is a summary of this data, presented alongside a structurally similar compound, 2-Chloro-7-methylquinoline-3-carbaldehyde, to highlight the influence of substituent changes on the crystal packing.

ParameterThis compound[1]2-Chloro-7-methylquinoline-3-carbaldehyde[2]
Chemical Formula C₁₁H₈ClNO₂C₁₁H₈ClNO
Molecular Weight 221.64 g/mol 205.63 g/mol
Crystal System MonoclinicMonoclinic
Space Group P 1 21/n 1P 1 21/c 1
a (Å) 3.827415.458
b (Å) 29.5793.9382
c (Å) 8.624216.923
α (°) 90.0090.00
β (°) 95.352112.854
γ (°) 90.0090.00
Volume (ų) 972.5949.3
Z 44
COD Number 7034293Not publicly available

The data reveals that both compounds crystallize in the monoclinic system, a common crystal system for organic molecules. However, the difference in the space group and unit cell parameters, particularly the β angle, suggests distinct crystal packing arrangements. This is likely influenced by the electronic and steric differences between the methoxy and methyl groups at the 7-position of the quinoline ring. The methoxy group, with its potential for hydrogen bonding, can lead to different intermolecular interactions compared to the more lipophilic methyl group.

Experimental Protocol: From Powder to Structure

The following section outlines a detailed, step-by-step methodology for obtaining single-crystal X-ray diffraction data for a compound such as this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Step 1: Crystal Growth (The Art of Patience)
  • Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. The goal is to grow a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm in each dimension) free from defects.

  • Protocol:

    • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to determine the compound's solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This is the simplest and often most effective method.

    • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container that holds a solvent in which the compound is insoluble but the solvent of the solution is soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the compound's solubility, promoting crystallization.

    • Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). The gradual decrease in temperature reduces solubility and can induce crystallization.

Step 2: Crystal Mounting and Data Collection
  • Rationale: A suitable single crystal must be carefully mounted on the diffractometer and maintained at a low temperature to minimize thermal vibrations of the atoms, leading to a more precise determination of their positions.

  • Protocol:

    • Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.

    • Mounting: Using a cryoloop, carefully pick up the selected crystal with a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling. Mount the loop on the goniometer head of the diffractometer.

    • Cooling: Cool the crystal to a low temperature, typically 100 K, using a stream of cold nitrogen gas.

    • Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, will rotate the crystal through a series of orientations. At each orientation, the crystal is irradiated with X-rays, and the diffraction pattern is recorded. A complete dataset consists of thousands of reflections.

Step 3: Structure Solution and Refinement
  • Rationale: The collected diffraction data is a reciprocal space representation of the crystal lattice. Mathematical methods are used to solve the "phase problem" and generate an initial electron density map, which is then refined to produce the final crystal structure.

  • Protocol:

    • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

    • Structure Solution: Direct methods or Patterson methods are employed to determine the initial phases of the structure factors, leading to an initial model of the molecular structure.

    • Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental data using a least-squares minimization procedure. This iterative process improves the agreement between the calculated and observed structure factors.

    • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the key stages involved in determining the crystal structure of a small molecule.

workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF File)

Caption: Workflow of single-crystal X-ray diffraction analysis.

Conclusion

The availability of high-quality X-ray diffraction data for this compound provides a critical foundation for understanding its solid-state properties and for guiding further research in the development of quinoline-based compounds. By comparing this data with that of structurally related molecules and by understanding the experimental process of structure determination, researchers are better equipped to leverage crystallographic insights in their scientific endeavors. The detailed protocol provided herein serves as a practical guide for those seeking to perform similar analyses, emphasizing the importance of careful experimental design and execution in obtaining meaningful and reliable structural information.

References

Navigating the Cytotoxic Landscape: A Comparative Guide to Compounds from 2-Chloro-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities, including potent anticancer properties.[1][2] Its synthetic versatility allows for the creation of diverse derivatives, making it a privileged structure in the quest for novel and effective cancer therapies.[1] This guide focuses on compounds synthesized from a specific, highly reactive precursor, 2-Chloro-7-methoxyquinoline-3-carbaldehyde, and provides a comparative analysis of their cytotoxic potential. As a senior application scientist, my objective is to offer not just data, but a logical framework for understanding the experimental choices and interpreting the results, thereby empowering researchers in their drug discovery efforts.

The Synthetic Gateway: Leveraging this compound

The starting material, this compound, is a versatile synthon. The chlorine atom at the C2 position and the aldehyde group at the C3 position are key reactive sites for molecular derivatization. The synthesis of this precursor typically involves the Vilsmeier-Haack reaction on an appropriate acetanilide.[3][4] From this starting point, a multitude of derivatives can be generated.

A common and effective strategy involves the condensation of the carbaldehyde group with various hydrazines or amines to form hydrazones and Schiff bases, respectively.[2][5] For instance, reacting this compound with hydrazine hydrate produces a hydrazone intermediate, which can be further modified.[2][3] This approach allows for the introduction of diverse aromatic and heterocyclic moieties, which is crucial for tuning the compound's biological activity. The chlorine at the C2 position can also be substituted, for example, in Suzuki coupling reactions with phenylboronic acid to introduce a phenyl group.[6]

Comparing the Tools of Cell Death: A Guide to Cytotoxicity Assays

Evaluating the cytotoxic potential of newly synthesized compounds is a critical step. The choice of assay is paramount as different methods measure distinct cellular events, from metabolic activity to membrane integrity. Here, we compare two of the most robust and widely used in vitro assays for quinoline derivatives: the MTT and LDH assays.[7]

The Principle of Measurement: What Are We Actually Seeing?

The selection of a cytotoxicity assay is fundamentally a choice of what cellular parameter to measure as an indicator of cell health.

  • MTT Assay: This colorimetric assay is a stalwart of cell viability testing. It measures the metabolic activity of a cell population. The underlying principle is the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[8] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells.[9] Therefore, the amount of purple formazan produced is directly proportional to the number of metabolically active, living cells.[10]

  • Lactate Dehydrogenase (LDH) Assay: In contrast to measuring metabolic health, the LDH assay quantifies cell death by measuring the loss of plasma membrane integrity.[11] Lactate dehydrogenase is a stable cytosolic enzyme present in most cell types.[12] When cells are damaged or undergo lysis, LDH is rapidly released into the cell culture medium.[13] The assay measures the enzymatic activity of this extracellular LDH, which catalyzes the conversion of lactate to pyruvate, coupled with the reduction of a tetrazolium salt to a colored formazan product.[11] The intensity of the color is therefore directly proportional to the number of lysed cells.[11]

G cluster_MTT MTT Assay Logic cluster_LDH LDH Assay Logic MTT_Start Add Yellow MTT to Cells MTT_Mid Viable Cells (Active Mitochondria) MTT_Start->MTT_Mid Uptake MTT_End Purple Formazan Product MTT_Mid->MTT_End Enzymatic Reduction (NAD(P)H-dependent oxidoreductases) MTT_Result Measure Absorbance (570 nm) (Proportional to Viable Cells) MTT_End->MTT_Result LDH_Start Compound-induced Cytotoxicity LDH_Mid Cell Membrane Damage LDH_Start->LDH_Mid LDH_Release LDH Released into Medium LDH_Mid->LDH_Release LDH_Assay Add Assay Reagent (Lactate, Tetrazolium Salt) LDH_Release->LDH_Assay LDH_End Colored Formazan Product LDH_Assay->LDH_End LDH Catalysis LDH_Result Measure Absorbance (490 nm) (Proportional to Dead Cells) LDH_End->LDH_Result

Figure 1: Conceptual workflow comparing the MTT and LDH cytotoxicity assays.

Experimental Protocols: A Step-by-Step Guide

The trustworthiness of experimental data hinges on meticulous and reproducible protocols. Below are detailed, self-validating workflows for the MTT and LDH assays, designed for screening compounds derived from this compound.

Protocol 1: MTT Cell Viability Assay

This protocol is designed to assess the reduction in cell viability after treatment with test compounds.

G A 1. Cell Seeding Seed cells in a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well). Incubate for 24h. B 2. Compound Treatment Treat cells with serial dilutions of quinoline derivatives. Include vehicle control and untreated wells. A->B C 3. Incubation Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. B->C D 4. MTT Addition Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours. C->D E 5. Formazan Solubilization Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl). D->E F 6. Absorbance Measurement Shake the plate for 15 minutes to ensure complete dissolution. Read absorbance at ~570 nm. E->F

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Preparation and Treatment: Prepare a stock solution of the synthesized quinoline derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle (DMSO) control and medium-only blanks.[14]

  • Incubation: Incubate the plates for a predetermined period, typically 24 to 72 hours, depending on the cell line and experimental goals.[14][15]

  • MTT Reagent Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate the plate for an additional 4 hours in a humidified atmosphere.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[7][16]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Calculation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Protocol 2: LDH Cytotoxicity Assay

This protocol is used to quantify membrane damage by measuring LDH release.

G A 1. Cell Seeding & Treatment Seed and treat cells in a 96-well plate as described for the MTT assay. B 2. Prepare Controls Set up triplicate wells for: - Spontaneous Release (untreated cells) - Maximum Release (cells + Lysis Buffer) - Background (medium only) A->B C 3. Supernatant Collection After incubation, centrifuge the plate (if necessary) and carefully transfer 50 µL of supernatant from each well to a new plate. A->C D 4. Add Reaction Mixture Add 50 µL of the LDH assay reaction mixture (containing substrate and tetrazolium salt) to each well. C->D E 5. Incubation Incubate the plate at room temperature for up to 30 minutes, protected from light. D->E F 6. Stop Reaction & Measure Add 50 µL of Stop Solution. Measure absorbance at ~490 nm. E->F

Figure 3: Experimental workflow for the LDH cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with the quinoline compounds in a 96-well plate as described in the MTT protocol.

  • Control Setup: It is critical to include proper controls on each plate.[13]

    • Spontaneous LDH Release: Untreated cells (vehicle control) to measure the baseline level of LDH release.

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., Triton X-100) for 30-45 minutes before supernatant collection. This represents 100% cytotoxicity.[17]

    • Culture Medium Background: Wells containing only culture medium to correct for any LDH present in the serum.[17]

  • Supernatant Transfer: Following the treatment incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant to a new flat-bottom 96-well plate.[17]

  • Reaction Initiation: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this reagent to each well containing the supernatant.[17]

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[17] The coupled enzymatic reaction results in the conversion of a tetrazolium salt into a colored formazan product.[13]

  • Data Acquisition: Add 50 µL of stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.[17]

  • Calculation: Cytotoxicity is calculated using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Comparative Cytotoxicity of Quinoline Derivatives

The true measure of a compound's potential lies in its performance. A survey of the literature reveals that derivatives of quinoline-carbaldehydes exhibit a wide range of cytotoxic activities against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is the key metric for this comparison.[9]

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.Source
Quinoline-Chalcone Hybrid (12e) MGC-803 (Gastric)1.385-Fu6.22[18][19]
HCT-116 (Colon)5.345-Fu10.4[18]
MCF-7 (Breast)5.215-Fu11.1[18][19]
8-Methoxy-4-anilinoquinoline (2i) HeLa (Cervical)7.15Gefitinib17.12[19]
BGC-823 (Gastric)4.65Gefitinib19.27[19]
Schiff's Base (5i) MCF-7 (Breast)10.65Doxorubicin-[5]
A549 (Lung)10.89Doxorubicin-[5]
7-chloro-4-quinolinylhydrazone SF-295 (CNS)0.314 - 4.65 µg/cm³--[20]
HCT-8 (Colon)0.314 - 4.65 µg/cm³--[20]
N-alkylated, 2-oxoquinoline HEp-2 (Larynx)49.01 - 77.67% inhibition--[7][20]

Note: Direct comparison of IC50 values should be done with caution, as experimental conditions (cell line, incubation time, etc.) can vary between studies.

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint

The data clearly indicates that the cytotoxic potential of these quinoline derivatives is highly dependent on their specific structural features. This structure-activity relationship (SAR) provides crucial insights for rational drug design.

  • Substituents on the Quinoline Ring: The presence and position of substituents like methoxy groups can significantly influence activity. For example, a study on quinoline derivatives suggested that a large alkoxy substituent at the 7-position might be a beneficial pharmacophoric group for antiproliferative activity.[21]

  • Modifications at the C3 Position: The nature of the group derived from the carbaldehyde is critical. Hybridizing the quinoline scaffold with a chalcone moiety has been shown to produce compounds with potent activity, such as compound 12e which exhibited an IC50 of 1.38 µM against gastric cancer cells.[18] This suggests that the chalcone fragment plays a key role in the compound's mechanism of action.

  • Modifications at the C4 Position: Introducing amino side chains at the C4 position has been found to facilitate antiproliferative activity.[21] The length of this side chain also appears to be important, with two CH2 units being identified as the most favorable in one study.[21]

  • Electron-donating vs. Electron-withdrawing Groups: On the chalcone moiety of quinoline-chalcone hybrids, the electronic nature of the substituents has a notable impact. One study found that both electron-donating and electron-withdrawing groups on the A ring of the chalcone could enhance antiproliferative activity compared to an unsubstituted ring.[18]

Mechanism of Action: How Do They Kill Cancer Cells?

Understanding the mechanism of action is the final piece of the puzzle, transforming a "cytotoxic compound" into a "potential therapeutic agent." Quinoline derivatives exert their anticancer effects through various mechanisms.[1][22]

  • Cell Cycle Arrest and Apoptosis: Many potent quinoline derivatives induce cell death by triggering apoptosis (programmed cell death).[14] For instance, further investigation into quinoline-chalcone hybrid 12e revealed that it arrested MGC-803 cells at the G2/M phase of the cell cycle and significantly upregulated apoptosis-related proteins like Caspase-3/9.[18] Another study showed that a representative quinoline derivative could trigger apoptosis in colorectal cancer cells by activating p53 transcriptional activity.[21]

  • Generation of Reactive Oxygen Species (ROS): Compound 12e was also found to induce the generation of ROS in gastric cancer cells, and its inhibitory effects were dependent on this ROS production.[18]

  • Inhibition of Key Enzymes: The quinoline scaffold is known to be a potent inhibitor of various enzymes crucial for cancer cell survival, such as tubulin polymerization, tyrosine kinases, and topoisomerases.[1]

G Compound Quinoline Derivative (e.g., 12e) ROS ↑ ROS Generation Compound->ROS G2M G2/M Phase Arrest Compound->G2M p53 ↑ p53 Activation Compound->p53 Mitochondria Mitochondrial Stress ROS->Mitochondria Apoptosis Apoptosis G2M->Apoptosis p53->Mitochondria Caspases ↑ Caspase-3/9 Activation Mitochondria->Caspases Caspases->Apoptosis

Figure 4: Simplified signaling pathway for quinoline-induced apoptosis.

Conclusion and Future Outlook

The journey from a simple precursor like this compound to a potent and selective anticancer agent is complex but guided by rational design and rigorous evaluation. The evidence strongly supports the quinoline scaffold as a highly promising platform for developing new cancer therapeutics. This guide demonstrates that by combining versatile synthetic strategies with a multi-faceted approach to cytotoxicity testing, researchers can effectively navigate the cytotoxic landscape. Future work should focus on optimizing the SAR to enhance potency and selectivity, while also conducting in-depth mechanistic studies and in vivo testing in xenograft models to validate the therapeutic potential of the most promising candidates.[21]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Chloro-7-methoxyquinoline-3-carbaldehyde (CAS No. 68236-20-4). As a chlorinated heterocyclic aldehyde, this compound requires rigorous handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a deep understanding and fostering a culture of safety and responsibility in your laboratory.

Part 1: Core Principles—Hazard Assessment and Pre-Disposal Safety

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is not merely another chemical reagent; its structure dictates its hazard profile and, consequently, its disposal pathway.

Inherent Hazard Profile

Based on supplier safety data and analysis of its structural analogs, the compound presents several key hazards.[1] It is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[1] Structurally similar compounds may also cause skin and respiratory irritation.[2]

Crucially, it has a Water Hazard Class of 3 (WGK 3), indicating it is highly hazardous to aquatic life.[1] This classification underscores the absolute prohibition of disposing of this chemical down the drain or releasing it into the environment.[3][4]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following PPE is worn to mitigate exposure risks:

  • Eye Protection: Chemical safety goggles are mandatory. If a splash risk exists, a face shield should be worn in addition to goggles.[5][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid skin contact.[5]

  • Body Protection: A fully fastened laboratory coat, long pants, and closed-toe shoes are required to protect against accidental skin contact.[6][7]

  • Ventilation: All handling of the solid compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

Part 2: The Disposal Protocol—A Step-by-Step Workflow

The proper disposal of this compound is dictated by its classification as a halogenated organic solid . This is the single most critical factor in determining its waste stream.

Step 1: Waste Characterization and Segregation

The presence of a chlorine atom on the quinoline ring firmly places this compound in the "halogenated organic" waste category.[9] This is a critical distinction from non-halogenated waste (e.g., acetone, hexane, ethanol).

  • Causality: Halogenated and non-halogenated waste streams are managed differently. Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like hydrogen chloride) produced during combustion.[9] Mixing these waste streams complicates and significantly increases the cost of disposal.[10][11]

  • Action: Designate a specific waste container solely for halogenated organic compounds.

Step 2: Container Selection and Preparation

The integrity of the waste containment system is paramount.

  • Action: Select a robust, leak-proof waste container with a secure, screw-top lid that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is appropriate.[3][12]

  • Causality: While this compound is a solid, halogenated compounds can degrade over time to produce acidic byproducts that corrode metal containers.[3] A compatible container prevents leaks and ensures safe temporary storage. The container must be kept closed at all times except when waste is actively being added.[10][12]

Step 3: Waste Collection

Waste can be generated in several forms. Each must be handled correctly.

  • Solid Waste: Collect unadulterated this compound, reaction byproducts, or contaminated consumables (e.g., weigh boats, gloves, paper towels) and place them directly into the designated halogenated waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be treated as halogenated waste, even if the solvent itself is non-halogenated. Collect these solutions in a container designated for halogenated organic liquids.

  • Prohibition: Never mix this waste with incompatible materials such as strong acids, bases, oxidizing agents, or non-halogenated waste streams.[3][11]

Step 4: Meticulous Labeling

Proper labeling is a non-negotiable regulatory and safety requirement.

  • Action: Before the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[10][12] Clearly write the full, unabbreviated chemical name: "Waste this compound."[12] List all other components and their approximate percentages.

  • Causality: Accurate labeling ensures that your institution's Environmental Health & Safety (EHS) personnel can manage the waste safely and compliantly. It prevents accidental mixing of incompatible chemicals at collection points.

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be away from drains and high-traffic areas, and ideally within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[10]

  • Causality: The SAA provides a secure, controlled location for the short-term accumulation of hazardous waste, preventing it from cluttering the main workspace and reducing the risk of spills or unauthorized handling.

Step 6: Final Disposal Arrangement

  • Action: Once the container is full or waste is no longer being generated, contact your institution's EHS department to arrange for a pickup.

  • Causality: Final disposal must be carried out by a licensed hazardous waste management company.[4][13] These companies operate the specialized high-temperature incinerators required for the safe destruction of halogenated organic compounds.[9]

Part 3: Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical.

  • Small Spills: For minor spills of the solid material that can be cleaned up in under 10 minutes, trained personnel may proceed.[3]

    • Ensure proper PPE is worn, including respiratory protection if the material is dusty.

    • Gently sweep or scoop the solid material using an inert absorbent material (e.g., sand, vermiculite). Avoid raising dust.

    • Place the collected material and all cleanup supplies into the designated halogenated hazardous waste container.

    • Decontaminate the spill area with soap and water.

  • Large Spills: In the event of a large spill, or if you feel uncomfortable with the cleanup:

    • Evacuate the immediate area.

    • Alert nearby personnel and your laboratory supervisor.

    • Contact your institution's emergency response or EHS department immediately.

Part 4: Data Summary and Workflow Visualization

For quick reference, the key properties and the disposal workflow for this compound are summarized below.

Table 1: Key Compound Properties and Hazards

Property Value Reference
Chemical Name This compound PubChem[14]
CAS Number 68236-20-4 Sigma-Aldrich[1]
Molecular Formula C₁₁H₈ClNO₂ PubChem[14]
Molecular Weight 221.64 g/mol Sigma-Aldrich[1]
Physical Form Solid Sigma-Aldrich[1]
GHS Pictogram GHS07 (Exclamation Mark) Sigma-Aldrich[1]
Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation Sigma-Aldrich[1]
Water Hazard Class WGK 3 (Highly hazardous to water) Sigma-Aldrich[1]

| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich[1] |

Diagram 1: Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposition cluster_incompatible Prohibited Actions Waste Waste Generation (this compound) Characterize Characterize Waste: Is it a halogenated organic? Waste->Characterize Drain Drain Disposal Waste->Drain PROHIBITED Yes YES Characterize->Yes Contains Chlorine Incompatibles Incompatible Waste Streams: - Non-Halogenated Organics - Acids / Bases - Oxidizers - Aqueous Waste Characterize->Incompatibles DO NOT MIX Container Select Designated 'HALOGENATED ORGANIC WASTE' Container Yes->Container Label Label Container: - 'Hazardous Waste' - Full Chemical Name - All Components & % Container->Label Store Store Securely in Satellite Accumulation Area (SAA) Label->Store EHS Contact EHS for Pickup Store->EHS Incineration Disposal by Licensed Contractor (High-Temperature Incineration) EHS->Incineration

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-7-methoxyquinoline-3-carbaldehyde
Reactant of Route 2
2-Chloro-7-methoxyquinoline-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.